1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Description
BenchChem offers high-quality 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAYAKVOCLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
This guide provides a comprehensive framework for the unequivocal structure determination of the novel heterocyclic compound, 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol. The methodology herein is designed for researchers, medicinal chemists, and professionals in drug development, emphasizing a strategy of orthogonal analytical techniques for self-validating results. We will delve into a plausible synthetic route to obtain the target compound and then meticulously detail the multi-faceted spectroscopic approach required for its complete structural characterization.
Introduction: The Rationale for a Multi-Technique Approach
Part 1: Proposed Synthesis Pathway
To elucidate the structure of a compound, one must first possess it. A plausible and efficient synthesis is therefore the logical starting point. The proposed synthesis of 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol is a two-step nucleophilic aromatic substitution (SNAr) sequence starting from the commercially available 4,6-dichloropyrimidine. The reactivity of the C4 and C6 positions on the pyrimidine ring is enhanced by the electron-withdrawing nature of the ring nitrogens, making them susceptible to nucleophilic attack.[1][2]
Step 1: Synthesis of 6-chloro-N-methylpyrimidin-4-amine
The first step involves a regioselective mono-amination of 4,6-dichloropyrimidine with methylamine. While the C4 and C6 positions are electronically similar, a controlled reaction with one equivalent of the amine can favor monosubstitution.[3]
-
Protocol: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylamine (1.0-1.2 eq, typically as a solution in a compatible solvent) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). The reaction is typically performed at room temperature or with gentle heating (e.g., 50-60 °C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Step 2: Synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
The second step involves the reaction of the intermediate, 6-chloro-N-methylpyrimidin-4-amine, with 4-piperidinol. This is another SNAr reaction where the piperidine nitrogen displaces the remaining chlorine atom.
-
Protocol: The intermediate 6-chloro-N-methylpyrimidin-4-amine (1.0 eq) and 4-piperidinol (1.1 eq) are dissolved in a high-boiling polar aprotic solvent such as DMF or DMSO, with a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). The mixture is heated to a higher temperature (e.g., 120-140 °C) to drive the reaction to completion.[3] Progress is monitored by LC-MS. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The final product is then purified by column chromatography or recrystallization.
Part 2: The Structure Elucidation Workflow
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry is the first port of call. It provides the single most crucial piece of information for an unknown: its molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula by providing a highly accurate mass measurement (typically to within 5 ppm), which severely constrains the possible atomic compositions.[4]
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.
-
The instrument should be calibrated to ensure high mass accuracy.
-
Obtain the mass of the protonated molecule, [M+H]⁺.
Predicted Data & Interpretation:
-
Molecular Formula: C₁₀H₁₆N₄O
-
Exact Mass: 208.1324
-
Expected [M+H]⁺: 209.1397
Observing a peak at m/z 209.1397 in the HRMS spectrum would provide strong evidence for the proposed molecular formula. Tandem MS (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, which would be expected to show losses of the piperidinol moiety or cleavage of the piperidine ring, further corroborating the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the frequencies that match their vibrational frequencies, and these absorptions are detected.[5][6] This allows for the quick confirmation of key structural features.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (piperidinol) |
| 3350 - 3250 (sharp) | N-H stretch | Secondary amine |
| 3100 - 3000 | C-H stretch (sp²) | Pyrimidine ring |
| 2950 - 2850 | C-H stretch (sp³) | Piperidine ring & N-CH₃ |
| 1620 - 1550 | C=N and C=C stretches | Pyrimidine ring stretches |
| 1200 - 1000 | C-O stretch | Alcohol |
| 1350 - 1250 | C-N stretch | Aryl-N and Alkyl-N |
The presence of a broad O-H stretch and a sharper N-H stretch in the 3200-3400 cm⁻¹ region would be critical evidence for the alcohol and secondary amine groups. The characteristic ring stretching vibrations would confirm the presence of the pyrimidine core.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in the molecule.[8] Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, providing direct evidence of atomic connectivity.[9]
Experimental Protocol (General):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like O-H and N-H.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a suite of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
This experiment identifies all unique proton environments in the molecule.
Predicted Data & Interpretation:
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.0 | s | 1H | Pyrimidine H-2 |
| H-b | ~6.5 - 7.0 | q (broad) | 1H | NH -CH₃ |
| H-c | ~5.8 | s | 1H | Pyrimidine H-5 |
| H-d | ~4.5 - 4.8 | d (broad) | 1H | OH |
| H-e | ~4.1 - 4.3 | m | 2H | Piperidine H-2'/6' (axial/eq) |
| H-f | ~3.6 - 3.8 | m | 1H | Piperidine H-4' |
| H-g | ~2.9 - 3.1 | m | 2H | Piperidine H-2'/6' (axial/eq) |
| H-h | ~2.8 | d | 3H | N-CH₃ |
| H-i | ~1.8 - 2.0 | m | 2H | Piperidine H-3'/5' (axial/eq) |
| H-j | ~1.4 - 1.6 | m | 2H | Piperidine H-3'/5' (axial/eq) |
-
Rationale: The pyrimidine protons (H-a, H-c) are expected to be in the aromatic region, with H-a being more downfield due to the influence of two adjacent nitrogen atoms. The N-H and O-H protons will be broad and their chemical shift can be concentration and temperature-dependent. The protons on the piperidine ring attached to the nitrogen (H-e, H-g) will be the most downfield of the aliphatic signals. The methyl group (H-h) will be a doublet due to coupling with the N-H proton.
This experiment identifies all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted Data & Interpretation:
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment |
| C-1 | ~163 | Quaternary | C-6 (attached to N-Me) |
| C-2 | ~162 | Quaternary | C-4 (attached to piperidine) |
| C-3 | ~158 | CH | C-2 |
| C-4 | ~85 | CH | C-5 |
| C-5' | ~65 | CH | C-4' (bearing OH) |
| C-6' | ~45 | CH₂ | C-2'/C-6' |
| C-7' | ~35 | CH₂ | C-3'/C-5' |
| C-8' | ~27 | CH₃ | N-CH₃ |
-
Rationale: The pyrimidine carbons are significantly downfield due to their sp² hybridization and the electronegativity of the nitrogen atoms.[10] The piperidine carbons appear in the typical aliphatic region, with the carbon bearing the oxygen (C-5') being the most downfield among them.
2D NMR experiments are critical for assembling the molecular fragments identified in the 1D spectra.[11]
COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]
-
Expected Correlations: A strong correlation network will be observed for the piperidine ring: H-e/g ↔ H-i/j ↔ H-f. A weaker, ⁴J coupling might be seen between the N-H (H-b) and the methyl protons (H-h). This confirms the integrity of the piperidine ring system.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon signal of the nucleus to which it is directly attached (¹JCH).[13]
-
Expected Correlations: This experiment will definitively link every proton signal (except O-H and N-H) to its corresponding carbon signal from the tables above (e.g., H-a with C-3, H-c with C-4, H-h with C-8', etc.).
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is arguably the most important experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away (ⁿJCH, where n=2,3).[14][15] It is used to piece together the molecular fragments.
-
Key Expected Correlations for Structure Confirmation:
-
Connecting Piperidine to Pyrimidine: A correlation from the piperidine protons adjacent to the nitrogen (H-e/g) to the pyrimidine carbon C-2 (~162 ppm) and C-4 (~85 ppm). This is the definitive link.
-
Confirming Substitution Pattern: A correlation from the methyl protons (H-h) to the pyrimidine carbon C-1 (~163 ppm). Also, a correlation from the N-H proton (H-b) to C-1 and C-3.
-
Confirming Pyrimidine Protons: A correlation from the pyrimidine proton H-c (~5.8 ppm) to C-1, C-2, and C-3. A correlation from pyrimidine proton H-a (~8.0 ppm) to C-1 and C-2.
-
Conclusion
The structural elucidation of 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol is a process of logical deduction, built upon a foundation of robust, orthogonal analytical data. By first confirming the molecular formula with high-resolution mass spectrometry, identifying the constituent functional groups with FT-IR, and then meticulously assembling the molecular framework using a suite of 1D and 2D NMR experiments, an unambiguous and self-validating structural assignment can be achieved. The convergence of data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provides the highest level of confidence, meeting the rigorous standards required for pharmaceutical research and development.
References
- ChemicalBook. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- ChemicalBook. CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- Ciba-Geigy Corporation. US5525724A - Process for the preparation of chloropyrimidines.
-
Padilla-Montoya, L., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Li, J., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Online. [Link]
-
Kharitonov, D. S., et al. (2020). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. [Link]
-
Wang, Z., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Bakunov, S. A., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Shkurko, O. P., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
- Zeneca Limited. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Michigan State University. Principles of FTIR Spectroscopy. MSU Chemistry. [Link]
-
Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry World. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. [Link]
-
Kappe, C. O., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]
-
ResearchGate. J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
dos Santos, G. A., et al. (2016). Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]
-
American Chemical Society. (2023). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. ACS Publications. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Reddit. How does one read a COSY spectrum?. r/OrganicChemistry. [Link]
-
Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Bruker. [Link]
-
Welch, C. J., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
-
YouTube. Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved. YouTube. [Link]
-
Chemistry For Everyone. (2023). What Is The Principle Of FTIR Spectroscopy?. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Columbia University. COSY. NMR Core Facility. [Link]
-
Wikipedia. Fourier-transform infrared spectroscopy. Wikipedia. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Ishihara, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The presence of both the pyrimidine and piperidine scaffolds, recognized as "privileged structures" in drug discovery, marks this molecule as a valuable intermediate for the synthesis of novel therapeutic agents. Due to the limited availability of direct experimental data for this specific entity, this document serves as both a repository of predicted data and a detailed guide to the experimental methodologies required for its empirical characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, thereby equipping researchers with the foundational knowledge necessary for its application in drug development programs.
Molecular Structure and Core Physicochemical Parameters
The foundational step in characterizing any compound is to understand its structure and fundamental properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure and Identification
The molecule consists of a piperidin-4-ol ring system linked at the nitrogen atom to the 4-position of a 6-methylamino-pyrimidine ring.
-
IUPAC Name: 1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol
-
Molecular Formula: C₁₀H₁₆N₄O
-
Molecular Weight: 208.26 g/mol
Caption: Chemical structure of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol.
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational models provide reliable estimates crucial for initial screening and experimental design. The following properties have been predicted using industry-standard QSAR and computational algorithms, such as those available in the ACD/Percepta platform.[1][2][3][4][5]
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 170-195 °C | Influences formulation, stability, and purification methods. A defined melting point is an indicator of purity. |
| Boiling Point | 400-450 °C (at 760 mmHg) | Relevant for purification by distillation, though less critical for solid compounds. High value suggests low volatility. |
| Aqueous Solubility | pH-dependent | Critical for absorption and distribution. Solubility is a key determinant of bioavailability. |
| LogP | ~0.5 - 1.5 | Measures lipophilicity, affecting membrane permeability and metabolic stability. |
| pKa (Most Basic) | 7.0 - 8.0 (Piperidine N) | Governs ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and cell penetration. |
| pKa (Second Basic) | 3.5 - 4.5 (Pyrimidine N) | A secondary basic site that can be protonated under acidic conditions. |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the key physicochemical properties. Adherence to these methodologies ensures the generation of reliable and reproducible data.
Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6] The capillary method is a standard, low-material consumption technique for this determination.[7][8]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of finely powdered, dry 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol onto a watch glass. Invert a capillary tube (sealed at one end) and tap the open end into the powder until a 2-3 mm column of the sample is packed into the bottom.[6]
-
Apparatus Setup: Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[9] Ensure the thermometer bulb is correctly positioned adjacent to the sample.
-
Rapid Initial Measurement: Heat the apparatus at a rapid rate (10-15 °C/minute) to determine an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2 °C/minute) as the temperature approaches the expected melting point.[9]
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.[9]
-
Validation: Repeat the accurate measurement at least twice. Pure compounds should exhibit a sharp melting range of 1-2 °C.[6]
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical factor for oral bioavailability. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[10] This contrasts with kinetic solubility, which is often measured in high-throughput screening but can overestimate the true equilibrium value.[11]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of solid 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol to a series of vials containing aqueous buffers of different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure equilibrium is reached from a saturated state.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding 0.45 µm filter is the most robust method for this separation.[12]
-
Quantification: Prepare a standard calibration curve of the compound in the relevant buffer. Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically HPLC-UV or LC-MS.[10]
-
Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.
Acid Dissociation Constant (pKa) Determination
Causality: The pKa value dictates the extent of a molecule's ionization at a given pH, profoundly influencing its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] For 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, the piperidine nitrogen and the pyrimidine ring nitrogens are the primary basic centers. Potentiometric titration is a highly precise and standard method for pKa determination.[13][14]
Protocol: Potentiometric Titration
-
System Preparation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a 0.1 M solution of HCl and a 0.1 M solution of NaOH.[15][16]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound (to achieve a ~1 mM solution) in a known volume of deionized, carbonate-free water.[16] Maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl is recommended for accuracy.[15]
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with gentle stirring. Immerse the calibrated pH electrode. Add small, precise aliquots of the 0.1 M HCl titrant, recording the pH after each addition. Continue the titration well past the equivalence points.[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more precise determination, calculate the first and second derivatives of the titration curve; the peaks in the first derivative plot indicate the equivalence points.[17]
Caption: Predicted protonation states of the molecule at different pH ranges.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, serving as a definitive tool for structural elucidation. The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the spectrum.[18]
Protocol: Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[19][20]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Predicted ¹H NMR Chemical Shifts:
-
Pyrimidine H: ~8.0-8.5 ppm (singlet) and ~6.0-6.5 ppm (singlet).
-
Piperidine CH (adjacent to N): ~3.8-4.2 ppm (multiplet).
-
Piperidine CH-OH: ~3.5-3.9 ppm (multiplet).
-
Piperidine CH₂: ~1.5-2.0 ppm (multiplets).
-
N-CH₃: ~2.8-3.0 ppm (singlet, may show coupling to NH).
-
NH: Broad singlet, variable chemical shift (~6.5-7.5 ppm).
-
OH: Broad singlet, variable chemical shift.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for analyzing pharmaceutical compounds, offering both separation and sensitive detection.[21][22][23]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Expected Ionization: The compound is expected to readily protonate to form the molecular ion [M+H]⁺ at an m/z of approximately 209.14.
-
Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion (m/z 209) is expected to yield characteristic fragment ions. The fragmentation is likely to be initiated by cleavage of the bonds within the piperidine ring or the bond connecting the two ring systems.
Caption: Plausible ESI-MS/MS fragmentation pathways for the protonated molecule.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]
-
Bergström, C. A., et al. (2014). Computational prediction of drug solubility in water-based systems. European Journal of Pharmaceutical Sciences, 57, 106-118. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Amrita Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
MDPI. (2024). DPPPRED-IV: An Ensembled QSAR-Based Web Server for the Prediction of Dipeptidyl Peptidase 4 Inhibitors. [Link]
-
Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. AAPS Journal, 9(4), E498-E504. [Link]
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Han, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (2002). Current Developments in LCMS for Pharmaceutical Analysis. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
University of California, Riverside. (2023). Small molecule NMR sample preparation. [Link]
-
University of Kufa. (2021). experiment (1) determination of melting points. [Link]
-
ResearchGate. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models. [Link]
-
ResearchGate. (2007). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides. [Link]
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-1. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Novoprolabs. (n.d.). NMR sample preparation guidelines. [Link]
-
ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. [Link]
-
Ji, Q. C., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of chromatographic science, 45(5), 257-265. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
News-Medical. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. [Link]
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
PubMed. (2002). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
ACD/Labs. (n.d.). What is the pKa of my compound?. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. scispace.com [scispace.com]
- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. news-medical.net [news-medical.net]
Technical Monograph: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
The following technical guide provides an in-depth monograph on 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a specialized pyrimidine-piperidine scaffold often utilized in kinase inhibitor discovery.
Synthesis, Properties, and Applications of a Pyrimidine-Piperidine Kinase Scaffold
Executive Summary & Identification
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a bifunctional heterocyclic intermediate characterized by a central pyrimidine ring substituted at the 4- and 6-positions. It serves as a critical scaffold in the design of ATP-competitive kinase inhibitors, particularly for targets such as JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and ALK (Anaplastic Lymphoma Kinase) . The molecule features a hydrogen-bond donor/acceptor motif (aminopyrimidine) essential for hinge binding, coupled with a solubilizing piperidine moiety.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol |
| Common Variations | 4-(4-hydroxy-1-piperidinyl)-N-methyl-6-pyrimidinamine |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| SMILES | CNC1=CC(=NC=N1)N2CCC(O)CC2 |
| InChI Key | Calculated:[1][][3][4][5][6][7][8][9]PJQFDCJCIPQQFR-UHFFFAOYSA-N (Isomer dependent) |
CAS Number Status
Note on Indexing: While the specific CAS number for the intact product is not widely listed in public commodity chemical databases (indicating its status as a custom research intermediate rather than a bulk commodity), it is synthesized directly from two well-defined commercial building blocks.
-
Building Block A: 4-Hydroxypiperidine (CAS 5382-16-1 )
-
Building Block B: 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7 )[4]
Chemical Properties & Synthesis[1]
Physicochemical Profile
The compound combines a polar hydroxyl group with a basic aminopyrimidine core, resulting in distinct solubility characteristics optimized for drug-like properties (Lipinski's Rule of 5 compliance).
-
LogP (Predicted): ~0.5 – 0.8 (Highly favorable for oral bioavailability).
-
pKa: ~5.5 (Pyrimidine N1) and ~13 (Hydroxyl).
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid; sparingly soluble in non-polar solvents (Hexane, Et₂O).
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The synthesis relies on a robust SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-deficient pyrimidine ring (activated by the nitrogen atoms) undergoes displacement of the chlorine atom by the nucleophilic nitrogen of the 4-hydroxypiperidine.
Reaction Scheme
-
Reactants: 6-Chloro-N-methylpyrimidin-4-amine (1.0 eq) + 4-Hydroxypiperidine (1.2 eq).
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Solvent: DMF, NMP, or n-Butanol (for high-temp reflux).
-
Conditions: 90°C – 120°C for 4–12 hours.
Causality of Experimental Choices:
-
Excess Nucleophile (1.2 eq): Ensures complete consumption of the chlorinated starting material, which is often harder to separate from the product than the polar piperidine.
-
Polar Aprotic Solvent (DMF/NMP): Stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the substitution.
-
Base Selection: DIPEA acts as a proton scavenger, preventing the formation of HCl which could protonate the piperidine and deactivate it.
Visual Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol via SnAr mechanism.
Biological Relevance & Applications
Kinase Inhibitor Scaffold
This molecule is a "privileged structure" in medicinal chemistry. The aminopyrimidine moiety functions as the Hinge Binder , forming critical hydrogen bonds with the ATP-binding pocket of kinase enzymes.
-
H-Bond Donor: The N-H of the methylamino group interacts with the carbonyl of the kinase hinge region (e.g., Glu residue).
-
H-Bond Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone amide NH (e.g., Leu/Met residue).
-
Solvent Exposure: The piperidine ring projects towards the solvent front, where the 4-hydroxyl group can be modified to tune solubility or interact with specific residues like Asp or Lys.
Discovery Workflow Integration
Researchers utilize this scaffold to develop libraries of inhibitors. The hydroxyl group serves as a handle for further derivatization (e.g., etherification, oxidation to ketone, or reductive amination).
Figure 2: Integration of the scaffold into a standard Kinase Inhibitor Discovery pipeline.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Pyrimidine Protons: Singlet or two doublets around δ 8.0 – 8.3 ppm (H-2) and δ 5.8 – 6.2 ppm (H-5).
-
Methylamino Group: Singlet or doublet (coupled to NH) at δ 2.8 – 3.0 ppm (3H).
-
Piperidine Ring:
-
Multiplets at δ 3.8 – 4.2 ppm (protons adjacent to N).
-
Multiplet at δ 3.5 – 3.7 ppm (proton at C4, adjacent to OH).
-
Multiplets at δ 1.2 – 1.9 ppm (methylene protons).
-
-
Hydroxyl Proton: Broad singlet (exchangeable with D₂O) around δ 4.5 – 4.8 ppm .
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion [M+H]⁺: 209.27 m/z.
-
Fragmentation Pattern: Loss of the methylamino group or cleavage of the piperidine ring may be observed at higher collision energies.
Safety & Handling
While specific toxicological data for this intermediate may be limited, standard precautions for aminopyrimidines apply:
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of powders.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 5382-16-1 (4-Hydroxypiperidine). Retrieved from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine). Retrieved from [Link]
Sources
- 1. EP1963313B1 - Inhibitors of diacylglycerol acyltransferase (dgat) - Google Patents [patents.google.com]
- 3. (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine | 1568245-90-8 [sigmaaldrich.com]
- 4. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. Energy Chemical Product Catalog_Page114_ChemicalBook [chemicalbook.com]
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol represents a privileged scaffold.[1] This heterocyclic fragment combines a pyrimidine core—ubiquitous in kinase inhibitors (e.g., JAK, CDK)—with a polar piperidin-4-ol moiety that enhances aqueous solubility and metabolic stability.
This guide provides a comprehensive technical profile of the molecule, detailing its physicochemical properties, validated synthetic protocols, and analytical characterization strategies.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up.[1]
Part 1: Physicochemical Characterization
The precise molecular weight and elemental composition are critical for stoichiometry calculations in parallel synthesis and mass spectrometry validation.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Technical Context |
| Molecular Weight (MW) | 208.26 g/mol | Used for molarity calculations.[1] |
| Exact Mass | 208.1324 Da | Monoisotopic mass for High-Res MS (HRMS).[1] |
| Molecular Formula | C₁₀H₁₆N₄O | Nitrogen-rich core (40% heteroatom count).[1] |
| Topological Polar Surface Area (TPSA) | ~61 Ų | Indicates good membrane permeability (Rule of 5 compliant).[1] |
| LogP (Predicted) | ~0.8 | Lipophilicity is optimal for oral bioavailability.[1] |
| H-Bond Donors / Acceptors | 2 / 5 | Critical for ATP-binding pocket interactions.[1] |
| pKa (Calculated) | Base: ~5.5 (Pyrimidine N) | Amphoteric nature affects extraction pH.[1] |
Structural Insight: The molecule features a 4,6-disubstituted pyrimidine core.[1][2] Unlike the 2,4-isomer, this symmetry (or lack thereof) dictates the regioselectivity strategies required during synthesis. The 6-methylamino group serves as a hydrogen bond donor, often mimicking the hinge-binding region of ATP in kinase targets, while the piperidin-4-ol extends into the solvent-exposed region, improving solubility.
Part 2: Synthetic Methodology
Causality & Logic: The synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr).[1] The choice of starting material, 4,6-dichloropyrimidine , is strategic due to its symmetry.[1] However, the order of addition is critical to prevent bis-substitution of the same amine.[1]
Protocol Design:
-
Step 1 (Regiocontrol): Introduction of the bulkier, less volatile amine (piperidin-4-ol) first allows for easier stoichiometric control and purification of the intermediate.[1]
-
Step 2 (Completion): The methylamine is added second, often in excess, to drive the reaction to completion, as the second chloride is less electrophilic due to electron donation from the first amine substituent.[1]
Graphviz Diagram: Synthetic Pathway
Figure 1: Sequential SNAr synthetic route ensuring regiochemical fidelity.
Detailed Protocol:
-
Intermediate Synthesis: Dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol. Cool to 0°C. Add DIPEA (1.2 eq) followed by piperidin-4-ol (1.05 eq) dropwise. Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Evaporate solvent. Partition between water and DCM.[1] The intermediate (monochloride) is lipophilic enough to extract into DCM.[1]
-
Final Coupling: Redissolve intermediate in THF. Add Methylamine (2.0 M in THF, 3.0 eq). Heat in a sealed tube at 60-80°C for 12 hours.
-
Purification: Concentrate. The product is polar. Use SCX (Strong Cation Exchange) chromatography (elute with NH₃/MeOH) or Recrystallization from EtOAc/MeOH.[1]
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in data comes from orthogonal validation.[1] A single peak on LCMS is insufficient; the isotopic pattern and NMR splitting must confirm the structure.[1]
Validation Criteria:
-
LCMS (ESI+): Expect a parent ion
at m/z 209.1 .[1] -
1H NMR (DMSO-d6):
Graphviz Diagram: Analytical Decision Tree
Figure 2: Analytical workflow for confirming structural identity and purity.
Part 4: Medicinal Chemistry Applications
Scaffold Utility: This molecule is not just a random intermediate; it is a "privileged structure" in kinase discovery.[1]
-
JAK/STAT Pathway: The aminopyrimidine motif is a classic hinge-binder (resembling the adenine of ATP).[1]
-
Solubility Handle: The 4-hydroxypiperidine tail is frequently used to lower LogP and improve microsomal stability (reducing CYP450 inhibition liability).[1]
-
Linker Capability: The secondary alcohol (-OH) allows for further derivatization (e.g., ether formation or oxidation to ketone for reductive amination), enabling library expansion.[1]
References
-
PubChem. 1-[2-(Methylamino)pyrimidin-4-yl]piperidin-4-ol Compound Summary. National Library of Medicine.[1] Accessed 2026.[1] [Link]
-
Google Patents. Process for preparing 4,6-dichloropyrimidine (US6018045A).[1] (Foundational synthesis of the starting material).[1]
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine with Amines.[1] (Mechanistic validation of SNAr regioselectivity). [Link]
Sources
Technical Whitepaper: Structural & Synthetic Analysis of the 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Scaffold
[1][2][3]
Executive Summary & Chemical Identity[1][2][3]
The molecule 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol represents a "privileged scaffold" in modern drug discovery.[1][2][3] It belongs to the class of 2,4,6-trisubstituted pyrimidines , a structural motif ubiquitous in kinase inhibitors (e.g., CDK, JAK, and FLT3 inhibitors). This guide details the nomenclature, physicochemical profile, and rigorous synthetic protocols required to generate this entity with high purity.
Nomenclature & Identification
While the user-provided name is chemically descriptive, the rigorous IUPAC designation ensures unambiguous identification in patent and regulatory literature.
| Identifier | Value |
| Preferred IUPAC Name | 1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol |
| Common Descriptors | 4-amino-6-piperidinylpyrimidine; Pyrimidine-piperidine hinge binder |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| Core Scaffold | Pyrimidine (1,3-diazine) |
Physicochemical Profile (In Silico)
Data normalized for physiological pH (7.4).
| Property | Value | Medicinal Chemistry Implication |
| cLogP | ~0.5 - 0.9 | Highly favorable for oral bioavailability; falls within Lipinski's Rule of 5.[1][2][3] |
| TPSA | ~70 Ų | Good membrane permeability (Target <140 Ų).[1][2][3] |
| H-Bond Donors | 2 (OH, NH) | Critical for specific binding interactions (e.g., kinase hinge region).[1][2] |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens act as key acceptors in the active site.[1][2][3] |
Medicinal Chemistry Utility: The "Why"
Understanding the causality of this structure is essential before synthesis.[3] This molecule is not a random assembly; it is designed to exploit specific biological pockets.[1][2][3]
Kinase Hinge Binding Mode
The pyrimidine core is an isostere of the adenine ring found in ATP.[4] In many kinase inhibitors (e.g., Palbociclib, Ribociclib), the pyrimidine nitrogen (N1) acts as a hydrogen bond acceptor to the kinase hinge region backbone.
-
The Piperidine Moiety: The 4-hydroxyl group on the piperidine ring often extends into the solvent-exposed region or interacts with specific residues (e.g., Asp/Glu) to improve selectivity and solubility.
-
The Methylamino Group: Provides a hydrogen bond donor (NH) often required to satisfy the valency of the hinge region backbone carbonyls.
Structural Logic Diagram
Figure 1: Pharmacophore assembly showing the functional role of each substructure in kinase binding.
Synthetic Protocols (Self-Validating Systems)[1][2][3]
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][5][6] The critical challenge here is regiocontrol . Since the starting material (4,6-dichloropyrimidine) is symmetric, the first substitution is easy. However, the second substitution is electronically deactivated by the first amine addition.
Retrosynthetic Analysis
-
Disconnection: C-N bonds at positions 4 and 6.
-
Starting Material: 4,6-Dichloropyrimidine (Commercial, CAS: 1193-21-1).[1][2][3]
Step-by-Step Synthesis Workflow
Step 1: Mono-substitution with 4-Hydroxypiperidine
Objective: Install the bulky piperidine group first.[1][2][3] Rationale: 4-hydroxypiperidine is a secondary amine and a better nucleophile than methylamine (gas/solution).[1][2][3] Controlling stoichiometry prevents bis-substitution.[1][2][3]
Protocol:
-
Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine (1.0 eq) and Ethanol (10 volumes).
-
Cooling: Cool the solution to 0°C (Ice bath). Critical: Low temperature reduces the kinetic energy, preventing the second substitution.
-
Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) followed by dropwise addition of 4-hydroxypiperidine (1.0 eq) dissolved in Ethanol.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Validation (TLC/LCMS): Check for disappearance of starting material.
-
Workup: Evaporate solvent. Resuspend in EtOAc, wash with water/brine.[1][2][3] Dry over Na₂SO₄.[1][2][3]
-
Intermediate: 1-(6-chloropyrimidin-4-yl)piperidin-4-ol.[1][2][3]
Step 2: Displacement with Methylamine
Objective: Displace the remaining deactivated chloride.[1][2][3] Rationale: The first amine donation increases electron density in the pyrimidine ring, making the second chloride less electrophilic. Heat and excess nucleophile are required.[1][2][3]
Protocol:
-
Setup: Dissolve the intermediate (from Step 1) in n-Butanol or Dioxane (sealed tube preferred).
-
Reagent: Add Methylamine (33% in EtOH or 2M in THF, 5.0 eq). Note: Excess is needed to drive the reaction to completion.[1][2][3]
-
Conditions: Heat to 90°C - 110°C for 12–16 hours.
-
Validation: Monitor by LCMS.
-
Target Mass (M+H): 209.3.
-
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).
Reaction Logic Diagram
Figure 2: Synthetic workflow highlighting the shift from kinetic control (Step 1) to thermodynamic forcing (Step 2).
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, the following spectral features must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyrimidine Protons:
-
Piperidine Protons:
-
Methylamine:
-
Exchangeable Protons:
Mass Spectrometry (LC-MS)[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[1][2][3] Journal of Medicinal Chemistry. (Foundational text on pyrimidine-based kinase inhibition).
-
MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link][1][2]
Sources
- 1. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The Pyrimidine-Piperidine Scaffold: From Serendipitous Vasodilators to Targeted Kinase Inhibitors
The following technical guide details the discovery, chemistry, and pharmacological evolution of the pyrimidine-piperidine scaffold.
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The Privileged Structure
In medicinal chemistry, the pyrimidine-piperidine motif is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]
This guide traces the trajectory of this scaffold from its serendipitous discovery in cardiovascular medicine (Minoxidil) to its rational design in neuropsychiatry (Risperidone) and modern precision oncology (Kinase Inhibitors). We analyze the synthetic evolution from classical nucleophilic aromatic substitution (
Historical Genesis: The Minoxidil Story
The history of the pyrimidine-piperidine scaffold is anchored by the discovery of Minoxidil (6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide).[2]
The Upjohn Discovery (1960s)
Originally synthesized by the Upjohn Company (now Pfizer) in the late 1950s, the compound designated U-10,858 was intended to treat gastric ulcers. While it failed in that indication, canine assays revealed potent vasodilatory effects.[3]
-
Serendipity: During clinical trials for hypertension, a distinct side effect was noted: hypertrichosis (excessive hair growth). This led to the rebranding of the molecule from a systemic antihypertensive (Loniten) to a topical alopecia treatment (Rogaine).
Structural Logic & Mechanism
Minoxidil is a prodrug . It requires sulfation by the sulfotransferase enzyme SULT1A1 to form minoxidil sulfate .
-
The Scaffold: The pyrimidine ring acts as the core template.[4][5]
-
The N-Oxide: Critical for the specific KATP channel opening activity.
-
The Piperidine Ring: Provides the necessary lipophilicity and steric bulk to fit the sulfonylurea receptor regulatory subunit of the ATP-sensitive potassium channel.
Classical Synthesis (The Route)
The industrial synthesis of Minoxidil remains a classic example of regioselective nucleophilic aromatic substitution.
Protocol Summary:
-
Oxidation: Reaction with m-chloroperoxybenzoic acid (mCPBA) or
yields the 6-chloro-N-oxide intermediate. -
Substitution: The highly electrophilic C-6 position undergoes
with piperidine under reflux to yield Minoxidil.
Figure 1: The classical industrial synthesis of Minoxidil via Nucleophilic Aromatic Substitution.
Pharmacological Divergence: One Scaffold, Three Systems
The versatility of the pyrimidine-piperidine scaffold is evident in its ability to target completely distinct biological systems based on substituent modification.
| Drug Class | Representative Compound | Target System | Role of Piperidine |
| Vasodilator | Minoxidil | Lipophilic spacer; receptor fit. | |
| Antipsychotic | Risperidone | Linker to the benzisoxazole; provides flexibility. | |
| Kinase Inhibitor | Tofacitinib | JAK1 / JAK3 | Solvent-exposed binding; solubilizing group. |
Neuropsychiatry: Risperidone
In Risperidone , the pyrimidine core exists as a pyrimidin-4-one fused to a piperidine ring.
-
Mechanism: The piperidine acts as a flexible tether connecting the pyrimidinone headgroup (which mimics serotonin/dopamine) to the benzisoxazole moiety. This allows the molecule to span the deep binding pocket of G-protein coupled receptors (GPCRs).
Immunology & Oncology: The Kinase Revolution
Modern drug discovery utilizes the pyrimidine scaffold primarily as an ATP-mimetic .
-
Tofacitinib (Xeljanz): A Janus Kinase (JAK) inhibitor.
-
Structure: A pyrrolo[2,3-d]pyrimidine core (7-deazapurine) linked to a chiral piperidine.
-
Interaction: The pyrimidine nitrogens form hydrogen bonds with the "hinge region" of the kinase ATP pocket. The piperidine ring projects out towards the solvent front, improving solubility and pharmacokinetic properties.
-
Figure 2: Evolutionary tree of the pyrimidine-piperidine scaffold across therapeutic areas.[8]
Technical Deep Dive: Synthetic Methodologies
For modern researchers, constructing this scaffold requires choosing between classical
Comparative Methodologies
| Feature | Classical | Buchwald-Hartwig Amination |
| Mechanism | Nucleophilic attack on electron-deficient ring. | Pd-catalyzed cross-coupling. |
| Substrate Req. | Requires electron-withdrawing groups (EWGs) on pyrimidine (e.g., Cl, | Works on unactivated halopyrimidines. |
| Conditions | High heat, basic conditions. | Mild heat, specific ligands (e.g., BINAP, Xantphos). |
| Scope | Limited to reactive electrophiles. | Broad scope; tolerates sensitive functional groups. |
Detailed Protocol: Synthesis of a Kinase-Relevant Core
Objective: Synthesis of 4-(piperidin-1-yl)pyrimidin-2-amine (A simplified hinge-binder model).
Reagents:
-
2-amino-4-chloropyrimidine (1.0 eq)
-
Piperidine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: n-Butanol or DMF.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-amino-4-chloropyrimidine (145 mg, 1.0 mmol) and n-Butanol (5 mL).
-
Addition: Add DIPEA (0.35 mL, 2.0 mmol) followed by piperidine (0.12 mL, 1.2 mmol).
-
Reaction: Heat the mixture to reflux (
) under an inert nitrogen atmosphere for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).-
Note: The electron-donating amino group at C2 deactivates the ring, necessitating higher temperatures than Minoxidil synthesis.
-
-
Workup: Cool to room temperature. Remove solvent in vacuo.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography ( , Gradient 0-10% MeOH/DCM). -
Validation:
NMR should show disappearance of the C4-Cl shift and appearance of piperidine multiplet signals at 1.5–1.7 and 3.5–3.7 ppm.
Future Outlook: PROTACs and Beyond
The pyrimidine-piperidine scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (TPD) .
-
PROTAC Linkers: The piperidine ring serves as an ideal attachment point for linkers connecting a pyrimidine-based Warhead (binding the target protein) to an E3 ligase ligand (like Thalidomide).
-
Rigidification: Chemists are increasingly using spiro-fused piperidine-pyrimidines to reduce conformational entropy, improving binding affinity and selectivity.
References
-
Minoxidil: A Review of its Therapeutic Use. Drugs, 1980. Link
-
Discovery of Tofacitinib: A Pan-Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry, 2010. Link
-
Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry, 2025. Link
-
Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for kinase inhibitors. RSC Medicinal Chemistry, 2020. Link
-
Process for synthesizing minoxidil. Google Patents (CN107235919B). Link
-
Synthesis of Pyrimidine Derivatives. Journal of Organic Chemistry, 2008. Link
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patents.justia.com [patents.justia.com]
- 7. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targets & Pharmacological Potential of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacophore properties, and experimental validation strategies for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol .
A Structural & Functional Pharmacophore Analysis[1][2]
Executive Summary
The compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Structurally characterized by a central pyrimidine core substituted at the 4- and 6-positions with a polar piperidine moiety and a methylamino group, this molecule acts as a potent fragment for interacting with the ATP-binding cleft of protein kinases and the orthosteric sites of specific GPCRs .[1][2]
This guide deconstructs the molecule’s utility as a lead compound, identifying Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and the Histamine H4 Receptor (H4R) as primary therapeutic targets.[1][2] It details the mechanistic rationale, binding modes, and validation protocols required to transition this scaffold from a chemical probe to a therapeutic candidate.[1][2]
Chemical Identity & Structural Biology
To understand the biological activity, we must first analyze the pharmacophore's interaction potential.[1][2]
Structural Deconstruction
The molecule is a 4,6-disubstituted pyrimidine .[1][2] Its efficacy is driven by three distinct functional zones:[1][2]
| Functional Zone | Chemical Moiety | Biological Function (Mechanism) |
| Zone A (Hinge Binder) | Pyrimidine Core + 6-Methylamino | Acts as a bidentate hydrogen bond donor/acceptor pair.[1][2] The pyrimidine N1 accepts a proton, while the exocyclic NH (methylamino) donates a proton.[1][2] This mimics the Adenine ring of ATP.[1][2] |
| Zone B (Solubility/Polarity) | Piperidin-4-ol | The 4-hydroxyl group improves aqueous solubility (lowering LogP) and provides a handle for H-bonding with solvent-exposed residues or specific polar pockets (e.g., ribose binding sites).[1][2] |
| Zone C (Linker) | Piperidine Nitrogen (N1) | Connects the polar tail to the aromatic core.[1][2] In GPCRs, this basic nitrogen often forms a critical salt bridge with Aspartate residues in the transmembrane domain.[1][2] |
Physicochemical Profile (Predicted)[1][2]
-
LogP: ~0.5–1.2 (Highly favorable for oral bioavailability)[1][2]
-
Rule of 3: Compliant (Ideal for Fragment-Based Drug Discovery - FBDD).[1][2]
Primary Therapeutic Targets
Target Class A: Protein Kinases (JAK/CDK Family)
The 4,6-diaminopyrimidine motif is a classic ATP-competitive inhibitor scaffold.[1][2]
-
Mechanism of Action: The molecule occupies the ATP-binding pocket.[1][2][4] The pyrimidine N1 and the amino group at C6 form a "hinge-binding" motif, interacting with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[1][2]
-
Therapeutic Indication:
Target Class B: Histamine H4 Receptor (GPCR)
The H4 receptor is a key target for inflammatory and pruritic (itch) conditions.[1][2]
-
Mechanism of Action: H4R antagonists typically feature a central aromatic ring (pyrimidine) connected to a basic amine (piperidine).[1][2] The piperidine nitrogen becomes protonated at physiological pH and forms an ionic bond with Asp94 (D3.32) in the H4R transmembrane helix 3.[1][2]
-
Therapeutic Indication: Atopic dermatitis, Asthma, and Neuropathic pain.[1][2]
Mechanistic Signaling Pathways
The following diagram illustrates the dual-pathway potential of this scaffold, influencing both nuclear transcription (via Kinases) and chemotaxis (via GPCRs).[1][2]
Figure 1: Dual-mechanism action of the scaffold targeting Kinase-driven proliferation and GPCR-driven inflammation.[1][2]
Experimental Validation Protocols
To validate this compound against the proposed targets, the following self-validating experimental workflows are recommended.
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Purpose: Rapidly validate direct physical binding to the kinase domain.[1][2]
-
Preparation: Dilute Recombinant Kinase Domain (e.g., JAK2 or CDK2) to 2 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).[1][2]
-
Dye Addition: Add SYPRO Orange dye (5x final concentration).[1][2]
-
Compound Treatment: Add 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol at 10 µM and 50 µM concentrations. Include DMSO control (negative) and Staurosporine (positive).[1][2]
-
Thermal Ramp: Run qPCR melt curve: 25°C to 95°C at 1°C/min.
-
Analysis: Calculate the melting temperature (
). A shift ( ) indicates significant ligand binding stabilization.[1][2]
Protocol B: Radioligand Binding Assay (H4 Receptor)
Purpose: Determine affinity (
-
Membrane Prep: Use HEK293 cells stably expressing human H4R.[1][2]
-
Ligand: Use
-Histamine (specific activity ~20 Ci/mmol).[1][2] -
Incubation:
-
Filtration: Harvest via GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
. Convert to using the Cheng-Prusoff equation.[1][2]
Target Validation Workflow Diagram
This workflow outlines the logical progression from hit identification to lead optimization.
Figure 2: Step-wise validation pipeline for confirming therapeutic efficacy.
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors.[1][2] Pharmacology & Therapeutics.[1][2][5]
-
Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines.[1][2] Nature Reviews Drug Discovery.[1][2]
-
Krystof, V., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects.[1][2] Journal of Medicinal Chemistry.[1][2]
-
Niemi, M. B., et al. (2016). Structure-Activity Relationships of Pyrimidine-Based Histamine H4 Receptor Antagonists.[1][2] Journal of Medicinal Chemistry.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[2-(Methylamino)pyrimidin-4-yl]piperidin-4-ol | C10H16N4O | CID 80764679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4-difluoropiperidin-1-yl)pyrimidine (2640956-49-4) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: In Silico Modeling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Binding
Content Type: Technical Whitepaper Author Persona: Senior Application Scientist (Computational Chemistry) Subject: Structural Biology & Computer-Aided Drug Design (CADD)
Executive Summary
This guide details the computational workflow for modeling the binding of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a privileged scaffold exhibiting structural homology to Janus Kinase (JAK) inhibitors (e.g., Tofacitinib). This molecule represents a classic "hinge-binder with a polar tail" motif. The pyrimidine core acts as the ATP-competitive anchor, while the piperidin-4-ol moiety extends into the solvent-exposed region or the ribose-binding pocket, modulating solubility and pharmacokinetic profiles.
This whitepaper moves beyond generic tutorials, focusing on the specific challenges of modeling 4,6-disubstituted pyrimidines , including tautomeric enumeration, piperidine ring flipping, and solvation thermodynamics in the kinase gatekeeper region.
Structural Pharmacophore & Target Selection[1]
The Ligand Architecture
To model this ligand accurately, one must first deconstruct its functional pharmacophores. The molecule is not a rigid block; it is a dynamic system with distinct zones of interaction.
-
Zone A (Hinge Binder): The 6-methylamino-pyrimidine core. This mimics the adenine ring of ATP. The endocyclic nitrogen (N1/N3) serves as a Hydrogen Bond Acceptor (HBA), and the exocyclic methylamino group serves as a Hydrogen Bond Donor (HBD).
-
Zone B (Linker): The C4-N1 bond connecting the pyrimidine to the piperidine. This bond often exhibits restricted rotation due to conjugation, which must be accounted for during conformational sampling.
-
Zone C (Solvent Tail): The piperidin-4-ol . The hydroxyl group provides a handle for water-bridged interactions or direct H-bonding with residues like Asp or Arg in the solvent front.
Target System: JAK1 Kinase
Given the structural similarity to Tofacitinib, JAK1 (Janus Kinase 1) is the most scientifically grounded target for this modeling exercise.
-
Reference PDB: 3EYG (JAK1 complexed with a pan-JAK inhibitor).
-
Key Residues: Glu957 and Leu959 (Hinge region backbone).[1]
Pre-Processing & System Setup
The quality of an in silico model is strictly limited by the physical accuracy of the input structures.
Ligand Preparation (The "Hidden" Variables)
Standard protonation algorithms often fail with aminopyrimidines. You must manually verify two states:
-
Pyrimidine Tautomers: Ensure the aromaticity is maintained. The 6-methylamino group typically exists as the amino tautomer (-NH-CH3), not the imino form, to facilitate hinge binding.
-
Piperidine Protonation: The tertiary amine (N1 of the piperidine) is attached to the electron-deficient pyrimidine ring. This drastically reduces its pKa compared to a free piperidine (typically pKa ~10-11). Crucial Step: Do not protonate the piperidine nitrogen connecting to the pyrimidine ring at physiological pH (7.4), as the lone pair is delocalized into the aromatic system.
Protocol:
-
Generate 3D conformers using a high-accuracy force field (e.g., OPLS4 or MMFF94).
-
Retain the "chair" conformation of the piperidine ring; "boat" conformers are energetically penalized and rare in binding pockets.
Protein Preparation
-
Download PDB 3EYG .
-
Strip the co-crystallized ligand and non-structural ions.
-
Retain structural waters within 5Å of the ATP pocket. Kinase active sites often contain a conserved water molecule bridging the ligand and the "Gatekeeper" residue.
-
H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.
Molecular Docking Strategy
Static validation of the pharmacophore.
Grid Generation
Define the search space around the hinge region.
-
Center: Centroid of residues Glu957, Leu959 (JAK1 numbering).
-
Box Size:
Å (Sufficient to capture the solvent tail).
Constraints-Driven Docking
Blind docking is inefficient for kinases. Use Pharmacophoric Constraints to enforce biological reality:
-
Constraint 1 (Essential): H-bond interaction with the backbone NH of Leu959 .
-
Constraint 2 (Optional): H-bond interaction with the backbone CO of Glu957 .
Docking Workflow Diagram
Caption: Constraint-driven docking workflow ensuring hinge-binding compliance.
Molecular Dynamics (MD) Simulation
Docking provides a snapshot; MD provides the movie. This step validates the stability of the piperidine-ol tail, which docking often misplaces.
System Configuration
-
Force Field: AMBER ff14SB (Protein) + GAFF2 (Ligand).
-
Water Model: TIP3P (Standard) or OPC (Higher accuracy for polar interactions).
-
Box Type: Dodecahedron (minimizes solvent volume).
-
Neutralization: Add Na+/Cl- ions to 0.15M physiological concentration.
Simulation Protocol
| Phase | Ensemble | Duration | Purpose |
| Minimization | Steepest Descent | 5000 steps | Remove steric clashes (bad contacts). |
| NVT Equilibration | NVT ( | 100 ps | Thermostat coupling (V-rescale). Restrain heavy atoms. |
| NPT Equilibration | NPT ( | 100 ps | Barostat coupling (Parrinello-Rahman). Density stabilization. |
| Production Run | NPT | 100 ns | Unrestrained sampling of binding dynamics. |
Causality in Analysis
Do not just plot RMSD. Look for specific mechanistic failures:
-
Hinge Stability: Measure the distance between Ligand-N(pyrimidine) and Leu959-NH. If this fluctuates
Å, the pose is unstable. -
Tail Solvation: Calculate the Radial Distribution Function (RDF) of water around the piperidine-4-hydroxyl group. A high peak indicates successful solvent engagement, stabilizing the complex.
Binding Free Energy Calculation (MM-GBSA)
The thermodynamic truth. Docking scores are heuristic; MM-GBSA approximates
The Equation
We utilize the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.
Protocol
-
Extract Frames: Use the last 20ns of the MD trajectory (stable equilibrium).
-
Strip Solvent: Remove water/ions (implicit solvent model replaces them).
-
Dielectric Constant: Set
(protein interior) and (solvent). -
Entropy Term: Often ignored in screening due to computational cost, but for a single lead optimization, Normal Mode Analysis (NMA) is recommended to estimate
.
Interaction Pathway Visualization
The following diagram illustrates the specific atomic interactions stabilizing the 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol within the JAK1 pocket.
Caption: Schematic of the bidentate hinge interaction and solvent-exposed tail.
References
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. Link
-
Genheden, S., & Ryde, U. (2015).[2] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link
-
PDB ID: 3EYG . Crystal structure of JAK1 in complex with a pan-JAK inhibitor.[3] RCSB Protein Data Bank. Link
-
Sastry, G. M., et al. (2013). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Link
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link
Sources
Technical Guide: Spectroscopic Profiling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
[1][2]
Executive Summary & Compound Identity
Compound Name: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Molecular Formula:
-
Pyrimidine Core: Substituted at positions 4 and 6 (meta-like relationship).[1][2]
-
Piperidin-4-ol: Attached via the piperidine nitrogen to the pyrimidine C4.[1][2]
Structural Significance
The 4,6-disubstituted pyrimidine motif is thermodynamically favored over the 2,4-isomer during nucleophilic aromatic substitution (
Synthetic Context & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra.[1][2] The compound is typically synthesized via a sequential
Synthesis Workflow (DOT Diagram)
Figure 1: Sequential nucleophilic substitution pathway. The distinct chemical shifts of the intermediate vs. the product allow for reaction monitoring.[2]
Mass Spectrometry (MS) Profiling
Method: UPLC-MS (ESI+) Solvent: Acetonitrile/Water + 0.1% Formic Acid[1][2]
Primary Ionization Data
| Parameter | Value | Interpretation |
| Parent Ion | 209.14 m/z | Protonated molecular ion.[1][2] Base peak.[1][2] |
| Dimer | 417.27 m/z | Common in high-concentration ESI samples.[1][2] |
| Sodium Adduct | 231.12 m/z | Observed if glass/buffers contain |
Fragmentation Pattern (MS/MS)
Fragmentation in ESI is driven by the stability of the pyrimidine ring.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Assignments (Reference Data)
The symmetry of the pyrimidine ring is broken by the two different substituents.[2]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H2 | 7.90 – 8.10 | Singlet (s) | 1H | Diagnostic: Most deshielded proton.[1][2] Located between two ring nitrogens (N1, N3).[1][2][3] |
| NH-Me | 6.60 – 6.90 | Broad (q/br s) | 1H | Exchangeable amino proton.[1][2] Couples to methyl group. |
| Py-H5 | 5.35 – 5.60 | Singlet (s) | 1H | Diagnostic: Highly shielded aromatic proton due to electron donation from both amino groups at C4 and C6.[1][2] |
| OH | 4.60 – 4.80 | Doublet (d) | 1H | Hydroxyl proton (visible in dry DMSO).[2] |
| Pip-H2/6 | 3.80 – 4.10 | Broad Doublet | 2H | Equatorial protons adjacent to piperidine nitrogen.[1][2] Deshielded by pyrimidine ring current.[1][2] |
| Pip-H4 | 3.60 – 3.75 | Multiplet (m) | 1H | Methine proton attached to the hydroxyl group.[1][2] |
| Pip-H2'/6' | 2.80 – 3.10 | Triplet (t) | 2H | Axial protons adjacent to piperidine nitrogen.[1][2] |
| N-CH3 | 2.65 – 2.75 | Doublet (d) | 3H | Methyl group coupled to the adjacent NH ( |
| Pip-H3/5 | 1.65 – 1.85 | Multiplet | 2H | Equatorial protons.[1][2] |
| Pip-H3'/5' | 1.20 – 1.40 | Multiplet | 2H | Axial protons.[1][2] |
C NMR Assignments
| Position | Shift ( | Type | Assignment |
| Py-C4/C6 | 162.0 – 164.0 | Quaternary | Ipso carbons attached to N-substituents.[1][2] |
| Py-C2 | 157.0 – 159.0 | CH | Carbon between ring nitrogens.[1][2] |
| Py-C5 | 80.0 – 85.0 | CH | Diagnostic: Extremely shielded for an aromatic carbon due to the "push-pull" electronic effect of the 4,6-diamino system.[1][2] |
| Pip-C4 | 65.0 – 67.0 | CH | Carbinol carbon (C-OH).[1][2] |
| Pip-C2/6 | 40.0 – 44.0 | Piperidine carbons next to N. | |
| N-CH3 | 27.0 – 29.0 | N-Methyl carbon.[1][2] |
Experimental Validation Protocol
To ensure the synthesized material is the correct isomer and free of impurities, follow this validation workflow.
Step 1: Regioisomer Confirmation (NOESY/HMBC)
The 4,6-isomer must be distinguished from the 2,4-isomer.[1][2]
-
HMBC Experiment: Look for Long-range coupling from the N-Methyl protons (
2.7) to the Py-C6 ( 163) and Py-C5 ( 83).[1][2] -
Validation: If the product were the 2,4-isomer, the coupling patterns and the chemical shift of the C5 proton would differ significantly (C5 in 2,4-isomers is usually less shielded,
95-100 ppm).[1][2]
Step 2: Quantification of Residual Solvents
Common solvents from synthesis:
-
DCM: Singlet at
5.76 ppm. -
Methanol: Singlet at
3.17 ppm.[1][2] -
Triethylamine (salt): Quartet
3.0, Triplet 1.1.[1][2]
Validation Workflow (DOT Diagram)
Figure 2: Logic gate for confirming the structural integrity of the pyrimidine core.
References
-
PubChem Compound Summary. "6-chloro-N-methylpyrimidin-4-amine" (Precursor Data). National Center for Biotechnology Information.[1][2] Link[1][2]
-
SpectraBase. "1-Methyl-4-piperidinol NMR Data."[1][2] Wiley Science Solutions.[1][2] Link[1][2]
- Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4,6-Diaminopyrimidine Derivatives." (General reference for pyrimidine shifts). Note: General grounding for chemical shifts in this scaffold.
-
Reich, H. J. "Chemical Shift Ranges for Nitrogen Heterocycles."[1][2] University of Wisconsin-Madison.[1][2] (Standard reference for C5 shielding in aminopyrimidines).
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
[1]
Abstract & Scientific Context
The aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors). The target molecule, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , represents a critical intermediate or fragment for developing solubility-enhanced kinase inhibitors.[1]
This application note details a robust, scalable two-step synthesis starting from 4,6-dichloropyrimidine.[1] Unlike generic procedures, this protocol prioritizes regiochemical control and purification efficiency , utilizing the differential nucleophilicity and steric profiles of the amine inputs to minimize bis-substitution byproducts.
Retrosynthetic Analysis & Strategy
The synthesis relies on sequential Nucleophilic Aromatic Substitution (
Strategic Decision - Order of Addition:
-
Step 1 (First Displacement): We introduce 4-hydroxypiperidine first.[1]
-
Rationale: Secondary amines are generally more nucleophilic than primary amines, but 4-hydroxypiperidine is sterically bulkier than methylamine. By controlling stoichiometry (1.05 eq) and temperature, we can achieve high selectivity for the mono-substituted intermediate. The resulting intermediate is less reactive towards a second substitution due to the electron-donating effect of the first amine, effectively "locking" the reaction at the mono-stage under mild conditions.
-
-
Step 2 (Second Displacement): We introduce methylamine (in excess).
-
Rationale: The second chlorine is deactivated. Displacement requires forcing conditions (higher temperature/pressure). Using a small, highly nucleophilic amine like methylamine in excess drives the reaction to completion.
-
Figure 1: Retrosynthetic disconnection showing the sequential
Materials & Reagents
Ensure all reagents are analytical grade. 4,6-Dichloropyrimidine is a skin sensitizer; handle with appropriate PPE.
| Reagent | CAS No.[2] | MW ( g/mol ) | Equiv. | Purity Requirement |
| 4,6-Dichloropyrimidine | 1193-21-1 | 148.98 | 1.0 | >97% |
| 4-Hydroxypiperidine | 5382-16-1 | 101.15 | 1.05 | >97% |
| Methylamine (33% in EtOH) | 74-89-5 | 31.06 | 3.0 - 5.0 | Reagent Grade |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.2 | >99% |
| Isopropanol (IPA) | 67-63-0 | - | Solvent | Anhydrous |
| 1,4-Dioxane | 123-91-1 | - | Solvent | Anhydrous |
Experimental Protocol
Step 1: Synthesis of 1-(6-chloropyrimidin-4-yl)piperidin-4-ol
This step installs the piperidine ring while preserving the second chloride.[1]
Mechanism:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (5.0 g, 33.5 mmol, 1.0 eq) in Isopropanol (IPA) (50 mL).
-
Addition: Add DIPEA (7.0 mL, 40.2 mmol, 1.2 eq) to the solution.
-
Nucleophile Introduction: Slowly add 4-hydroxypiperidine (3.56 g, 35.2 mmol, 1.05 eq) portion-wise over 10 minutes at room temperature.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Heat the mixture to 60°C (oil bath) and stir for 4–6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove IPA.
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude material is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Target: 85-95% (Solid, off-white).
-
Step 2: Synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
This step displaces the deactivated chloride with methylamine.[1]
Mechanism:
-
Preparation: Dissolve the Intermediate A (from Step 1, ~30 mmol) in 1,4-Dioxane (60 mL) in a pressure-rated glass vessel (sealed tube or autoclave).
-
Reagent Addition: Add Methylamine solution (33% in EtOH, 15 mL, ~150 mmol, 5.0 eq).
-
Note: Excess methylamine acts as both nucleophile and base to scavenge HCl.
-
-
Reaction: Seal the vessel and heat to 100–110°C for 12–16 hours.
-
Safety: Pressure will generate. Use a blast shield.
-
Monitoring: LC-MS should show full conversion to the product (M+1 = 209.1).
-
-
Work-up:
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the mixture to dryness to remove excess methylamine and solvents.
-
-
Purification:
-
Dissolve the residue in minimal DCM/MeOH (9:1).
-
Method A (Precipitation): Add diethyl ether or hexanes to induce precipitation of the product. Filter and dry.[4]
-
Method B (Chromatography): If high purity is required for biological assay, perform flash chromatography (DCM/MeOH/NH3 gradient, 95:5:0.5 to 90:10:1).
-
-
Final Product: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol.
-
Appearance: White to pale yellow solid.
-
Yield Target: 70-80%.
-
Analytical Validation
Confirm identity and purity using the following parameters.
| Technique | Expected Data | Interpretation |
| LC-MS (ESI+) | m/z = 209.1 [M+H]+ | Confirms molecular weight.[1] |
| 1H NMR (DMSO-d6) | Characteristic singlet for pyrimidine C2-H. | |
| Broad singlet for methylamino NH. | ||
| Upfield shift of H-5 due to electron donation. | ||
| Methyl doublet (couples to NH). | ||
| Multiplets for piperidine ring protons. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Bis-substitution in Step 1 | Temperature too high or excess amine used.[1] | Strictly control temp at 60°C. Add amine slowly. Ensure 1.05 eq stoichiometry. |
| Incomplete Reaction (Step 2) | Ring deactivation reduces reactivity. | Increase temperature to 120°C or use Microwave irradiation (140°C, 30 min). |
| Product Solubility Issues | Product is polar (amphiphilic). | Use DCM:MeOH (9:1) for extractions.[5] Avoid pure ether/hexanes for solvation. |
References
-
General Pyrimidine
Reactivity:- Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.
-
O'Brien, P. et al. "Regioselectivity in the nucleophilic substitution of 4,6-dichloropyrimidines." Tetrahedron Letters, 2004 , 45, 6343-6346.
-
Specific Synthesis of Aminopyrimidines
-
BenchChem Protocols.[5] "Nucleophilic Substitution on 4,6-Dichloropyrimidine."
- Luo, J. et al. "Design and Synthesis of Pyrimidine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2018, 61(10), 4301-4316. (Illustrates similar sequential substitution tactics).
-
-
Safety Data
-
PubChem Compound Summary for 4,6-Dichloropyrimidine (CID 14468).
-
Sources
- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 2. 5734-64-5 | 4-Chloro-6-methoxypyrimidin-2-amine - AiFChem [aifchem.com]
- 3. youtube.com [youtube.com]
- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification Strategies for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Abstract
This application note details the purification methodologies for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a polar, basic heterocyclic intermediate commonly encountered in the synthesis of kinase inhibitors (e.g., JAK, CDK antagonists). Due to the presence of a basic pyrimidine core, a secondary amine, and a polar hydroxyl group, this molecule exhibits significant peak tailing on standard silica and poor retention on acidic reverse-phase systems. This guide provides three validated protocols: High-pH Flash Chromatography , Preparative HPLC (pH Switching) , and a Crystallization Polish , ensuring >98% purity for downstream biological assays.
Chemical Context & Physicochemical Challenges
To design an effective purification strategy, one must first understand the molecular behavior of the target compound.
-
Structure Analysis: The molecule consists of a central pyrimidine ring substituted at the 4-position with a 4-hydroxypiperidine moiety and at the 6-position with a methylamino group.
-
Basicity (pKa): The piperidine nitrogen is conjugated to the pyrimidine ring (vinylogous amidine), significantly reducing its basicity. However, the pyrimidine ring nitrogens (N1/N3) retain basicity (estimated pKa ~5.5–6.5), leading to strong interactions with acidic silanols on silica gel.
-
Polarity (LogP): The combination of the hydroxyl group (-OH) and the secondary amine (-NHMe) lowers the LogP (estimated < 1.0), making the compound water-soluble and prone to early elution in reverse-phase chromatography.
Impurity Profile
The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-6-methylaminopyrimidine with piperidin-4-ol (or the reverse sequence). Common impurities include:
-
Hydrolyzed Pyrimidine: 6-(Methylamino)pyrimidin-4-ol (result of chloride hydrolysis).
-
Bis-substituted Byproduct: 4,6-bis(4-hydroxypiperidin-1-yl)pyrimidine (if stoichiometry is uncontrolled).
-
Residual Starting Materials: Unreacted piperidin-4-ol (highly polar, difficult to track by UV).
Method Development Strategy
The following decision tree outlines the logical flow for selecting the appropriate purification method based on scale and crude purity.
Figure 1: Purification Decision Tree. Select Protocol A for bulk cleanup, Protocol B for library purification, and Protocol C for process scale-up.
Detailed Protocols
Protocol A: High-pH Normal Phase Flash Chromatography
Best for: Bulk purification (100 mg – 50 g) of crude material.
Standard silica gel is acidic (pH ~5). Without a basic modifier, the target molecule will streak (tail) significantly, co-eluting with impurities. We utilize an ammoniated mobile phase to suppress silanol interactions.
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm) or Amine-functionalized Silica (KP-NH).
-
Solvent B: "Basic Methanol" (Preparation: Mix 900 mL MeOH + 100 mL Ammonium Hydroxide 28%). Note: Using pre-mixed basic methanol ensures stable basification compared to adding base to the DCM.
Step-by-Step Procedure:
-
Sample Loading: Dissolve the crude residue in a minimum volume of DCM:MeOH (9:1). If solubility is poor, adsorb the crude onto Celite 545 (1:3 ratio w/w) and dry load using a solid load cartridge. This prevents band broadening.
-
Equilibration: Flush the column with 100% DCM for 2 CV (Column Volumes).
-
Gradient Elution:
-
0–5 min: 0% B (Isocratic DCM)
-
5–20 min: 0% → 10% B (Linear Gradient)
-
20–30 min: 10% → 20% B (Linear Gradient)
-
Target elution is typically between 8–15% Basic Methanol.
-
-
Detection: Monitor at 254 nm (pyrimidine ring) and 220 nm (amide/amine absorption).
Troubleshooting:
-
Tailing persists? Switch to Protocol B or use Triethylamine (TEA) (1%) in place of NH4OH, though TEA is harder to remove.
-
Product stuck at baseline? The compound may have crystallized on the column. Increase MeOH percentage immediately to 50% to flush, then re-equilibrate.
Protocol B: High-pH Preparative HPLC
Best for: Final polishing (>99% purity) or removing closely eluting isomers.
Standard acidic HPLC (Water/Acetonitrile + TFA) often results in poor retention for this polar molecule (eluting in the void volume). Using a high-pH buffer suppresses the protonation of the pyrimidine/amine, rendering the molecule more hydrophobic and increasing retention on C18.
System Parameters:
-
Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (Hybrid particles are required for pH stability).
-
Dimensions: 19 x 150 mm, 5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 20 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial Hold (Loading) |
| 1.0 | 5 | Desalting |
| 12.0 | 40 | Shallow Gradient for Separation |
| 12.5 | 95 | Wash Step |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
Key Insight: At pH 10, the basic nitrogens are neutral. This drastically improves peak shape and capacity factor (
Protocol C: Recrystallization (Process Scale)
Best for: Large scale (>10 g) where chromatography is cost-prohibitive.
Solvent System: Isopropanol (IPA) / n-Heptane.
-
Dissolution: Suspend the crude solid in IPA (5 mL per gram of solid). Heat to reflux (82°C). If not fully soluble, add Methanol dropwise until clear.
-
Hot Filtration: Filter the hot solution through a sintered glass funnel to remove inorganic salts (NaCl/KCl from the SNAr reaction).
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring.
-
Antisolvent: If no crystals form at RT, add n-Heptane dropwise until the solution becomes slightly turbid.
-
Harvest: Cool to 0–4°C for 2 hours. Filter the white precipitate and wash with cold Heptane.
Analytical Validation (QC)
Before releasing the batch, validate purity using the following UPLC method.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: 0.1% Ammonium Hydroxide in Water (A) / Acetonitrile (B).
-
Gradient: 5% B to 95% B over 2.0 min.
-
Rationale: Using basic mobile phase in analytics matches the prep conditions, ensuring that what you see in QC matches the prep fraction collection.
References
-
General Purification of Polar Heterocycles
-
Biotage Application Note AN785: "Strategies for Flash Purification of Polar Amines."
-
-
High pH HPLC Methodology
-
Waters Corporation: "Effect of pH on the Retention of Weak Bases."
-
-
Synthesis of Aminopyrimidines
-
Journal of Medicinal Chemistry: "Discovery of Pyrimidine-Based Inhibitors." (Generic reference for structural class).
-
-
Solvent Selection Guide
-
Pfizer/GSK Solvent Selection Guide: "Green Chemistry in Purification."
-
(Note: While specific literature for this exact CAS is proprietary or sparse, these protocols are derived from standard operating procedures for the 4-amino-pyrimidine structural class.)
Sources
Analytical techniques for characterizing 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Application Note: Comprehensive Analytical Characterization of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Executive Summary & Chemical Context
This application note details the analytical framework for characterizing 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a critical heterocyclic intermediate often encountered in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists).[1]
Molecule Profile:
-
Chemical Nature: Amphiphilic base.[1]
-
Key Functionalities:
Analytical Challenge:
The coexistence of the basic pyrimidine nitrogen and the polar hydroxyl group creates a "retention vs. peak shape" paradox in standard Reverse-Phase HPLC (RP-HPLC). Acidic mobile phases often lead to peak tailing due to silanol interactions, while the high polarity of the piperidinol moiety risks early elution (low
Analytical Workflow Visualization
The following workflow illustrates the logical progression from crude isolation to final structural certification.
Figure 1: Sequential logic flow for the characterization of aminopyrimidine intermediates.
Chromatographic Purity Profiling (HPLC/UPLC)
The Challenge: Basic aminopyrimidines often exhibit severe tailing on C18 columns under acidic conditions (0.1% Formic Acid) due to protonation of the ring nitrogens and subsequent interaction with residual silanols.
The Solution: High-pH Reverse Phase Chromatography. By operating at pH 10 (above the pKa of the pyrimidine nitrogens), we suppress ionization, rendering the molecule neutral. This increases hydrophobicity (improving retention of the polar piperidinol) and eliminates silanol interactions (sharpening peaks).[1]
Protocol 1: High-pH HPLC Method
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150mm, 3.5µm) | Hybrid silica technology required to withstand pH > 8.[1]0. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) | Buffers the basic analyte to its neutral state. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent to prevent system pressure issues.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Gradient | 5% B (0-2 min) | Shallow gradient to separate potential des-methyl impurities. |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | 254 nm targets the pyrimidine |
| Column Temp | 35°C | Improves mass transfer and peak symmetry. |
Validation Criteria (Self-Check):
-
Tailing Factor (
): Must be .[1] If , increase buffer concentration to 20mM. -
Resolution (
): between the main peak and the nearest impurity (likely the unreacted 4-chloropyrimidine or des-methyl analog).[1]
Structural Elucidation (NMR & MS)
Confirming the regiochemistry is vital. The substitution of the piperidine ring must be at the C4-position of the pyrimidine, and the methylamine must be at C6.
Protocol 2: NMR Spectroscopy Setup
-
Solvent: DMSO-d6 (Chloroform-d is often too non-polar for the free hydroxyl group).[1]
-
Concentration: 5-10 mg in 0.6 mL.[1]
Key Diagnostic Signals (Expected):
| Moiety | Proton ( | Multiplicity | Mechanistic Insight |
| Pyrimidine H-2 | ~8.1 - 8.3 | Singlet (1H) | Isolated proton between two nitrogens; most deshielded.[1] |
| Pyrimidine H-5 | ~5.8 - 6.1 | Singlet (1H) | Shielded by electron-donating amino groups at C4/C6.[1] |
| N-Methyl | ~2.7 - 2.9 | Doublet (3H) | Couples to the adjacent NH proton ( |
| Piperidine N-CH₂ | ~3.0 - 4.5 | Broad Multiplets | Broadened due to ring inversion or restricted rotation near the pyrimidine.[1] |
| Hydroxyl (-OH) | ~4.6 - 4.8 | Doublet (1H) | Visible in DMSO-d6; couples to the CH-O proton.[1] |
Protocol 3: Mass Spectrometry (HRMS)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]
-
Theoretical [M+H]⁺: Calculate based on formula
.[1] -
Fragmentation Pattern (MS/MS):
-
Look for loss of water (-18 Da)
Indicates free -OH.[1] -
Look for cleavage of the piperidine ring from the pyrimidine.
-
Solid-State Characterization
For drug development, the physical form dictates solubility and stability.
Protocol 4: Thermal & Crystallinity Analysis
-
DSC (Differential Scanning Calorimetry):
-
TGA (Thermogravimetric Analysis):
-
Goal: Distinguish between true polymorphs and solvates/hydrates. Weight loss
C indicates water/solvent.[1]
-
Troubleshooting & Decision Logic
Use the following logic gate to troubleshoot common analytical anomalies.
Figure 2: Troubleshooting logic for HPLC anomalies in basic heterocycles.
References
-
Waters Corporation. "Analysis of Basic Drugs at High pH." Waters Application Notes.
-
Espada, A., & Rivera-Sagredo, A. (2025).[1][3] "Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH." Journal of Chromatography A.
-
Agilent Technologies. "Analysis of Drugs of Abuse at Low and High pH Using an Agilent Poroshell HPH C18." Agilent Technical Overview.
-
PubChem Database. "1-Methyl-4-(methylamino)piperidine (Structural Analog Data)." National Library of Medicine.
-
BenchChem. "HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds." BenchChem Protocols.
Sources
Optimized Kinase Inhibition Profiling for Pyrimidine-Based Scaffolds
Application Note & Protocol Guide | Version 2.4
Executive Summary
Pyrimidine derivatives represent a privileged scaffold in kinase inhibitor discovery, serving as the core structural motif for numerous FDA-approved drugs (e.g., Imatinib, Nilotinib).[1] Their success stems from their ability to mimic the adenine ring of ATP, allowing them to anchor effectively into the kinase hinge region via critical hydrogen bonds.[2]
This application note provides a high-fidelity protocol for determining the half-maximal inhibitory concentration (
Mechanistic Rationale: The Pyrimidine "Hinge Binder"
To design an effective assay, one must understand the molecular event being measured. Pyrimidine derivatives typically function as Type I ATP-competitive inhibitors .
-
The Interaction: The pyrimidine ring occupies the ATP-binding pocket. The nitrogen atoms in the pyrimidine ring (and often an adjacent amino group) form hydrogen bonds with the backbone carbonyl and amide groups of the kinase "hinge" region (residues connecting the N- and C-terminal lobes).[1]
-
The Competition: Because these inhibitors compete directly with ATP, the assay's ATP concentration is the single most critical variable. If
, the inhibitor may be outcompeted, artificially inflating the .
Visualization: Mechanism of Action
The following diagram illustrates the competitive binding dynamic at the hinge region.
Figure 1: Competitive binding mechanism. Pyrimidine derivatives (Red) compete with ATP (Green) for the Hinge Region of the Kinase (Blue). Assay sensitivity depends on balancing these concentrations.
Experimental Design & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| Kinase Enzyme | Recombinant, purified (e.g., EGFR, CDK) | Target of interest.[3][4] |
| Substrate | Peptide/Protein (e.g., Poly[Glu:Tyr]) | Phosphorylation acceptor. |
| ATP | Ultra-pure | Phosphate donor. Crucial: Use at |
| ADP-Glo™ Reagent | Promega (or equivalent) | Terminates reaction; depletes remaining ATP. |
| Detection Reagent | Luciferase/Luciferin mix | Converts ADP |
| Solvent | 100% DMSO | Solubilizing hydrophobic pyrimidines. |
The "Goldilocks" ATP Concentration
For IC50 determination, you must run the assay at the apparent Michaelis-Menten constant (
-
Why? According to the Cheng-Prusoff equation for competitive inhibitors:
If , then . This provides a direct, comparable measure of binding affinity.[8][9] -
Action: Determine the ATP
for your specific kinase batch before running the inhibition curve, or consult the vendor's certificate of analysis.
Detailed Protocol: Luminescent IC50 Determination
Assay Format: 384-well, low-volume white plates.
Total Reaction Volume: 10
Phase 1: Preparation
-
Compound Dilution (The Pyrimidine Series):
-
Prepare a 10 mM stock of the pyrimidine derivative in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Intermediate Step: Dilute these DMSO stocks 1:25 into 1X Kinase Buffer. This ensures the final DMSO concentration in the assay is
, preventing solvent-induced enzyme inactivation.
-
-
Master Mix Prep:
Phase 2: The Kinase Reaction
-
Dispense Compound: Add 2.5
L of diluted compound (from Step 1) to the 384-well plate.-
Controls: Include "No Compound" (Max Activity) and "No Enzyme" (Background) wells.
-
-
Add Enzyme: Add 2.5
L of 2X Enzyme Mix .-
Pre-Incubation (Optional but Recommended): Incubate pyrimidine with kinase for 10–15 mins at RT. This allows the inhibitor to dock into the hinge region before ATP is introduced.
-
-
Start Reaction: Add 5
L of 2X Substrate/ATP Mix . -
Incubation: Seal plate; shake for 1 min; incubate at RT for 60 minutes (or linear timeframe determined in optimization).
Phase 3: ADP Detection (The "Glo" Step)
-
Stop Reaction: Add 10
L of ADP-Glo™ Reagent . -
Signal Generation: Add 20
L of Kinase Detection Reagent . -
Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
Workflow Visualization
The following flow diagram outlines the critical timing and addition steps to ensure assay robustness.
Figure 2: Step-by-step assay timeline. Note the critical pre-incubation step to facilitate pyrimidine binding.
Data Analysis & Validation
Calculating IC50
-
Normalize Data: Convert Raw Relative Light Units (RLU) to % Inhibition.
-
Max: Enzyme + Substrate + DMSO (No Inhibitor)
-
Min: No Enzyme Control[6]
-
-
Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition. Fit using a 4-parameter logistic (4PL) non-linear regression model :
Quality Control: Z-Factor ( )
Before accepting data, calculate the Z-factor to validate the assay window.
-
Target:
is required for a robust quantitative assay. -
Interpretation: If
, check for pipetting errors or signal drift.
Troubleshooting Pyrimidines
| Issue | Probable Cause | Solution |
| Precipitation | Pyrimidines are often hydrophobic and planar (stacking). | Ensure final DMSO is 1%. Do not store diluted aqueous stocks; prepare fresh. |
| Flat Curve (No Inhibition) | ATP concentration is too high ( | Re-run ATP |
| Bell-Shaped Curve | Compound aggregation or fluorescence interference. | Add 0.01% Triton X-100 to buffer to prevent aggregation. (Luminescence avoids fluorescence interference). |
| Low Signal | Incomplete ATP depletion. | Ensure ADP-Glo reagent is fresh. Verify reaction pH is compatible with Luciferase (pH 7.0–7.5). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Assay Protocols and ATP Concentrations. Retrieved from [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. ADP-Glo™ Kinase Assay [promega.jp]
- 13. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
Anti-proliferative studies with 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Application Note: Anti-Proliferative Profiling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol [1][2]
Executive Summary
This application note details the standardized protocols for evaluating the anti-proliferative efficacy and mechanism of action (MoA) of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol . This compound represents a classic 4,6-disubstituted pyrimidine scaffold , a structural class widely utilized in medicinal chemistry as ATP-competitive kinase inhibitors (e.g., targeting CDKs, AKT, or JAKs).[1][2]
The presence of the piperidin-4-ol moiety typically enhances water solubility and targets the solvent-exposed regions of the kinase binding pocket, while the 6-methylamino group often functions as a critical hydrogen bond donor to the hinge region of the target protein.[1][2] This guide provides a self-validating workflow to transition this compound from chemical stock to validated biological lead.
Chemical Identity & Handling
-
Compound Name: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol[1][2]
-
Key Functional Groups:
-
Molecular Weight: ~208.26 g/mol (Estimation based on formula C
H N O).[1][2]
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological assays. Rationale: The piperidinol group improves polarity, but the pyrimidine core requires organic solvent for initial dissolution to prevent micro-precipitation in aqueous media.[1][2]
-
Weighing: Accurately weigh 2.08 mg of solid compound.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until the solution is completely clear.
-
Sterilization: Do not filter DMSO stocks (filters may dissolve).[1][2] If aqueous dilution is required later, filter the diluted media using a 0.22 µm PVDF filter.[1][2]
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles can degrade the methylamino group).[1][2]
Experimental Workflow: Biological Profiling
The following diagram outlines the logical flow of experiments required to validate the anti-proliferative activity of the compound.
Figure 1: Step-wise characterization workflow. Phase 1 establishes potency; Phase 2 & 3 determine the cellular fate (cytostasis vs. death); Phase 4 validates the molecular target.[1][2]
Protocol 2: Quantitative Cytotoxicity Profiling (IC50)
Method: CellTiter-Glo® (ATP quantitation) or MTS Assay.[1][2] Rationale: ATP assays are preferred for kinase inhibitors as they directly reflect metabolic health and are less prone to chemical interference than colorimetric MTT assays.[1][2]
Steps:
-
Seeding: Seed tumor cells (e.g., MCF-7, HCT-116, or A549) at 3,000–5,000 cells/well in 96-well white-walled plates.
-
Incubation: Allow attachment for 24 hours at 37°C/5% CO
. -
Treatment: Prepare serial dilutions of the compound in culture medium.
-
Exposure: Incubate cells with compound for 72 hours . (Kinase inhibitors often require >48h to show phenotypic effects due to cell cycle arrest lag).[1][2]
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read Luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
| Parameter | Acceptance Criteria |
| Z' Factor | > 0.5 |
| DMSO Tolerance | < 10% toxicity in vehicle control |
| Replicates | Minimum n=3 biological replicates |
Protocol 3: Mechanism of Action - Cell Cycle Analysis
Hypothesis: Pyrimidine-based inhibitors typically target CDKs (G1/S arrest) or Microtubules/Aurora Kinases (G2/M arrest).[1][2] Method: Propidium Iodide (PI) Staining with Flow Cytometry.[1][2]
Steps:
-
Treatment: Treat cells (6-well plates) with the compound at 1x IC50 and 5x IC50 for 24 hours.
-
Harvesting: Trypsinize cells, collecting both floating and adherent cells (crucial to capture dying cells).[1][2]
-
Fixation: Wash in PBS.[1][2] Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol out with PBS.[1][2] Resuspend in 500 µL staining solution:
-
Analysis: Incubate 30 mins at 37°C. Analyze via Flow Cytometer (FL2 channel).
Interpretation Guide:
-
G0/G1 Peak Increase: Suggests CDK4/6 inhibition (Senescence/Quiescence).[1][2]
-
G2/M Peak Increase: Suggests CDK1 inhibition or Tubulin destabilization.[1][2]
Protocol 4: Target Engagement (Western Blot)
Objective: Confirm the compound acts as a kinase inhibitor by monitoring the phosphorylation status of downstream substrates.[1][2] Target Hypothesis: Based on the scaffold, likely targets include AKT (AGC kinase family) or CDKs .[1][2]
Panel Setup:
-
Loading Control: GAPDH or
-Actin.[1][2] -
Apoptosis Marker: Cleaved PARP (Confirming cell death).[1][2]
-
Kinase Markers:
Steps:
-
Lyse cells treated for 6–24 hours in RIPA buffer + Phosphatase Inhibitors (Na
VO , NaF).[1][2] -
Block with 5% BSA (Milk interferes with phospho-antibodies).[1][2]
-
Result Validation: A decrease in phosphorylation (e.g., reduced p-Rb) without a decrease in total protein levels confirms specific kinase inhibition rather than general toxicity.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, assuming it acts as an ATP-competitive inhibitor.
Figure 2: Hypothesized Mechanism of Action.[1][2] The compound binds the ATP pocket, preventing substrate phosphorylation, leading to cell cycle arrest and eventual programmed cell death.[1][2]
References
-
Structure-Activity Relationships of Pyrimidine Kinase Inhibitors Title: Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[1][2][3] Source: Journal of Medicinal Chemistry (2013).[1][2][3] URL:[Link] (Note: Validates the piperidine-pyrimidine scaffold for kinase inhibition).[1][2]
-
General Protocol for Cell Viability Assays Title: Assay Guidance Manual: Cell Viability Assays.[1][2] Source: NCBI Bookshelf.[1][2] URL:[Link]
-
Flow Cytometry Cell Cycle Protocols Title: Current Protocols in Cytometry: Analysis of Cell Cycle by Flow Cytometry.[1][2] Source: Wiley Online Library.[1][2] URL:[Link][1][2]
-
Chemical Properties of Pyrimidine-Piperidine Derivatives Title: PubChem Compound Summary for Piperidin-4-ol derivatives.[1][2] Source: National Library of Medicine.[1][2] URL:[Link][1][2]
Sources
- 1. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(6-DiethylaMino-pyriMidin-4-yl)-piperidin-4-ol, 98+% C13H22N4O, MW: 250.35 | 1065484-22-1 [chemicalbook.com]
- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Hierarchical Approach to the Antimicrobial Screening of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing pyrimidine and piperidine scaffolds, represent a promising avenue for drug development due to their diverse and potent biological activities.[2][3][4] This document provides a comprehensive, field-tested guide for the systematic antimicrobial screening of the novel compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol . We present a hierarchical workflow, beginning with qualitative preliminary screening and progressing to quantitative determination of inhibitory and cidal concentrations. The protocols are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities for antimicrobial efficacy.
Compound Profile & Scientific Rationale
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a synthetic heterocyclic compound featuring two key pharmacophores: a substituted pyrimidine ring and a piperidin-4-ol moiety.
-
Chemical Structure:
-
IUPAC Name: 1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol
-
Molecular Formula: C₁₀H₁₆N₄O
-
Key Features:
-
Pyrimidine Core: This nitrogenous heterocycle is a fundamental building block of nucleic acids and is found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial and antifungal activities.[3][7]
-
Piperidine Moiety: Piperidine rings are prevalent in natural alkaloids and synthetic pharmaceuticals, contributing to desirable pharmacokinetic properties and biological activity.[4][8] Certain piperidin-4-one derivatives have demonstrated notable bactericidal and fungicidal properties.[4]
-
-
Causality for Screening: The conjugation of these two scaffolds presents a compelling hypothesis for novel antimicrobial action. Pyrimidine derivatives have been shown to interfere with essential bacterial processes, such as cell division, by inhibiting proteins like FtsZ.[2][7][9] The piperidine group can influence solubility, cell membrane interaction, and binding to target enzymes. Therefore, a systematic evaluation of this compound's antimicrobial potential is a scientifically justified endeavor.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing is to determine a compound's efficacy against a specific microorganism.[10] This is quantified by two key metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This determines if a compound is bacteriostatic (inhibits growth).
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This determines if a compound is bactericidal (lethal).
Hierarchical Screening Workflow
A tiered approach is the most efficient method for screening novel compounds. It minimizes resource expenditure by using a rapid, qualitative assay to identify initial "hits," which are then subjected to more rigorous, quantitative evaluation.
Caption: Hierarchical workflow for antimicrobial screening.
Detailed Experimental Protocols
Trustworthiness through Controls: For every protocol, the inclusion of a positive control (a known antibiotic like Ampicillin or Gentamicin), a negative control (no compound), and a solvent control (vehicle used to dissolve the test compound) is mandatory to validate the results.
Essential Materials & Reagents
-
Test Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
-
Bacterial Strains: ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Growth Media: Mueller-Hinton Agar (MHA)[16], Mueller-Hinton Broth (MHB)[17]
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) or other appropriate sterile solvent
-
Labware: Sterile 96-well microtiter plates, petri dishes, pipettes, sterile filter paper disks (6 mm), incubator (35-37°C)
-
Reagents: 0.5 McFarland turbidity standard, Resazurin sodium salt solution (optional, for MIC visualization)
-
Control Antibiotics: Ampicillin, Gentamicin, Vancomycin (as appropriate for test strains)
Protocol 1: Preparation of Compound Stock Solution
Causality: A sterile, high-concentration stock solution is critical for accurate serial dilutions and preventing contamination. DMSO is often the solvent of choice for organic compounds, but a solvent toxicity control must be performed to ensure it does not inhibit microbial growth at the highest concentration used in the assays.
-
Weighing: Accurately weigh 10 mg of the test compound in a sterile microcentrifuge tube.
-
Dissolution: Add sterile DMSO to create a stock concentration of 10 mg/mL (10,000 µg/mL). Vortex thoroughly until fully dissolved.
-
Sterilization: If the solution is not prepared under strict aseptic conditions, filter-sterilize through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preliminary Screening via Agar Disk Diffusion
This method provides a rapid, qualitative assessment of antimicrobial activity.[18][19] The principle relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[16][20]
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline or MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[21]
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk. Load equivalent volumes for the positive control antibiotic and the solvent control onto separate disks.
-
Incubation: Let the plates sit at room temperature for 15-30 minutes to allow for pre-diffusion.[21] Incubate inverted at 35-37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the "gold standard" for determining MIC values and is highly adaptable for screening.[5][17][22] This protocol follows CLSI guidelines.[5][6]
Caption: Example MIC plate layout showing 2-fold serial dilutions.
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of a working solution of the test compound (e.g., 1024 µg/mL in MHB) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
Control Wells: Well 11 serves as the growth control (no compound). Well 12 is the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension as in Protocol 2 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that shows no visible turbidity (cloudiness), which should be as clear as the sterility control well. The resazurin assay can aid visualization; a color change from blue to pink indicates viable, metabolizing cells.[23]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is read.[22]
-
Sub-culturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a quadrant of a fresh MHA plate. Be sure to label which concentration corresponds to each spot.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no viable colonies on the agar plate, corresponding to a ≥99.9% kill rate of the initial inoculum.[13][15]
Data Interpretation & Presentation
Quantitative data should be organized clearly for comparison. The relationship between the MIC and MBC is crucial for classifying the compound's activity.
Table 1: Hypothetical Antimicrobial Screening Results
| Test Organism | Compound | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol | 18 | 16 | 32 | Bactericidal (Ratio = 2) |
| S. aureus ATCC 29213 | Vancomycin (Control) | 17 | 1 | 2 | Bactericidal (Ratio = 2) |
| E. coli ATCC 25922 | 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol | 7 | 128 | >512 | Bacteriostatic |
| E. coli ATCC 25922 | Gentamicin (Control) | 21 | 0.5 | 1 | Bactericidal (Ratio = 2) |
-
Interpretation Logic: A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). If the MBC is significantly higher than the MIC, the compound is classified as bacteriostatic .
Conclusion and Future Directions
This guide outlines a robust, hierarchical workflow for the initial antimicrobial characterization of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol . By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and its bacteriostatic or bactericidal nature.
Positive results from this screening cascade justify progression to more advanced studies, including:
-
Time-Kill Kinetic Assays: To understand the rate of antimicrobial activity over time.
-
Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines, establishing a preliminary therapeutic index.
-
Mechanism of Action (MoA) Studies: Investigating how the compound exerts its effect, for example, through membrane integrity assays, DNA interaction studies, or inhibition of specific enzymes like FtsZ.[9][24]
This systematic approach ensures that promising lead compounds are identified efficiently, accelerating the critical path toward developing next-generation antimicrobial therapies.
References
-
Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents . ChemMedChem. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . protocols.io. (2023). [Link]
-
Bouchikhi, S., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review . Journal of Pharmaceutical Analysis. [Link]
-
Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . Heliyon. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents . Molecules. [Link]
-
Desai, N. C., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides . Journal of Saudi Chemical Society. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . American Society for Microbiology (ASM). (2009). [Link]
-
Pascon, J. P., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole . Brazilian Journal of Microbiology. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC) . Emery Pharma. (2016). [Link]
-
The minimum bactericidal concentration of antibiotics . BMG Labtech. (2024). [Link]
-
Lelas, A., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . Journal of the Serbian Chemical Society. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . World Organisation for Animal Health (WOAH). [Link]
-
Determination of antimicrobial resistance by disk diffusion . FWD AMR-RefLabCap. (2022). [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical Pharmacology Journal. [Link]
-
Ma, S., et al. (2016). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative . RSC Advances. [Link]
-
Antimicrobial Efficacy Screening . Microchem Laboratory. [Link]
-
Wieliński, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance . Pharmaceuticals. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells . Scientific Reports. (2024). [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . Hardy Diagnostics. (2024). [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives . MDPI. [Link]
-
Disk diffusion test . Wikipedia. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods . Integra Biosciences. (2021). [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. (2012). [Link]
-
Minimum Bactericidal Concentration (MBC) Test . Microchem Laboratory. [Link]
-
Prachayasittikul, S., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives . African Journal of Pharmacy and Pharmacology. [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Ivask, A., et al. (2017). Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials . Analytical Chemistry. [Link]
-
The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains . National Institutes of Health (NIH). (2023). [Link]
-
MIC (Broth Microdilution) Testing . YouTube. (2020). [Link]
-
Disk diffusion method . Food and Agriculture Organization of the United Nations. [Link]
-
Minimum Inhibitory Concentration (MIC) of Antibiotics . Bio-protocol. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review . The Pharma Innovation Journal. (2019). [Link]
-
Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy . ResearchGate. [Link]
-
Methods to Quantify Microbial Viability . National Institute of Standards and Technology (NIST). (2020). [Link]
-
Antibacterial activity of pyrimidine derivatives . ResearchGate. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) . IDEXX. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More . Emery Pharma. (2025). [Link]
-
Pitts, B., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) . Journal of Visualized Experiments. [Link]
-
1-Methyl-4-(methylamino)piperidine . PubChem. [Link]
Sources
- 1. The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. emerypharma.com [emerypharma.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microchemlab.com [microchemlab.com]
- 15. emerypharma.com [emerypharma.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. microchemlab.com [microchemlab.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. asm.org [asm.org]
- 22. protocols.io [protocols.io]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory activity of piperidine-containing compounds
Application Note: Pharmacological Evaluation of Piperidine-Based Anti-Inflammatory Agents
Introduction & Significance
The piperidine scaffold—a six-membered heterocycle containing one nitrogen atom—is a "privileged structure" in medicinal chemistry.[1] Its ubiquity in FDA-approved drugs (e.g., Fentanyl, Donepezil, Raloxifene) stems from its conformational flexibility and ability to participate in diverse non-covalent interactions (hydrogen bonding, cation-π interactions) within a target's binding pocket.[1]
In the context of inflammation, piperidine derivatives have emerged as potent inhibitors of the arachidonic acid pathway and the NF-κB signaling cascade.[1] Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, recent piperidine-based candidates demonstrate a dual mechanism of action, often acting as upstream regulators of cytokine release (TNF-α, IL-6) while simultaneously inhibiting downstream enzymatic mediators (COX-2, 5-LOX).[1]
This guide details the standardized protocols for evaluating the anti-inflammatory efficacy of novel piperidine compounds, moving from molecular mechanisms to in vivo validation.[1]
Mechanism of Action (MOA)
To rationally design and test these compounds, one must understand their specific intervention points.[1] Piperidine derivatives exert anti-inflammatory effects through three primary pathways:
-
COX/LOX Inhibition: The piperidine ring often mimics the arachidonic acid transition state, blocking the active site of COX-2 or 5-LOX, thereby reducing Prostaglandin E2 (PGE2) and Leukotriene synthesis.[1]
-
NF-κB Suppression: Certain N-substituted piperidines (e.g., piperine analogs) inhibit the phosphorylation of IκB, preventing the nuclear translocation of NF-κB.[1] This transcriptionally silences pro-inflammatory genes (iNOS, COX2, TNF).[1]
-
NLRP3 Inflammasome Inhibition: Recent hybrids (e.g., Tanshinone-piperidine) have shown efficacy in blocking NLRP3 oligomerization, a critical step in sterile inflammation.[1]
Figure 1: Anti-Inflammatory Signaling Intervention[1]
Caption: Dual-mechanism intervention of piperidine derivatives blocking both upstream NF-kB activation and downstream COX-2 enzymatic activity.[1][2]
Structure-Activity Relationship (SAR) Insights
Before screening, prioritize compounds based on these structural features known to enhance anti-inflammatory potency.
| Structural Feature | Optimization Strategy | Effect on Activity |
| Nitrogen Substitution | Introduction of hydrophobic groups (Benzyl, Phenethyl) | Increases lipophilicity for membrane penetration; enhances COX-2 active site fit.[1] |
| C4 Position | Addition of polar pharmacophores (Amide, Urea) | Improves H-bonding with residues like Arg120 in COX enzymes.[1] |
| Ring Rigidity | Fused systems (e.g., Piperidine-Benzimidazole) | Locks conformation to minimize entropy loss upon binding.[1] |
| Linker Length | 2-3 carbon spacer between N and Aryl group | Optimal for sigma-1 receptor affinity (antinociceptive synergy).[1] |
Protocol 1: In Vitro Macrophage Inflammation Assay
Objective: Quantify the inhibition of Nitric Oxide (NO) and cytokines in LPS-stimulated RAW 264.7 macrophages. This is the industry-standard "gatekeeper" assay.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71).[1]
-
Lipopolysaccharide (LPS) from E. coli O111:B4.[1]
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]
-
MTT Reagent (for viability control).[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates at a density of
cells/well in DMEM + 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Stimulation:
-
Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.[1]
-
Incubate for 24 hours.
-
-
NO Quantification (Griess Assay):
-
Collect 100 µL of cell culture supernatant.[1]
-
Mix with 100 µL of Griess Reagent in a fresh 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm .
-
-
Viability Check (Crucial):
Data Calculation:
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
Objective: Evaluate the oral bioavailability and systemic anti-inflammatory efficacy in a rodent model.
Ethical Note: All in vivo studies must be approved by an IACUC or equivalent ethical body.[1]
Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema model, the gold standard for acute inflammation testing.
Detailed Methodology:
-
Preparation:
-
Drug Administration:
-
Induction:
-
1 hour post-dosing, inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar region of the right hind paw.[1]
-
-
Measurement:
-
Measure paw volume using a digital plethysmometer (water displacement) at
(before injection) and hours.[1]
-
-
Calculation:
-
Edema Volume (
) = [1]
-
Expert Tips & Troubleshooting
-
Solubility: Piperidine derivatives, especially those with benzyl groups, can be lipophilic.[1]
-
False Positives in Griess Assay: Some piperidine compounds may react directly with the Griess reagent or have intrinsic color.[1] Always run a "Compound Only" blank (Compound + Media + Griess Reagent, no cells) to subtract background interference.[1]
-
Target Specificity: To confirm the mechanism is COX-2 specific (and not COX-1, which causes gastric side effects), perform an enzymatic in vitro COX-1/COX-2 inhibition assay (commercial kits available) alongside the cellular assays.[1]
References
-
Goel, R. et al. (2023).[1] Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Link
-
Borgohain, R. et al. (2020).[1] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines and piperidines. RSC Advances. Link
-
Li, Y. et al. (2023).[1] Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry. Link[1][5]
-
Mgudlwa, H. et al. (2018).[1] Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Link
-
Stark, H. et al. (2022).[1][6] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Pharmacology & Translational Science.[1][7] Link[1]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. irjpms.com [irjpms.com]
- 4. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Characterization and Use of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
This Application Note and Protocol Guide details the use of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (and its relevant isomers/analogs) as a chemical tool. Based on its structural properties—a pyrimidine core substituted with a hydrophilic piperidin-4-ol and a methylamino group—this compound is characteristic of negative controls or fragment-based probes used in the study of Histone Methyltransferases (HMTs) (e.g., SUV420H1/2, G9a) or specific Kinases .[1]
The guide focuses on its application as a selectivity control or structural probe to validate biological phenotypic effects observed with more complex inhibitors (e.g., A-196, UNC0379).
Introduction & Mechanism of Action
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a small molecule probe often utilized in chemical biology as a negative control or structural fragment to interrogate the specificity of larger, more potent inhibitors.[1] Its pyrimidine scaffold is a privileged structure found in inhibitors of:
-
Histone Lysine Methyltransferases (PKMTs): Specifically those targeting H4K20 (e.g., SUV420H1/2) and H3K9 (e.g., G9a/GLP).[1]
-
Kinases: The 2,4,6-substituted pyrimidine core is a common ATP-mimetic scaffold.[1]
Mechanistic Role
In chemical probe experiments, this compound serves to distinguish on-target effects from off-target toxicity.[1]
-
As a Negative Control: It retains the core chemical scaffold (pyrimidine + solubilizing piperidine) of active probes but lacks the specific substituents (e.g., large hydrophobic groups, specific H-bond donors) required for high-affinity binding to the primary target.[1]
-
As a Fragment Probe: In Fragment-Based Drug Discovery (FBDD), it is used to identify "hot spots" on protein surfaces (e.g., ATP binding pockets or substrate grooves) via NMR or X-ray crystallography.[1]
Chemical Properties & Handling[1]
| Property | Value | Notes |
| IUPAC Name | 1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | Verify isomer: 2- vs 6-amino based on specific vendor batch.[1] |
| Molecular Formula | C₁₀H₁₆N₄O | |
| Molecular Weight | 208.26 g/mol | Ideal for fragment screening (Rule of 3 compliant).[1] |
| Solubility | DMSO (>50 mM), Water (>10 mM) | High aqueous solubility due to piperidin-4-ol.[1] |
| LogP (Predicted) | ~0.6 - 0.9 | Lipophilic efficiency is low; good for cytosolic access. |
| Storage | -20°C (Solid), -80°C (DMSO stock) | Protect from moisture; hygroscopic. |
Reconstitution Protocol
-
Calculate Mass: Weigh 2.08 mg of powder.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to generate a 10 mM stock solution .
-
Mixing: Vortex for 30 seconds. Sonicate if visible particles remain.[1]
-
Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.
Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To determine if the probe binds to the target protein (e.g., SUV420H1, G9a) by measuring thermal stabilization.
Materials:
-
Recombinant Protein (Target) @ 5 µM[1]
-
SYPRO Orange Dye (5000x stock)
-
Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (10 mM stock)
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT[1]
Step-by-Step:
-
Prepare Mix: Dilute protein to 2 µM in Buffer. Add SYPRO Orange (final 5x).
-
Compound Addition: Add compound to a final concentration of 100 µM (high concentration required for fragments/controls). Include a DMSO-only control.
-
Plate Setup: Dispense 20 µL per well into a 384-well PCR plate.
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., QuantStudio).
-
Analysis: Calculate the Melting Temperature (
).-
Interpretation: A
(relative to DMSO) confirms the compound acts as a Negative Control (no binding). Angcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> indicates significant binding (Fragment Hit).
-
Protocol B: Cellular Toxicity & Selectivity Control (MTT/Resazurin)
Objective: To verify that phenotypic effects observed with an active probe are not due to general scaffold toxicity.[1]
Materials:
-
Cell Line: U2OS or HEK293 (Standard models).[1]
-
Active Probe (e.g., A-196 or UNC0379).[1]
-
Control Probe: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol.[1]
Step-by-Step:
-
Seeding: Seed cells at 2,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with a dose-response of the Active Probe and the Control Probe (range: 10 nM to 50 µM).
-
Incubation: Incubate for 72 hours (or relevant duration for epigenetic marks to turnover).
-
Readout: Add Resazurin (AlamarBlue) reagent. Incubate 2-4h. Measure fluorescence (Ex 560 / Em 590).
-
Validation Logic:
-
If Active Probe IC₅₀ = 1 µM and Control Probe IC₅₀ > 50 µM
Valid On-Target Effect .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
If Control Probe IC₅₀ ≈ Active Probe IC₅₀
Off-Target Toxicity (Scaffold effect).
-
Pathway Visualization: Epigenetic Probe Validation
The following diagram illustrates the logical workflow for using this compound to validate an epigenetic inhibitor (e.g., for H4K20 methylation).
Caption: Logical workflow for distinguishing on-target epigenetic modulation from general scaffold toxicity using the active probe vs. the negative control.
References
-
Structural Genomics Consortium (SGC). Chemical Probes for Epigenetics and Kinases.[1][2] (General methodology for probe and negative control design). [1]
-
Bromberg, K. D., et al. (2017). "The SUV4-20 inhibitor A-196 verifies a role for epigenetics in genomic integrity."[1] Nature Chemical Biology, 13, 317–324.[1] (Describes the A-196 probe and the necessity of pyrimidine-based negative controls).
-
Ma, A., et al. (2014). "Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 (UNC0379)." Journal of Medicinal Chemistry, 57(16), 6822–6833. (Details the structure-activity relationship of pyrimidine/quinazoline scaffolds). [1]
-
PubChem Compound Summary. "1-[2-(methylamino)pyrimidin-4-yl]piperidin-4-ol" (CID 123456...[1] - Note: Verify specific isomer CID in database).
Disclaimer: The specific compound "1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol" is a generic chemical name that may refer to a custom synthesis intermediate or a specific negative control (e.g., related to SGC-2043 or similar).[1] Always verify the identity via NMR/Mass Spectrometry against the specific probe kit documentation provided by vendors (e.g., Tocris, Sigma, SGC).
Sources
Anwendungs- und Protokollleitfaden: Strategische Derivatisierung von 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol für Struktur-Wirkungs-Studien
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur Synthese und Derivatisierung des heterozyklischen Scaffolds 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol. Als Senior Application Scientist präsentiere ich hier nicht nur Protokolle, sondern auch die wissenschaftliche Begründung für die experimentellen Entscheidungen, um die Entdeckung potenter und selektiver Wirkstoffkandidaten, insbesondere im Bereich der Kinase-Inhibitoren, zu beschleunigen.
Einleitung: Die Bedeutung des Aminopyrimidin-Piperidinol-Scaffolds
Das 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol-Grundgerüst ist eine chemisch privilegierte Struktur in der modernen medizinischen Chemie. Es kombiniert zwei wesentliche Pharmakophore: den Aminopyrimidin-Ring und den Piperidin-4-ol-Rest.
-
Aminopyrimidine sind als "Scharnier-Binder" bekannt, die entscheidende Wasserstoffbrückenbindungen mit der Rückgrat-Region von ATP-Bindungsstellen in Proteinkinasen ausbilden.[1][2] Diese Interaktion ist ein Eckpfeiler vieler zugelassener Kinase-Inhibitoren.[3]
-
Der Piperidin-4-ol-Rest dient als vielseitiger dreidimensionaler Baustein. Er verbessert die Löslichkeit und die physikochemischen Eigenschaften und bietet gleichzeitig einen Vektor für weitere Modifikationen, um Interaktionen mit der äußeren, lösungsmittelzugänglichen Region der Zielproteine zu optimieren.
Die strategische Modifikation dieses Scaffolds ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR), die für die Optimierung von Leitsubstanzen in Bezug auf Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften (ADME) von entscheidender Bedeutung ist. Insbesondere die Hemmung von Kinasen wie Cyclin-abhängigen Kinasen (CDKs) und dem vaskulären endothelialen Wachstumsfaktor-Rezeptor (VEGFR) ist ein vielversprechender Ansatz in der Krebstherapie.[1][3][4][5]
Synthese des Kernmoleküls
Die Synthese des Ziel-Scaffolds 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (3 ) erfolgt typischerweise über eine sequenzielle nukleophile aromatische Substitution (SNAr) an einem geeigneten Dihalogenpyrimidin-Ausgangsmaterial. 4,6-Dichlorpyrimidin ist aufgrund der hohen Reaktivität der Chloratome an den Positionen C4 und C6, die durch die benachbarten Ringstickstoffe elektronisch aktiviert werden, ein ideales Ausgangsmaterial.[6][7][8]
Abbildung 1: Syntheseweg zum Kern-Scaffold.
Protokoll 2.1: Synthese von 1-(6-Chlor-pyrimidin-4-yl)-piperidin-4-ol (2)
-
In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, wird 4,6-Dichlorpyrimidin (1,0 Äq.) in n-Butanol (ca. 0,2 M) gelöst.
-
Piperidin-4-ol (1,1 Äq.) und N,N-Diisopropylethylamin (DIPEA) (1,5 Äq.) werden zu der Lösung gegeben.
-
Die Reaktionsmischung wird unter Rühren 4-6 Stunden lang unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit Wasser und Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das monosubstituierte Produkt 2 zu erhalten.
Kausale Begründung: Die erste Substitution erfolgt bevorzugt, da die Einführung des ersten Amin-Nukleophils den Pyrimidinring für den zweiten Angriff leicht desaktiviert. Die Verwendung einer Base wie DIPEA ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.
Protokoll 2.2: Synthese von 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (3)
-
Das in Protokoll 2.1 erhaltene Zwischenprodukt 2 (1,0 Äq.) wird in einem Druckgefäß in n-Butanol (ca. 0,2 M) gelöst.
-
Eine Lösung von Methylamin (2,0 M in THF, 3,0 Äq.) und DIPEA (1,5 Äq.) wird zugegeben.
-
Das Gefäß wird fest verschlossen und die Mischung 12-16 Stunden lang auf 100-120 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach dem Abkühlen wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Die Aufarbeitung erfolgt wie in Protokoll 2.1 beschrieben.
-
Die Reinigung durch Säulenchromatographie liefert das Ziel-Scaffold 3 .
Kausale Begründung: Die zweite SNAr-Reaktion erfordert aufgrund der elektronischen Desaktivierung des Rings durch den ersten Substituenten härtere Bedingungen (höhere Temperatur, Druckgefäß). Ein Überschuss an Methylamin wird verwendet, um die Reaktion zu einem vollständigen Umsatz zu treiben.
Strategien zur Derivatisierung für SAR-Studien
Das Kernmolekül 3 bietet drei primäre Angriffspunkte für die Derivatisierung, um die Struktur-Wirkungs-Beziehungen zu untersuchen. Jede Modifikation zielt darauf ab, unterschiedliche chemische Räume und potenzielle Protein-Ligand-Wechselwirkungen zu erkunden.
Abbildung 2: Hauptpositionen für die Derivatisierung.
Position 1: Modifikation des Piperidin-4-ol-Hydroxyls
Die Hydroxylgruppe ist ein idealer Angriffspunkt, um die Löslichkeit zu modulieren und zusätzliche Wechselwirkungen im lösungsmittelzugänglichen Bereich der Kinase-Bindungstasche zu erzielen.
Die Umwandlung des Alkohols in einen Ester kann die Lipophilie erhöhen und Wasserstoffbrückenakzeptoren einführen.
Protokoll 3.1.1: Synthese von Estern mittels Acylchloriden
-
Das Scaffold 3 (1,0 Äq.) wird in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst.
-
Pyridin (2,0 Äq.) oder Triethylamin (TEA) (2,0 Äq.) wird zugegeben und die Mischung auf 0 °C abgekühlt.
-
Das entsprechende Acylchlorid (z.B. Benzoylchlorid, Acetylchlorid) (1,2 Äq.) wird langsam zugetropft.[9]
-
Die Reaktion wird bei Raumtemperatur 2-4 Stunden gerührt.
-
Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss wird die Reaktion mit Wasser gequencht und die wässrige Phase mehrmals mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Kausale Begründung: Die Verwendung einer Base ist notwendig, um den bei der Reaktion entstehenden HCl abzufangen, der andernfalls unerwünschte Nebenreaktionen, wie die Protonierung der basischen Stickstoffe im Molekül, verursachen könnte.[9]
Die Bildung von Ethern kann die metabolische Stabilität erhöhen und die Konformation des Piperidin-Substituenten beeinflussen.
Protokoll 3.2.1: Synthese von Ethern mittels Alkylhalogeniden
-
Das Scaffold 3 (1,0 Äq.) wird in einem aprotischen Lösungsmittel wie trockenem THF oder DMF gelöst.
-
Die Lösung wird auf 0 °C abgekühlt und eine starke Base wie Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1,2 Äq.) portionsweise zugegeben.
-
Die Mischung wird 30 Minuten bei 0 °C gerührt, um die Bildung des Alkoxids zu ermöglichen.
-
Das entsprechende Alkylhalogenid (z.B. Benzylbromid, Iodmethan) (1,2 Äq.) wird zugegeben.[10][11]
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und 4-12 Stunden gerührt.
-
Der Fortschritt wird mittels DC überwacht.
-
Die Reaktion wird vorsichtig mit Wasser oder gesättigter Ammoniumchloridlösung gequencht.
-
Die Aufarbeitung und Reinigung erfolgen wie in Protokoll 3.1.1 beschrieben.
Kausale Begründung: Die Williamson-Ethersynthese ist eine SN2-Reaktion.[10] Sie erfordert die Deprotonierung des Alkohols zu einem nukleophileren Alkoxid. Die Reaktion funktioniert am besten mit primären Alkylhalogeniden, um Eliminierungsnebenreaktionen zu minimieren.
Position 2: Modifikation der Methylamino-Gruppe
Die exozyklische Aminogruppe ist ein entscheidender Punkt für die Interaktion mit dem "Scharnier" der Kinase. Eine weitere Substitution kann die Selektivität zwischen verschiedenen Kinasen steuern.
Protokoll 3.3.1: N-Alkylierung der sekundären Aminogruppe
Die direkte Alkylierung der sekundären Aminogruppe kann anspruchsvoll sein, ohne die basischeren Ringstickstoffe zu modifizieren. Eine alternative Strategie besteht darin, von einem Vorläufer auszugehen, bei dem die C6-Position mit einem Halogen besetzt ist, und dann direkt verschiedene sekundäre Amine einzuführen.
-
Das Zwischenprodukt 1-(6-Chlor-pyrimidin-4-yl)-piperidin-4-ol (2) (1,0 Äq.) wird in einem Druckgefäß in einem Lösungsmittel wie n-Butanol oder Dioxan gelöst.
-
Das gewünschte sekundäre Amin (z.B. Dimethylamin, Pyrrolidin) (2,0-3,0 Äq.) und eine Base wie DIPEA (1,5 Äq.) werden zugegeben.
-
Das Gefäß wird verschlossen und auf 120-150 °C erhitzt.
-
Die Aufarbeitung und Reinigung erfolgen wie in Protokoll 2.2 beschrieben.
Kausale Begründung: Diese Methode ermöglicht die Einführung einer breiten Palette von Substituenten an der C6-Position und umgeht die Schwierigkeiten der selektiven N-Alkylierung am bereits vorhandenen Methylamin.
Position 3: Funktionalisierung am Pyrimidin-Ring (C5)
Die C5-Position des Pyrimidinrings ist weniger reaktiv, kann aber durch elektrophile aromatische Substitution modifiziert werden, um die elektronischen Eigenschaften des Rings zu verändern oder zusätzliche sterische Hürden zu schaffen.
Protokoll 3.4.1: C5-Halogenierung
-
Das Scaffold 3 (1,0 Äq.) wird in einem geeigneten Lösungsmittel wie DCM oder Acetonitril gelöst.
-
Ein Halogenierungsmittel wie N-Chlorsuccinimid (NCS) oder N-Bromsuccinimid (NBS) (1,1 Äq.) wird zugegeben.
-
Die Reaktion wird bei Raumtemperatur gerührt, bis der Ausgangsstoff vollständig umgesetzt ist (Überwachung durch LC-MS).
-
Das Lösungsmittel wird entfernt und der Rückstand durch Chromatographie gereinigt.
Struktur-Wirkungs-Beziehungen (SAR) - Einblicke aus der Praxis
Die systematische Derivatisierung des Scaffolds 3 hat wertvolle SAR-Erkenntnisse geliefert, insbesondere im Kontext von CDK- und VEGFR-2-Inhibitoren. Die folgende Tabelle fasst hypothetische, aber repräsentative Daten zusammen, die typische Trends in solchen Studien widerspiegeln.
| Verbindung | R (an Piperidin-O) | R' (an Pyrimidin-N) | CDK2 IC50 (nM) | VEGFR-2 IC50 (nM) | Anmerkungen zur SAR |
| 3 | -H | -CH3 | 550 | 800 | Ausgangsmolekül mit moderater Aktivität. |
| 4a | -C(O)Ph | -CH3 | 250 | 650 | Ester-Gruppe verbessert die CDK2-Aktivität, wahrscheinlich durch zusätzliche hydrophobe Wechselwirkungen. |
| 4b | -CH2Ph | -CH3 | 480 | 350 | Benzylether verbessert die VEGFR-2-Aktivität, was auf eine bessere Passform in der hydrophoben Tasche hindeutet. |
| 4c | -H | -CH2CH3 | 700 | 950 | Verlängerung der Alkylkette am Amin verringert die Aktivität, wahrscheinlich aufgrund sterischer Hinderung im Scharnierbereich.[12] |
| 4d | -H | -Cyclopropyl | 150 | 400 | Kleine, starre Cyclopropylgruppe wird gut toleriert und verbessert die CDK2-Wirksamkeit. |
| 4e | -H | -Ph | 25 | 95 | Einführung einer Phenylgruppe führt zu einem signifikanten Potenzgewinn bei beiden Kinasen, was auf π-π-Stacking-Wechselwirkungen hindeutet.[13] |
IC50-Werte sind repräsentativ und dienen der Veranschaulichung von SAR-Trends.
Zentrale SAR-Erkenntnisse:
-
Scharnier-Bindung: Die N-H-Gruppe des exozyklischen Amins ist entscheidend. Die Substitution des Methyls durch größere Alkylgruppen ist oft schädlich, während kleine, starre oder aromatische Gruppen die Wirksamkeit steigern können.[12][13]
-
Piperidin-Vektor: Die Modifikation an der 4-Position des Piperidins ist ein effektiver Weg, um die Selektivität zu beeinflussen. Ether und Ester können die physikochemischen Eigenschaften anpassen und zusätzliche Bindungspunkte erschließen.
-
Löslichkeit und Lipophilie: Die Einführung polarer Gruppen am Ende der Piperidin-Seitenkette (z.B. über Ether-Verknüpfungen) kann die Löslichkeit verbessern, was für die Entwicklung von oral bioverfügbaren Medikamenten entscheidend ist.
Analytische Charakterisierung und biologische Evaluierung
Strukturelle Verifizierung
Jedes synthetisierte Derivat muss rigoros charakterisiert werden, um seine Struktur und Reinheit zu bestätigen.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind unerlässlich, um die erfolgreiche Modifikation zu bestätigen. Die chemischen Verschiebungen und Kopplungsmuster liefern eindeutige Beweise für die neue Struktur.
-
Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse zu bestimmen und die Summenformel zu bestätigen.
Biologische Evaluierung: Kinase-Inhibitions-Assays
Da das Aminopyrimidin-Motiv stark auf eine Kinase-Hemmung hindeutet, ist die Evaluierung in biochemischen Kinase-Assays der logische nächste Schritt.
-
Assay-Typen: Es gibt verschiedene Formate, darunter lumineszenzbasierte Assays, die den ATP-Verbrauch messen (z.B. Kinase-Glo®), oder zeitaufgelöste Fluoreszenz-Resonanz-Energie-Transfer (TR-FRET)-Assays.[14]
-
Protokoll-Grundlagen (Beispiel: ATP-Verbrauchs-Assay):
-
Der Kinase (z.B. CDK2/Cyclin E) wird in einem geeigneten Puffer in die Wells einer Mikroplatte gegeben.
-
Eine serielle Verdünnung der Testverbindung (Derivat) in DMSO wird zu den Wells gegeben und für 10-15 Minuten vorinkubiert.
-
Die Reaktion wird durch Zugabe einer Mischung aus Substrat (z.B. ein Peptid) und ATP gestartet.
-
Die Platte wird für eine definierte Zeit (z.B. 60 Minuten) bei Raumtemperatur oder 30 °C inkubiert.
-
Ein Detektionsreagenz (z.B. Kinase-Glo®) wird zugegeben, das die Kinase-Reaktion stoppt und ein lumineszentes Signal erzeugt, das umgekehrt proportional zur Kinase-Aktivität ist.[14]
-
Die Lumineszenz wird mit einem Plattenlesegerät gemessen.
-
Die Daten werden analysiert, um die IC50-Werte zu bestimmen – die Konzentration des Inhibitors, die erforderlich ist, um die Kinase-Aktivität um 50% zu reduzieren.
-
Schlussfolgerung
Der 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol-Scaffold ist eine äußerst wertvolle Ausgangsstruktur für die Entwicklung von Kinase-Inhibitoren. Die in diesem Leitfaden beschriebenen synthetischen Protokolle und strategischen Überlegungen bieten einen robusten Rahmen für die Durchführung effektiver SAR-Studien. Durch die systematische Modifikation der drei Hauptpositionen können Forscher die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften ihrer Verbindungen gezielt optimieren und so den Weg für die Entdeckung neuer, lebensverändernder Medikamente ebnen.
Referenzen
-
ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Verfügbar unter: [Link]
-
Rye, C. S., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PubMed Central. Verfügbar unter: [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Verfügbar unter: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Verfügbar unter: [Link]
-
ResearchGate. (2021). How shall i approach the esterification of Allobetulin with an Acyl Chloride? Verfügbar unter: [Link]
-
MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Verfügbar unter: [Link]
-
Turek, M., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. Verfügbar unter: [Link]
-
PubMed. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Verfügbar unter: [Link]
-
Dong, G., et al. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Verfügbar unter: [Link]
-
PubMed Central. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Verfügbar unter: [Link]
-
BMG LABTECH. (2020). Kinase assays. Verfügbar unter: [Link]
-
Taylor & Francis Online. (n.d.). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Verfügbar unter: [Link]
-
NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Verfügbar unter: [Link]
-
PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Verfügbar unter: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Verfügbar unter: [Link]
-
Royal Society of Chemistry. (2019). Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Verfügbar unter: [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Verfügbar unter: [Link]
-
MDPI. (n.d.). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. Verfügbar unter: [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Verfügbar unter: [Link]
-
ChesterRep. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Verfügbar unter: [Link]
-
ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Verfügbar unter: [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Verfügbar unter: [Link]
-
PubMed. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Verfügbar unter: [Link]
-
YouTube. (2025). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer? Verfügbar unter: [Link]
-
PubMed Central. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Verfügbar unter: [Link]
-
PubMed. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). N-alkylation of pyrimidines. Verfügbar unter: [Link]
-
PubMed. (n.d.). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Verfügbar unter: [Link]
Sources
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Executive Summary & Compound Profile
Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Target Class: Aminopyrimidine-piperidine scaffold (Common in kinase inhibitors and GPCR ligands).[1][2] Physicochemical Classification: Lipophilic Weak Base (Likely BCS Class II).[2][3]
This guide provides a standardized approach for formulating 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol for in vivo animal dosing (Rodent/Non-rodent).[1][2] Based on the structural motifs—a polar hydroxyl group, a secondary amine, and a heterocyclic core—this compound exhibits pH-dependent solubility.[2] It is expected to be soluble in acidic environments (pH < 4) due to protonation of the pyrimidine ring nitrogens but may precipitate in neutral aqueous media.[2][3]
Key Formulation Challenges:
-
pH-Dependent Solubility: High risk of precipitation upon transition from stomach (pH 1–2) to intestine (pH 6–7).[1][2][3]
-
Crystallinity: The rigid aromatic core suggests a stable crystal lattice, requiring high-energy dispersion (milling/sonication) for suspensions.[1][2][3]
-
Chemical Stability: Potential for oxidation at the secondary amine or hydrolysis if exposed to extreme pH for prolonged periods.[1][2][3]
Pre-Formulation Decision Matrix
Before selecting a vehicle, the compound's behavior must be profiled.[1][2] Do not proceed to animal dosing without verifying solubility in the target vehicle.[2][3]
Solubility Screening Protocol
Prepare 1 mg of compound in 1 mL of the following solvents. Vortex for 1 minute and sonicate for 5 minutes.
| Solvent System | Target Solubility | Indication |
| PBS (pH 7.4) | < 0.1 mg/mL | Likely insoluble; requires suspension or complexation.[1][2] |
| 0.1 N HCl (pH 1.2) | > 5 mg/mL | Confirms "Weak Base" profile.[2] Acidic buffers are viable.[2] |
| DMSO | > 20 mg/mL | Suitable for co-solvent stock solutions.[2] |
| 20% HP-β-CD | > 5 mg/mL | Ideal for IV or high-bioavailability oral dosing.[2][3] |
Formulation Selection Logic
Use the following decision tree to select the appropriate protocol based on your required dose and route of administration.
Figure 1: Decision Matrix for Vehicle Selection based on route and concentration requirements.
Detailed Experimental Protocols
Protocol A: Co-solvent Solution (Standard PK Screening)
Best for: Oral (PO) or Intraperitoneal (IP) dosing in early discovery (PK/PD).[1][2] Target Concentration: 1–5 mg/mL.[2] Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water.[2][3]
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol into a clear glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the powder is fully wetted and dissolved.
-
Co-solvent Addition: Add PEG400 (40% of final volume).[1][2] Vortex to mix. The solution should be clear and slightly viscous.[2][3]
-
Aqueous Phase: Slowly add Sterile Water or Saline (55% of final volume) dropwise while vortexing.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove micro-particulates.[1][2][3]
Protocol B: Homogeneous Suspension (Toxicology/Efficacy)
Best for: High-dose Oral (PO) studies (10–100 mg/kg) where solubility limits are exceeded.[1][2] Vehicle Composition: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.[2][3]
Step-by-Step Procedure:
-
Vehicle Prep:
-
Compound Maceration:
-
Dilution: Gradually add the remaining vehicle to the mortar while grinding to create a slurry.[1][2][3]
-
Transfer: Transfer the slurry to the dosing vial. Rinse the mortar with vehicle to ensure full recovery.[1][2][3]
-
Dispersion: Sonicate the final suspension for 10 minutes (bath sonicator) to ensure homogeneity.
-
Dosing: Must stir or vortex immediately prior to drawing into the syringe to ensure uniform dosing.
Protocol C: Cyclodextrin Complexation (Advanced/IV)
Best for: Maximizing bioavailability or IV dosing.[1][2] Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).[2][3]
Mechanism: The hydrophobic pyrimidine-piperidine core enters the cyclodextrin cavity, while the hydroxyl groups interact with the solvent, preventing precipitation.[1][2][3]
Figure 2: Workflow for Cyclodextrin Complexation.
Quality Control & Stability
Homogeneity Check (for Suspensions)
-
Method: Take three aliquots (top, middle, bottom) from the dosing vial.
-
Analysis: Dilute in DMSO/Acetonitrile and analyze by HPLC-UV.
-
Acceptance: Coefficient of Variation (CV) < 5% between aliquots.
Stability[1][2][3]
-
Storage: Prepare fresh whenever possible.
-
Short-term: Stable for 24 hours at 4°C.
-
Long-term: If storing stock solutions, use 100% DMSO at -20°C. Avoid storing aqueous formulations for >48 hours due to potential hydrolysis of the aminal-like linkages or oxidation.[1][2][3]
Dosing Guidelines (Animal Welfare)
| Species | Route | Max Volume (Bolus) | Recommended Needle |
| Mouse | PO | 10 mL/kg (0.2 mL/20g) | 18-20G Gavage |
| Mouse | IV | 5 mL/kg (0.1 mL/20g) | 27-30G |
| Rat | PO | 10 mL/kg (2.5 mL/250g) | 16-18G Gavage |
| Rat | IV | 5 mL/kg (1.25 mL/250g) | 25-27G |
Note: For pH-adjusted formulations (Protocol C), ensure the final pH is >3.5 to avoid irritation or peritonitis (if IP).
References
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Standard reference for physicochemical properties and solubility).
-
Nair, A. B., & Jacob, S. (2016).[1][2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[2][3] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3] (Gold standard for CD formulations). [Link]
-
Gad, S. C., et al. (2016).[1][2][3] Formulation and vehicle selection for preclinical toxicity studies. In: Pharmaceutical Sciences Encyclopedia. (Guidance on vehicle tolerability). [Link]
Sources
How to dissolve 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol for experiments
Application Note: Advanced Solubilization & Handling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Executive Summary & Chemical Context
This guide details the solubilization, handling, and storage of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol .[1][2][3] This compound features an aminopyrimidine core coupled to a hydroxylated piperidine ring.[1][2][3]
Chemo-Physical Analysis:
-
Core Scaffold: The aminopyrimidine moiety is a flat, aromatic, nitrogen-rich system often used in kinase inhibitors (e.g., Palbociclib analogs).[1][3] It functions as a weak base.[1][2][3]
-
Solubility Challenge: The molecule possesses a "push-pull" lipophilicity.[1][2][3] The pyrimidine ring drives hydrophobicity (poor water solubility), while the piperidine-4-ol moiety introduces polarity and hydrogen-bonding potential.[1][2][3]
-
Implication: This compound is prone to "aqueous crashing" —it may dissolve in organic solvents but precipitate immediately upon rapid dilution into aqueous buffers (e.g., PBS or cell culture media).[1][3]
Target Audience: This protocol is designed for researchers performing IC50 determination, mechanistic studies, or early-stage pharmacokinetic profiling.[1][3]
Solvent Compatibility Matrix
The following data summarizes the solubility profile based on Structure-Property Relationships (SPR) of aminopyrimidine-piperidine analogs.
| Solvent System | Solubility Rating | Estimated Max Conc. | Application Context |
| DMSO (Anhydrous) | Excellent | 50 – 100 mM | Primary stock solution for long-term storage (-20°C).[1][2][3] |
| Ethanol (Absolute) | Moderate | 10 – 25 mM | Alternative for DMSO-sensitive assays; may require gentle warming (37°C).[1][2][3] |
| Water (Neutral pH) | Poor | < 1 mM | Not recommended for stock preparation.[1][3] |
| 0.1 M HCl / Acidic Buffer | Good | 10 – 50 mM | Protonation of the pyrimidine/piperidine nitrogens enhances aqueous solubility.[1][2][3] |
| PEG-400 / Saline (50:50) | Good | 5 – 10 mM | Preferred vehicle for in vivo IP/IV administration.[1][2][3] |
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) suitable for cryopreservation.
Reagents:
-
Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (Solid powder).[1][2][3]
-
Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or equivalent sterile-filtered grade (≥99.9%).[1][2][3]
Procedure:
-
Weighing: Accurately weigh the specific amount of powder (e.g., 1–5 mg) into a sterile, amber glass vial. Note: Avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent plasticizer leaching.[1][2][3]
-
Calculation: Calculate the required volume of DMSO using the formula:
(Note: Ensure you use the exact MW from your specific batch certificate of analysis, accounting for any salt forms like HCl or Tosylate). -
Dissolution: Add the calculated volume of DMSO.
-
Vortexing: Vortex vigorously for 30–60 seconds.
-
Aliquot & Storage: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: "Crash-Free" Serial Dilution for Cellular Assays
The Problem: Direct addition of high-concentration DMSO stock (e.g., 50 mM) into cell media often causes local precipitation because the compound's solubility drops faster than the mixing rate.[1][3]
The Solution: Use an Intermediate Dilution Step .[1][2][3]
Workflow Diagram (Graphviz):
Caption: Figure 1. Two-step dilution strategy to prevent compound precipitation (crashing) in aqueous media.
Step-by-Step:
-
Prepare Intermediate: Dilute the DMSO Master Stock 1:100 into culture media (or PBS) to create a 10X working solution.
-
Final Addition: Add the Intermediate Solution 1:10 to your cell culture wells.
-
Example: Add 10 µL of Intermediate to 90 µL of cells. (Result: 50 µM final conc, 0.1% DMSO).
-
-
Validation: Inspect the wells under a microscope (10x or 20x). If you see dark crystalline needles or "sand-like" debris, the compound has precipitated.[1][2][3]
Troubleshooting & Logical Diagnostics
This decision tree helps resolve solubility failures using visual cues.[1][2][3]
Caption: Figure 2. Diagnostic logic for resolving solubility failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80764679, 1-[2-(Methylamino)pyrimidin-4-yl]piperidin-4-ol.[1][2][3] Retrieved from [Link][1][3]
-
Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4] Bulletin 102.[1][2][3] Retrieved from [Link][1][3][4]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][3] Academic Press.[1][2][3] (Chapter on Solubility and Dissolution).[1][2][3]
-
ResearchGate Community Discussion (2020). Troubleshooting DMSO precipitation in cell culture media. Retrieved from [Link]
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrimidine Synthesis
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of substituted pyrimidine synthesis. Pyrimidines are a cornerstone of medicinal chemistry, but their synthesis is often accompanied by challenging side reactions that can impede progress and consume valuable resources.[1] This technical support center provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to directly address these issues.
Our approach is rooted in understanding the "why" behind the "how." We will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Section 1: The Biginelli Reaction - A Workhorse Prone to Byproducts
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful tool for creating dihydropyrimidinones (DHPMs).[2][3] However, its simplicity can be deceptive, often leading to a variety of side products.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction has a low yield and a major byproduct that I've identified as a Knoevenagel condensation product. Why is this happening and how can I prevent it?
A1: This is a classic Biginelli side reaction. The Knoevenagel condensation between the aldehyde and the β-ketoester competes directly with the desired three-component reaction.[4]
-
Causality: This side reaction is often favored by conditions that accelerate the reaction between the aldehyde and the active methylene group of the β-ketoester before the urea can effectively form the necessary iminium intermediate. Strong Brønsted acids can sometimes exacerbate this issue.[5]
-
Troubleshooting Strategies:
-
Catalyst Selection: Switch to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃) or an organocatalyst.[5] These catalysts can preferentially activate the aldehyde towards the formation of the N-acyliminium ion intermediate, which is key to the Biginelli pathway.[6]
-
Order of Addition: Consider pre-forming the iminium intermediate by mixing the aldehyde and urea before introducing the β-ketoester.[5]
-
Temperature Control: Lowering the reaction temperature can help to disfavor the Knoevenagel pathway, which often has a higher activation energy.[5]
-
Q2: I'm observing a highly fluorescent byproduct in my reaction mixture. What is it and how do I get rid of it?
A2: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Temperature Management: High temperatures are a primary driver for urea decomposition. Running the reaction at a lower temperature is the most effective way to minimize DHP formation.[7]
-
Catalyst Influence: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different catalysts to find one that favors the desired reaction.[7][8]
-
Reagent Addition: Adding the urea portion-wise or as the final reagent can sometimes mitigate its decomposition.[7]
-
Q3: My reaction with an aliphatic aldehyde is giving very low yields. Are there specific modifications for these substrates?
A3: Yes, aliphatic aldehydes are notoriously more challenging in the Biginelli reaction due to their propensity for self-condensation (aldol reaction) and other side reactions.[4][9]
-
Expert Insight: The "Atwal modification" can be particularly effective here. This involves pre-forming the enone intermediate from the aliphatic aldehyde and the β-ketoester before the addition of urea. This circumvents the competing self-condensation of the aldehyde.[9]
Troubleshooting Guide: Biginelli Reaction
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield & Knoevenagel Product | Reaction conditions favor aldehyde/β-ketoester condensation. | Optimize catalyst (mild Lewis acid), lower reaction temperature, alter order of addition.[5] |
| Fluorescent Byproduct (Hantzsch DHP) | High reaction temperature causing urea decomposition to ammonia. | Reduce reaction temperature, screen for a more selective catalyst.[7] |
| Formation of Open-Chain Ureide | Incomplete cyclization. | Increase reaction time or temperature moderately, ensure catalyst is active.[4][9] |
| Michael Addition Side Products | Enolate of β-ketoester reacting with Knoevenagel product. | Use conditions that favor iminium ion formation over Knoevenagel condensation.[5] |
| Low Yield with Aliphatic Aldehydes | Aldehyde self-condensation (aldol reaction). | Employ the "Atwal modification" by pre-forming the enone.[9] |
Biginelli Reaction: Mechanistic Workflow
Caption: Troubleshooting workflow for common Biginelli reaction side products.
Section 2: The Pinner Synthesis - Navigating Sensitivity
The Pinner synthesis, which typically involves the condensation of an amidine with a 1,3-dicarbonyl compound, is another versatile route to substituted pyrimidines.[4] However, it is highly sensitive to reaction conditions, and success hinges on meticulous control of several parameters.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is failing, resulting in a complex mixture. What are the most critical factors to control?
A1: The Pinner synthesis is notoriously sensitive. The most critical parameters are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[9]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[9]
-
Purity of Reagents: The purity of the nitrile and alcohol (if generating the Pinner salt in situ) and the amidine are paramount to prevent unwanted side reactions.[9] Amidines can be hygroscopic and should be freshly prepared or rigorously dried.[7]
Q2: I'm observing significant amounts of self-condensation products from my starting materials. How can I promote the desired cyclization?
A2: Self-condensation of both the amidine and the β-dicarbonyl compound are common competing reactions.[4]
-
Causality: These side reactions are often promoted by inappropriate base selection or stoichiometry.
-
Troubleshooting Strategies:
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is often preferred. The stoichiometry should be carefully controlled to favor the intermolecular reaction over self-condensation.[7]
-
Controlled Addition: Slowly adding one reagent to the other can help maintain a low concentration of the added reagent, thus disfavoring self-condensation.
-
Q3: I'm using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[4] The outcome depends on which carbonyl group preferentially reacts with the amidine.
-
Expert Insight:
-
Steric Hindrance: The amidine will typically attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect one of the carbonyl groups to direct the reaction to the desired position.
-
Troubleshooting Guide: Pinner Synthesis
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield & Ester Byproduct | Presence of water leading to hydrolysis of Pinner salt. | Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).[7][9] |
| Thermal Decomposition | Pinner salt instability at reaction temperature. | Maintain low temperatures during Pinner salt formation and subsequent reaction.[9] |
| Self-Condensation Products | Inappropriate base or reaction concentration. | Optimize base selection and stoichiometry, use controlled addition of reagents.[4][7] |
| Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Consider steric and electronic factors of the dicarbonyl; consider a protecting group strategy.[4] |
| Incomplete Cyclization | Suboptimal reaction conditions for the final ring-closing step. | Screen different bases and solvents, monitor reaction by TLC to determine optimal time and temperature.[4][7] |
Pinner Synthesis: Critical Control Points
Caption: Key parameters for a successful Pinner pyrimidine synthesis.
Section 3: General Side Reactions and Mitigation Strategies
Beyond the specific challenges of the Biginelli and Pinner reactions, several other side reactions can plague the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs): General Issues
Q1: I'm working with chloropyrimidines and notice significant hydrolysis to the corresponding pyrimidones. How can I avoid this?
A1: Chloropyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions. The reactivity of the chloro substituent is position-dependent. For instance, a 2-chloro substituent can be significantly more prone to hydrolysis than a 6-chloro substituent under acidic conditions.[10]
-
Troubleshooting Strategies:
-
pH Control: Maintain neutral or near-neutral pH during workup and purification.
-
Anhydrous Conditions: For subsequent reactions, ensure strictly anhydrous conditions to prevent hydrolysis of the starting material.
-
Solvent Choice: Use aprotic solvents for reactions and extractions to minimize the availability of water.
-
Q2: My reaction is producing a tar-like substance, suggesting polymerization. What could be the cause?
A2: Dimerization and polymerization can occur, particularly with highly reactive starting materials or under harsh reaction conditions.
-
Causality: This is often a result of excessive heat, prolonged reaction times, or the presence of radical initiators.
-
Troubleshooting Strategies:
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.
-
Q3: I suspect N-oxide formation as a side product. How can I confirm this and prevent it in the future?
A3: N-oxidation can occur if your reaction conditions are oxidative or if the starting materials are exposed to air for prolonged periods.
-
Confirmation: N-oxides can often be identified by mass spectrometry (M+16 peak) and characteristic changes in NMR spectra.
-
Prevention:
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: As with polymerization, an inert atmosphere is highly recommended.
-
Antioxidants: In some specific cases, the addition of a small amount of an antioxidant might be compatible with the reaction chemistry, but this should be approached with caution.
-
Experimental Protocol: General Procedure for Monitoring Pyrimidine Synthesis by TLC
A self-validating protocol is essential for troubleshooting. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and identifying the formation of byproducts.
-
Preparation:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a TLC plate with the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
-
Development:
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
-
Visualization:
-
Visualize the spots under a UV lamp.
-
Stain the plate with an appropriate stain (e.g., potassium permanganate) if the compounds are not UV-active.
-
-
Analysis:
-
Compare the spots of the reaction mixture to the starting material(s). The appearance of new spots indicates product and/or byproduct formation.
-
The disappearance of the starting material spot indicates reaction completion.
-
By tracking the relative intensity of the spots over time, you can optimize the reaction time to maximize product formation and minimize byproduct formation.
-
References
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them.
- Padmakumar, V. C., et al. (2022). Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Science.
-
Wikipedia. (2023). Pyrimidine dimer. Retrieved February 4, 2026, from [Link]
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International. Retrieved February 4, 2026, from [Link]
- Bapat, N. V., & Powner, M. W. (2024). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Life, 14(2), 229.
-
Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6698-6725. Retrieved February 4, 2026, from [Link]
-
Hester, J. B. (1995). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 60(13), 4218-4224. Retrieved February 4, 2026, from [Link]
-
Armstrong, D. R., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 24(59), 15846-15856. Retrieved February 4, 2026, from [Link]
-
Sharma, V., & Kumar, V. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(12), 791-815. Retrieved February 4, 2026, from [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. Retrieved February 4, 2026, from [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved February 4, 2026, from [Link]
- Hunds, A. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved February 4, 2026, from [Link]
-
Zrenner, C. (2012). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In eLS. John Wiley & Sons, Ltd. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrimidine Dimers. Retrieved February 4, 2026, from [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved February 4, 2026, from [Link]
-
Gout, J. F., et al. (2015). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens, 11(9), e1005167. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved February 4, 2026, from [Link]
-
Dolewski, R. D., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 574(7778), 396-401. Retrieved February 4, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
- HETEROCYCLES. (1984). the synthesis and some reactions of chloropyrimidines.
-
Wikipedia. (n.d.). Nicotinamide. Retrieved February 4, 2026, from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved February 4, 2026, from [Link]
-
Hedglin, M., & Benkovic, S. J. (2017). DNA Polymerase α has pyrimidine dimer translesion activity that is suppressed during normal replication. Nucleic Acids Research, 45(15), 8866-8877. Retrieved February 4, 2026, from [Link]
-
SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved February 4, 2026, from [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4541. Retrieved February 4, 2026, from [Link]
-
DR. Raghu Prasad. (2025). Pinner Pyrimidine Synthesis. YouTube. Retrieved February 4, 2026, from [Link]
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in assays
Technical Support Center: Solubility Optimization for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Executive Summary & Compound Profile
Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Chemical Class: Aminopyrimidine-piperidine hybrid Primary Challenge: "Crash-out" precipitation upon dilution from organic stock (DMSO) into aqueous assay buffers.[1][2][3][4]
Physicochemical Analysis: This compound presents a classic "solubility paradox" common in kinase inhibitor scaffolds. While it contains polar groups (hydroxyl, secondary amine), the aminopyrimidine core is highly planar and aromatic.[2][3]
-
Lattice Energy: The planar pyrimidine ring facilitates strong
- stacking interactions, while the methylamino group often acts as a hydrogen bond donor to ring nitrogens of adjacent molecules.[3][4] This creates a high-energy crystal lattice that resists dissolution in water.[1][3][4] -
pKa & Ionization: The piperidine nitrogen is attached directly to the electron-deficient pyrimidine ring.[1][3][4] This aniline-like resonance significantly lowers its basicity (estimated pKa < 5.0).[1][2][3][4] Consequently, the molecule remains largely neutral (uncharged) at physiological pH (7.4), drastically reducing its aqueous solubility compared to standard aliphatic amines.[3][5]
Diagnostic: Is Solubility Your Problem?
Before altering your protocol, confirm that data variability is due to solubility and not biological noise.[3][4]
Figure 1: Diagnostic decision tree to identify solubility-driven assay failure.
Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate when I add cell culture media, even though it dissolved in DMSO?
The "Solvent Shock" Effect: When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration of water spikes instantly.[2] The compound, which relies on DMSO for solvation, experiences a rapid increase in polarity. Because the molecule is neutral at pH 7.4 (see Physicochemical Analysis), it rapidly aggregates before it can disperse.[2][3][4]
Solution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate stock (e.g., 10x final concentration) in a solvent mix (e.g., 50% DMSO / 50% Water) or use a "step-down" dilution series.[2][3]
-
Use a Dispersant: Pre-add 0.01% Pluronic F-127 or Tween-80 to your assay buffer before adding the compound.[1][2][3][4] This prevents the formation of micro-aggregates.[3][4]
Q2: Can I acidify the buffer to improve solubility?
Yes, but with caution. The pyrimidine ring nitrogens can be protonated, but typically require a pH < 5.0.
-
Mechanism: Protonation creates a cationic species (positive charge), which is highly soluble.[2][3][4]
-
Risk: Most cellular assays cannot tolerate pH < 6.[3][4]8. However, for enzymatic or binding assays , you may be able to lower the pH to 6.0 or 5.5 (if the enzyme remains active).[3][4]
-
Protocol: Test solubility in 50 mM Acetate Buffer (pH 5.5). If soluble, this confirms the pKa hypothesis.[3][4]
Q3: What is the maximum recommended concentration in DMSO?
We recommend a maximum stock concentration of 20 mM . While the theoretical limit may be higher (~50-100 mM), aminopyrimidines are prone to "crashing out" upon freeze-thaw cycles at very high concentrations.[1][2][3][4]
-
Storage: Store aliquots at -20°C.
-
Thawing: Vortex vigorously and warm to 37°C for 5 minutes before use to redissolve any micro-crystals.
Optimized Experimental Protocols
Protocol A: The "Solvent-Shift" Dilution Method (Recommended)
Prevents precipitation during serial dilutions.[1][2][5]
-
Prepare Master Stock: Dissolve solid compound to 10 mM in anhydrous DMSO.
-
Prepare Intermediate Plate (The "Shift"):
-
Transfer to Assay Plate:
Protocol B: Enhanced Formulation for Animal/In Vivo Studies
For researchers moving beyond in vitro assays.[1][5]
| Component | Concentration | Function |
| DMSO | 5% | Primary solubilizer |
| PEG-400 | 40% | Cosolvent (prevents aggregation) |
| Saline (0.9%) | 55% | Bulk aqueous carrier |
| pH Adjustment | Adjust to pH 4-5 | Protonates the pyrimidine ring |
Preparation Order: Dissolve compound in DMSO
Comparative Solvent Data
| Solvent System | Solubility Estimate | Suitability | Notes |
| 100% DMSO | > 20 mM | High | Ideal for stock storage.[1][2][3][5] |
| 100% Ethanol | ~ 5-10 mM | Moderate | Evaporates; harder to maintain concentration accuracy.[1][2][3][4][5] |
| PBS (pH 7.4) | < 100 µM | Very Low | Risk of precipitation; not suitable for stocks.[2][3][4][5] |
| Acetate Buffer (pH 5.0) | ~ 1-5 mM | Moderate | Good for specific enzymatic assays.[1][2][3][4][5] |
| PBS + 0.1% BSA | ~ 500 µM | Improved | Albumin binds/sequesters the compound, keeping it in solution (but reduces free fraction).[2][4][5] |
References
-
Structural Analogue Analysis: 1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol. Smolecule Compound Database. Link
-
Crystallography of Aminopyrimidines: Sreenivasa, S., et al. (2013).[3][4][6] "4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine."[1][3][4] Acta Crystallographica Section E, 69(2).[2][3][4][6] Link
-
Solubility Mechanisms: Lipinski, C. A. (2000).[3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3]
-
General Solubility Troubleshooting: Di, L., & Kerns, E. H. (2016).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3][4] Link
Sources
- 1. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperidin-4-ol Coupling Optimization
Case ID: PIP-4-OH-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The "Amphoteric" Challenge
Piperidin-4-ol presents a classic chemoselectivity challenge in medicinal chemistry: it possesses two nucleophilic sites—a secondary amine (N-H) and a secondary alcohol (O-H).[1]
-
The Kinetic Reality: The amine (pKa of conjugate acid ~11.2) is significantly more nucleophilic than the alcohol (pKa ~16-18).[1] Under neutral or mildly basic conditions, N-functionalization is kinetically favored. [1]
-
The Risk: Strong bases, excess electrophiles, or high temperatures can erode this selectivity, leading to O-functionalization or bis-functionalized side products. Conversely, targeting the alcohol requires robust protection of the amine.
This guide provides optimized workflows for the three most common transformations: Amide Coupling (N-Acylation) , N-Arylation , and Ether Formation (O-Alkylation) .[1]
Module 1: Chemoselective N-Acylation (Amide Formation)
The Protocol: HATU-Mediated Coupling
Objective: Form an amide bond at the nitrogen without reacting the hydroxyl group.
Standard Operating Procedure (SOP):
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv) followed by HATU (1.05 equiv).[1]
-
Time Window (Critical): Stir for 15–20 minutes at room temperature.
-
Addition: Add Piperidin-4-ol (1.1 equiv) in one portion.
-
Monitoring: Monitor via LCMS after 1 hour.
Troubleshooting Guide: N-Acylation
| Symptom | Probable Cause | Corrective Action |
| Mass +99 Da (Guanidinylation) | Reaction of amine with HATU uronium salt.[1] | Pre-activation is too short. Ensure acid and HATU react for >15 mins before adding amine.[1] Do not use large excess of HATU (>1.1 equiv).[1] |
| O-Acylation (Bis-product) | Base concentration too high or reaction too hot.[1] | Switch base from DIPEA to weaker NMM (N-methylmorpholine).[1] Maintain T < 25°C. |
| Low Conversion | Poor solubility of zwitterion.[1] | Switch solvent to NMP (N-methyl-2-pyrrolidone) or add LiCl to DMF to break up aggregates.[1] |
Visual Workflow: Avoiding Guanidinylation
Caption: Timing is critical. Immediate addition of the amine promotes attack on the HATU uronium center (red path), while pre-activation ensures attack on the carbonyl (green path).
Module 2: N-Arylation (C-N Bond Formation)
The Protocol: Buchwald-Hartwig Cross-Coupling
Objective: Couple an aryl halide to the piperidine nitrogen.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: RuPhos or BrettPhos (Specific for secondary amines).[1]
-
Base: Cs₂CO₃ (Mild) or NaOtBu (Strong).[1]
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Piperidin-4-ol (1.2 equiv), Base (2.0 equiv), and Catalyst/Ligand (0.05 equiv).[1]
-
Inert Cycle: Evacuate and backfill with Argon (3x).[1] Oxygen poisons the Pd(0) species.
-
Temperature: Heat to 80–100°C.
-
Workup: Filter through Celite to remove Pd black before aqueous workup.[1]
FAQ: N-Arylation
Q: Why am I seeing de-halogenated starting material (Ar-H) instead of product?
-
A: This is "Beta-Hydride Elimination" or reductive elimination from the solvent.[1]
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead?
-
A: Yes, if your aryl ring is electron-deficient (e.g., p-nitrofluorobenzene).[1]
-
Condition: K₂CO₃ in DMF at 80°C. No metal catalyst required.[1]
-
Selectivity: The amine is far more nucleophilic than the alcohol in SNAr; O-arylation is rare without very strong bases (NaH).
-
Module 3: O-Functionalization (Ether Formation)[1][4]
The Protocol: Mitsunobu Reaction
Objective: Couple the hydroxyl group to a phenol or acidic pronucleophile. Constraint: The amine MUST be protected (e.g., N-Boc-piperidin-4-ol) to prevent N-alkylation and catalyst interference.
Standard Operating Procedure (SOP):
-
Setup: Dissolve N-Boc-piperidin-4-ol (1.0 equiv), Phenol/Pronucleophile (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF.
-
Cooling: Cool to 0°C.
-
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10 minutes.
-
Note: The solution will turn yellow/orange.
-
-
Warming: Allow to warm to room temperature and stir for 12–24 hours.
Troubleshooting Guide: Mitsunobu
| Issue | Solution |
| Separation of TPPO | Triphenylphosphine oxide is difficult to remove.[1] Fix: Use polymer-bound PPh₃ (allows filtration) or perform a MgCl₂ workup (forms a precipitate with TPPO).[1] |
| No Reaction | The pKa of the pronucleophile is too high (>11). Fix: Use a more specialized reagent like ADDP/PBu₃ for less acidic nucleophiles.[1] |
| Inversion of Stereochemistry | Remember: Mitsunobu proceeds with Walden Inversion . If you start with cis-4-substituents, you will get trans products.[1] |
Visual Decision Tree: Reaction Selection
Caption: Decision matrix for selecting the correct synthetic pathway based on the target bond and protection status.
References & Further Reading
-
Chemoselective Acylation:
-
Buchwald-Hartwig Amination:
-
Mitsunobu Reaction:
Disclaimer: Always consult the Safety Data Sheets (SDS) for all chemicals before use.[1] These protocols are guidelines and should be optimized for specific substrates.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol stability and degradation issues
This guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent provider. It addresses the stability and handling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a critical intermediate often used in the synthesis of JAK inhibitors (structurally related to Tofacitinib fragments).[1][2]
Ticket ID: #REQ-PYR-PIP-04 Subject: Stability Profile, Degradation Pathways, and Handling Protocols Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Hello. Based on your inquiry regarding the stability and degradation of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (hereafter referred to as Compound A ), I have compiled a technical guide below.
This molecule contains three distinct functional regions that dictate its stability profile:
-
Electron-rich Pyrimidine Core: Susceptible to oxidative stress.[1][2]
-
Secondary Amine (Methylamino): Prone to N-oxidation and carbamate formation.[1][2]
Part 1: Physical Stability & Storage (The "Yellowing" Issue)
User Issue: "My white powder turned yellow/beige after 2 weeks on the bench. Is it still usable?"
Diagnosis: The color change is likely due to surface photo-oxidation or the formation of charge-transfer complexes with trace moisture/CO2.[1][2] Aminopyrimidines are notoriously sensitive to light and air.[1][2] While the bulk purity might still be >95%, the surface degradation indicates improper storage.[2]
Storage Protocol (Standard Operating Procedure)
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics dictate that degradation rates for secondary amines double for every 10°C rise.[1][2] |
| Atmosphere | Argon or Nitrogen flush | Prevents formation of N-oxides and carbamates (reaction with atmospheric CO2).[1][2] |
| Container | Amber Glass Vials | Pyrimidine rings absorb UV light (λmax ~240-260 nm), leading to radical-mediated degradation.[1][2] |
| Desiccant | Required | The piperidin-4-ol moiety is hygroscopic; water uptake catalyzes hydrolysis.[1][2] |
Part 2: Chemical Stability & Degradation Pathways
User Issue: "I see a +16 Da peak and a +14 Da peak in my LC-MS after leaving the sample in methanol overnight."
Technical Analysis: You are observing N-Oxidation (+16 Da) and potentially Methylation or Formylation artifacts depending on your solvent quality.[1][2]
Primary Degradation Mechanism: Oxidative N-Dealkylation
The most reactive site is the exocyclic methylamino group .[1][2] Unlike the piperidine nitrogen (which is conjugated to the heteroaromatic ring, reducing its basicity), the methylamine nitrogen retains significant nucleophilicity.
Pathway Visualization: The following diagram illustrates the oxidative stress pathway and the potential hydrolysis route under acidic conditions.
Caption: Figure 1. Degradation pathways of Compound A. The primary risk is N-oxidation of the methylamino group (+16 Da) driven by peroxides or atmospheric oxygen.
Part 3: Troubleshooting & FAQs
Q1: Solubility Issues
Issue: "The compound is not dissolving in pure water or acetonitrile." Solution: Compound A is amphiphilic.[1][2][3]
-
Water: Poor solubility at neutral pH due to the lipophilic pyrimidine core.[2]
-
Acetonitrile: Poor solubility due to the polar hydroxyl group.[1][2]
-
Recommended Solvent: DMSO (up to 50 mM) or 0.1M HCl (forms the hydrochloride salt, highly soluble).[2]
Q2: Ghost Peaks in LC-MS
Issue: "I see a peak at [M+12] or [M+32] when using methanol." Solution: This is likely a solvent artifact.[1][2]
-
Methanol Hemiacetals: If formaldehyde is present as an impurity in your methanol, it reacts with the secondary amine.[2]
-
Protocol Fix: Switch to Acetonitrile/Water mobile phases. Use only LC-MS grade solvents. Avoid alcohols as diluents for long-term storage of stock solutions.[1][2]
Q3: Hygroscopicity & Weighing
Issue: "The powder becomes sticky during weighing." Solution: The piperidin-4-ol moiety is a hydrogen bond donor/acceptor, making the solid hygroscopic.[1][2]
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox if high precision (<5 mg) is required.[1][2]
Part 4: Validated Analytical Method (Purity Check)
To confirm the integrity of your batch, use the following HPLC method designed to separate the parent compound from its N-oxide impurity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyrimidine absorption) |
| Rationale | High pH suppresses protonation of the piperidine/amine, improving peak shape and retention. Acidic mobile phases may cause peak tailing due to interaction with silanols.[1][2] |
Troubleshooting Flowchart:
Caption: Figure 2. Rapid diagnostic flowchart for common stability issues.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[1][2] Link
-
Baertschi, S. W., et al. (2015).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] CRC Press.[1][2] (General reference for amine oxidation mechanisms).
-
PubChem Compound Summary. (2024). 1-[2-(methylamino)pyrimidin-4-yl]piperidin-4-ol (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link[2]
-
ChemicalBook. (2024).[1][2] Piperidine Derivative Stability Data.[1][2][4]Link[2]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assay Performance for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Status: Operational Ticket ID: T-AMINO-PYR-001 Subject: Troubleshooting Inconsistent IC50/EC50 Data & Solubility Artifacts Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]
Executive Summary: The "Hidden" Variable
You are likely encountering inconsistent results with 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (hereafter referred to as Compound A ) due to its physicochemical duality.[1] As an aminopyrimidine-piperidinol scaffold, this molecule possesses a basic nitrogen (pyrimidine/amine interface) and a polar hydroxyl group.[1]
The inconsistency is rarely a "bad batch" of compound. Instead, it is almost certainly caused by colloidal aggregation or pH-dependent solubility shifts when transitioning from DMSO stock to aqueous assay buffer.[1] This guide provides the diagnostic protocols to stabilize your data.
Part 1: Diagnostic Workflow
Before altering your biology, you must validate your chemistry.[1] Use this decision matrix to identify the root cause of your assay noise.
Figure 1: Diagnostic logic tree for isolating assay interference mechanisms specific to aminopyrimidine scaffolds.
Part 2: Critical Troubleshooting Guides
Issue 1: The "Crash-Out" Effect (Solubility)
Symptom: You observe steep Hill slopes (>2.[1]0) or erratic inhibition at high concentrations, but no inhibition at lower concentrations.[1]
Mechanism: Compound A is a basic amine . In 100% DMSO, it is fully soluble. However, when you dilute it into an aqueous buffer (especially PBS or Tris at pH 7.4), the "shock" change in polarity can cause micro-precipitation.[1] The piperidin-4-ol moiety aids solubility, but the planar pyrimidine ring drives stacking.[1]
Corrective Protocol: The "Intermediate Step" Dilution Do not pipette directly from 10 mM DMSO stock into the assay plate. Use an intermediate dilution step to ensure thermodynamic equilibrium.[1]
| Step | Action | Rationale |
| 1 | Prepare 100x stock in 100% DMSO. | Standard storage.[1] |
| 2 | Dilute to 10x in Assay Buffer + 10% DMSO . | CRITICAL: This intermediate step allows you to visually inspect for precipitation before the compound hits the protein/cells. |
| 3 | Incubate 10x stock for 15 mins at RT. | Allows micro-precipitates to settle or re-dissolve. |
| 4 | Add 10x stock to Assay Plate (1:10 dilution). | Final DMSO is 1%, compound is stable.[1] |
Issue 2: False Positives via Aggregation
Symptom: The compound shows an IC50 of 1–5 µM in a biochemical assay (e.g., Kinase or Enzyme assay) but has zero activity in cell-based assays.[1]
Mechanism: Aminopyrimidines are notorious for forming colloidal aggregates —microscopic oil droplets that sequester the enzyme, inhibiting it non-specifically. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior [1].[1]
Validation Experiment: The Detergent Test Run your biochemical assay with and without a non-ionic detergent.
-
Condition A: Standard Buffer.
-
Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1]
Interpretation:
-
If IC50 shifts >10-fold (e.g., 1 µM
>50 µM): The compound was aggregating.[1] The detergent broke up the colloid. Result: False Positive. -
If IC50 remains stable: The inhibition is specific (1:1 binding).
Issue 3: Cellular vs. Biochemical Disconnect
Symptom: Good biochemical potency (IC50 ~50 nM), but poor cellular potency (EC50 > 5 µM).[1]
Mechanism:
-
Lysosomal Trapping: The basic amine (methylamino group) can become protonated in the acidic environment of lysosomes (pH ~5.0), trapping the drug away from its cytosolic target.
-
Efflux: The polar hydroxyl group on the piperidine ring (piperidin-4-ol) increases Topological Polar Surface Area (TPSA), potentially making it a substrate for P-glycoprotein (P-gp) efflux pumps.[1]
Solution:
-
Check the Permeability (PAMPA/Caco-2) data.[1] If low, the hydroxyl group is the liability.
-
Pro-drug Strategy: If synthesis allows, esterifying the 4-OH group can improve cell entry; intracellular esterases will then cleave it to release the active Compound A.[1]
Part 3: Frequently Asked Questions (FAQ)
Q: My compound turns slightly yellow in DMSO over time. Is it degraded? A: Likely yes.[1] The secondary amine (methylamino) is susceptible to slow oxidation if the DMSO is hygroscopic (absorbed water).[1]
-
Fix: Use anhydrous DMSO and store aliquots at -20°C. Avoid repeated freeze-thaw cycles. Always check LC-MS purity if the stock is >1 month old.
Q: Should I use the HCl salt or the Free Base? A: For aqueous assays , always prefer the HCl salt . The free base of aminopyrimidines often crystallizes out of solution at neutral pH. If you only have the free base, you must acidify your intermediate dilution slightly or ensure your DMSO concentration is optimized (see Protocol above).
Q: The IC50 changes when I change the buffer pH from 7.0 to 7.5. A: This is expected. The pKa of the piperidine nitrogen is likely near 8.0–9.0. At pH 7.0, it is more protonated than at pH 7.[1]5. Many enzymes prefer the neutral or cationic form differently.
-
Standardization: Stick strictly to pH 7.4 (physiological) for all comparative data.
Part 4: Mechanism of Action Visualization
The following diagram illustrates the pathway of potential failure points for Compound A in a typical screening workflow.
Figure 2: Critical failure points during the transition from chemical stock to biological assay.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] [Link]
-
Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today, 11(23-24), 1074–1081.[1] [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today, 11(9-10), 446–451.[1] [Link][1]
Sources
Technical Support Center: Piperidine Bioavailability Optimization Hub
Welcome to the Piperidine Optimization Hub. Ticket ID: PIP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., fentanyl, donepezil, methylphenidate), yet they frequently suffer from a "solubility-permeability paradox." The secondary or tertiary amine center often has a high pKa (10–11), resulting in >99% ionization at physiological pH (7.4). While this aids solubility, it drastically limits passive membrane permeability. Furthermore, the electron-rich ring is a prime target for oxidative metabolism (CYP450), leading to rapid clearance.
This guide provides a non-linear, troubleshooting-focused approach to overcoming these barriers through Chemical Modification , Metabolic Stabilization , and Advanced Formulation .
Module 1: Chemical Modification (The "Design" Phase)
Objective: Lower the pKa of the piperidine nitrogen to increase the fraction of non-ionized species (
Strategy A: The Fluorine Effect (Inductive pKa Depression)
Strategic fluorination is the most reliable method to modulate basicity. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect ($ -I $), pulling electron density away from the nitrogen lone pair, thereby lowering the pKa.
Mechanism:
- -Fluorination (3-position): Greatest impact on pKa due to proximity (lowers pKa by 1.5–2.0 units).
- -Fluorination (4-position): Moderate impact (lowers pKa by ~0.5–1.0 unit).
Data: Impact of Fluorination on Piperidine Basicity
| Compound Structure | pKa (approx) | % Neutral at pH 7.4 | LogD (7.4) | Metabolic Stability ( |
| Native Piperidine | ~11.0 | < 0.03% | Low | Low (Rapid N-oxidation) |
| 4-Fluoropiperidine | ~10.0 | ~ 0.25% | Moderate | Moderate |
| 3-Fluoropiperidine | ~9.0 | ~ 2.50% | High | High (Blocked |
| 3,3-Difluoropiperidine | ~8.0 | ~ 20.0% | Very High | Very High |
Strategy B: Prodrug Masking (Carbamates)
If pKa modulation fails to yield sufficient permeability, convert the amine into a bioreversible carbamate prodrug.
-
Approach: Acylate the nitrogen to form an N-alkoxycarbonyl derivative.
-
Benefit: Removes the basic center entirely (neutral molecule), drastically increasing lipophilicity.
-
Activation: Cleaved by carboxylesterases in the plasma/liver to release the active parent amine.
Workflow Visualization: Structural Optimization Logic
Caption: Decision logic for structural modification. Fluorination lowers pKa to increase the neutral fraction, while prodrugs temporarily mask the charge.
Module 2: Metabolic Stability (The "Survival" Phase)
Objective: Prevent rapid clearance by CYP2D6 and CYP3A4, which commonly target the piperidine ring for hydroxylation or N-dealkylation.
Protocol: Microsomal Stability Assay (Troubleshooting Mode)
Use this protocol to identify where your molecule is failing.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compound (1 µM final concentration).
Step-by-Step Procedure:
-
Pre-incubation: Mix 475 µL of phosphate buffer (pH 7.4) + 25 µL HLM + 0.5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL NADPH regenerating system to start the reaction.
-
Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Interpretation:
-
High Clearance (>20 mL/min/kg): Suggests rapid metabolic extraction.
-
Fix: Deuteration of the
-carbon (next to Nitrogen) to slow N-dealkylation (Kinetic Isotope Effect).
-
-
Metabolite Identification: If you see +16 Da mass shift, it is ring hydroxylation.
-
Fix: Add a gem-dimethyl or fluorine group at the site of hydroxylation to block the CYP heme access.
-
Module 3: Formulation Strategies (The "Delivery" Phase)
Objective: Solubilize the lipophilic free base or prevent precipitation of the salt form in the small intestine.
The "Spring and Parachute" Concept
Piperidine salts (e.g., Hydrochloride) dissolve fast in the stomach (The Spring) but may precipitate as the free base in the higher pH of the intestine. You need a "Parachute" (precipitation inhibitor).
Recommended Formulation Systems
| Formulation Type | Best For... | Key Excipients | Mechanism |
| SEDDS (Self-Emulsifying Drug Delivery Systems) | Lipophilic Free Bases (LogP > 3) | Capryol 90, Tween 80, PEG 400 | Forms microemulsion in gut; keeps drug solubilized in lipid core. |
| Cyclodextrin Complexation | Poorly soluble salts | HP- | Hydrophobic cavity encapsulates the piperidine ring; hydrophilic shell aids dissolution. |
| Amorphous Solid Dispersion (ASD) | "Brick Dust" molecules (High MP) | HPMC-AS, PVPVA | Polymer prevents crystal lattice formation, maintaining supersaturation. |
Workflow Visualization: Formulation Selection
Caption: Formulation decision matrix based on physicochemical properties (Solubility vs. Lipophilicity).
Troubleshooting & FAQs
Q1: My compound shows high permeability in Caco-2 assays but has very low oral bioavailability in rats. Why? Diagnosis: This is a classic sign of First-Pass Metabolism or P-gp Efflux .
-
Check: Is the compound a P-gp substrate? (Efflux ratio B-A/A-B > 2.0).
-
Solution: If P-gp positive, consider N-methylation or backbone rigidification. If P-gp negative, the issue is hepatic clearance (see Module 2: Metabolic Stability).
Q2: The HCl salt of my piperidine dissolves perfectly in water but precipitates in Simulated Intestinal Fluid (SIF). Diagnosis: The Common Ion Effect or pH-dependent solubility .
-
Explanation: At pH 6.8 (SIF), the piperidine (pKa ~11) is still ionized, but the free base solubility might be exceeded if the counter-ion concentration is high, or if the local pH micro-environment shifts.
-
Solution: Switch to a lipophilic salt (e.g., Tosylate, Napsylate) which lowers the solubility differential, or use an enteric coating with HPMC-AS to maintain supersaturation in the duodenum.
Q3: Does fluorination always improve bioavailability? Diagnosis: No.
-
Risk: Adding fluorine increases lipophilicity (LogP). If the LogP gets too high (>5), the compound may become trapped in the lipid bilayer or suffer from high protein binding (>99%), reducing the free fraction available for activity.
-
Rule of Thumb: Monitor Lipophilic Ligand Efficiency (LLE) . Ensure LLE > 5 during optimization.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: strategies for structural modification. Current Topics in Medicinal Chemistry. Link
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[1] Nature Reviews Drug Discovery. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Link
Sources
Technical Support Center: Mass Spectrometry of Nitrogen-Rich Compounds
Welcome to the technical support center for the mass spectrometry (MS) of nitrogen-rich compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when analyzing these chemically diverse and often biologically crucial molecules. Nitrogen's unique properties—its basicity, ability to stabilize charge, and presence in multiple functional groups—make these compounds particularly susceptible to common MS pitfalls.
This center moves beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies. We will explore the "why" behind the problems to empower you to develop robust, validated analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries. For more detailed solutions, please refer to the in-depth guides in Part 2.
Q1: I'm not seeing any signal for my nitrogen-containing analyte. What's the first thing I should check? A: The most common issue is inefficient ionization, often tied to the mobile phase pH. Nitrogen-rich compounds, especially amines, are basic and require an acidic environment to be readily protonated for positive-ion mode ESI. Ensure your mobile phase contains a volatile acid like 0.1% formic acid or acetic acid.[1] If the signal is still absent, consider if your compound is too non-polar for ESI and might be a better candidate for Atmospheric Pressure Chemical Ionization (APCI).[2][3][4]
Q2: My mass spectrum is dominated by a peak at [M+23]⁺ instead of [M+H]⁺. What is happening? A: You are observing a sodium adduct ([M+Na]⁺). This is extremely common for compounds with accessible lone pairs of electrons, like those on nitrogen and oxygen atoms. Sodium contamination can come from glassware, reagents, solvents, or the sample matrix itself.[5] Reducing this requires meticulous cleaning, using high-purity solvents, and sometimes adding a proton source (like ammonium acetate) to outcompete the sodium ions.
Q3: The molecular ion I see in the spectrum has an odd nominal mass. Does this mean my compound contains nitrogen? A: Yes, this is a direct application of the Nitrogen Rule . A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[6][7] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even nominal m/z.[8][9] This is a powerful, first-pass tool for spectral interpretation.
Q4: My peaks are broad and tailing. Is this a mass spectrometry problem? A: This is more likely a chromatography issue, but it's exacerbated by nitrogen-rich compounds. Basic analytes can interact strongly with residual acidic silanols on the surface of traditional silica-based LC columns, leading to poor peak shape. Use a modern, end-capped column, or consider adding a small amount of a competing base, like ammonium hydroxide (in compatible mobile phases), to improve peak shape. Also, ensure your nitrogen gas supply for the LC-MS system has adequate pressure, flow, and purity, as fluctuations can affect spray stability and lead to noisy baselines or inconsistent results.[10]
Q5: Why is my spectrum so complex? I see my molecular ion, but also many other smaller peaks. A: You are likely observing in-source fragmentation (ISF). Nitrogen-rich compounds, particularly those with tertiary amines or quaternary ammonium groups, can be thermally labile or prone to fragmentation even with the "soft" ionization of ESI.[11][12][13] The energy in the ion source (controlled by parameters like cone voltage or declustering potential) is likely too high. A systematic reduction of this voltage is the first step to minimize ISF and simplify your spectrum.[14]
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Challenge of Poor Ionization & Low Signal Intensity
Symptom: Your analyte signal is weak, inconsistent, or completely absent, leading to poor sensitivity and unreliable quantification.[15]
Causality: Efficient electrospray ionization (ESI) for a basic, nitrogen-rich compound in positive ion mode hinges on one key event: protonation . The gas-phase basicity of your analyte must be sufficient to readily accept a proton from the surrounding solvent molecules in the ESI droplet. If the mobile phase environment does not favor this, ionization efficiency plummets.
Systematic Troubleshooting Protocol:
-
Mobile Phase pH Optimization (The Proton Source):
-
Principle: The Henderson-Hasselbalch equation dictates that to ensure a basic compound is >99% protonated (ionized), the pH of the solution should be at least 2 units below the pKa of the conjugate acid. For most amines, this means a pH between 2 and 4 is ideal.
-
Action:
-
Start with a mobile phase containing 0.1% formic acid . It is an excellent proton donor and is volatile, making it MS-friendly.[1]
-
If sensitivity is still low, consider 0.1% acetic acid . While a weaker acid, it can sometimes offer different selectivity.
-
Avoid non-volatile buffers like phosphate at all costs, as they will contaminate the mass spectrometer source.[1]
-
-
-
Solvent Composition:
-
Principle: The solvent must support the ESI process. Highly aqueous mobile phases can have high surface tension, hindering the formation of a stable spray.
-
Action: Ensure your mobile phase contains sufficient organic solvent (acetonitrile or methanol) to facilitate efficient desolvation. For very polar nitrogen compounds that require highly aqueous conditions for chromatographic retention, you may need to increase source gas temperatures and flow rates to compensate.
-
-
Ionization Source Selection: ESI vs. APCI:
-
Principle: ESI is efficient for polar, pre-charged, or easily ionizable compounds in solution. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique better suited for less polar, neutral molecules that are volatile enough to be thermally desolvated.[2][4]
-
Action: If your nitrogen-rich compound is part of a larger, more hydrophobic scaffold, it may not be amenable to ESI.[16] If available, switch to an APCI source. APCI often produces strong [M+H]⁺ ions for a wide range of neutral compounds and is less susceptible to matrix suppression than ESI.[3]
-
Troubleshooting Workflow: Low Signal Intensity
Caption: Workflow for diagnosing low signal intensity.
Guide 2: The Problem of Pervasive Adduct Formation
Symptom: Your analyte signal is split between the desired protonated molecule ([M+H]⁺) and various adducts, primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺). This reduces the signal intensity of your target ion, complicates data interpretation, and compromises quantification.
Causality: Adduct formation is a competitive process against protonation.[17] Metal cations (Na⁺, K⁺) are ubiquitous in laboratory environments. Nitrogen and oxygen atoms in an analyte act as Lewis bases that can coordinate with these cations. If the concentration of these cations is high, or if the analyte has multiple binding sites (e.g., polyamines, crown ethers), adduction can become the dominant ionization pathway.
Systematic Troubleshooting Protocol:
-
System Decontamination:
-
Principle: Eliminate the source of the metal ions.
-
Action:
-
Use fresh, high-purity, MS-grade solvents (water, acetonitrile, methanol).
-
Leach new solvent bottles with a small amount of the solvent before use.
-
Ensure all glassware is meticulously cleaned and rinsed with high-purity water. Avoid using detergents that contain sodium salts.
-
If possible, use plastic volumetric flasks and containers instead of glass.
-
-
-
Mobile Phase Modification:
-
Principle: Introduce a high concentration of a "preferred" cation to outcompete the unwanted metal adducts.
-
Action:
-
Add 1-10 mM ammonium acetate or ammonium formate to your mobile phase.[18][19] The high concentration of NH₄⁺ ions will competitively bind to the analyte and, more importantly, provide a readily available proton source upon desolvation, pushing the equilibrium towards [M+H]⁺ formation.
-
This strategy is highly effective and is a standard practice in many regulated bioanalytical laboratories.
-
-
-
Sample Preparation:
-
Principle: The sample itself is often a major source of salt contamination.
-
Action: If analyzing samples from biological matrices (plasma, urine, tissue), ensure your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) includes a wash step designed to remove inorganic salts.
-
Data Summary: Common Adducts of Nitrogen Compounds
| Adduct Ion | Formula | Nominal Mass Add | Common Sources | Mitigation Strategy |
| Sodium | [M+Na]⁺ | +23 Da | Glassware, reagents, buffers, fingerprints | Use ammonium acetate/formate, high-purity solvents |
| Potassium | [M+K]⁺ | +39 Da | Glassware, reagents, biological matrix | Use ammonium acetate/formate, high-purity solvents |
| Ammonium | [M+NH₄]⁺ | +18 Da | Intentionally added buffer | Generally desirable or easily dissociated in-source |
| Acetonitrile | [M+ACN+H]⁺ | +42 Da | High concentration of ACN in mobile phase | Reduce cone voltage, dilute sample |
Diagram: Competition Between Protonation and Adduction
Caption: The competitive balance between protonation and sodium adduction.
Guide 3: Uncontrolled In-Source Fragmentation (ISF)
Symptom: The base peak in your spectrum is a fragment ion, not the molecular ion. The spectrum is complex and difficult to interpret, and you lose quantitative accuracy because the precursor ion intensity is diminished.
Causality: In-source fragmentation (or in-source decay) occurs when molecules fragment in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[11][20] This region has a moderate pressure and electric field gradient. Applying too much voltage (often labeled Cone Voltage, Declustering Potential, or Fragmentor Voltage) accelerates the ions, causing them to collide with residual gas molecules and fragment. Nitrogen-rich structures like N-oxides, quaternary amines, and molecules with labile protecting groups are particularly susceptible.
Systematic Troubleshooting Protocol:
-
Systematic Cone/Declustering Voltage Tuning:
-
Principle: Find the optimal voltage that allows for efficient ion transmission without inducing fragmentation.
-
Action:
-
Infuse a standard solution of your analyte directly into the mass spectrometer.
-
Set all other source parameters (gas flow, temperature) to reasonable starting values.
-
Acquire spectra while ramping the cone/declustering voltage from a very low value (e.g., 5-10 V) to a high value (e.g., 80-100 V) in discrete steps.
-
Plot the intensity of the desired [M+H]⁺ ion and any major fragment ions against the voltage.
-
Select the voltage that provides the maximum intensity for the [M+H]⁺ ion before the fragment ion intensities begin to increase significantly. This is your optimal setting.
-
-
-
Source Temperature Optimization:
-
Principle: High source or desolvation temperatures can cause thermal degradation of labile compounds before they are even ionized.
-
Action: If voltage tuning is insufficient, perform a similar ramping experiment for the desolvation gas temperature. Monitor the ratio of the molecular ion to the fragment ion. Reduce the temperature as much as possible while still maintaining good signal intensity and chromatographic performance (i.e., ensuring complete solvent evaporation).
-
Diagram: Impact of Cone Voltage on a Representative Analyte
Caption: Effect of cone voltage on molecular and fragment ion intensities.
References
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Organomation. (2025, June 3). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]
-
ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule. Retrieved from [Link]
-
Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Retrieved from [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
National Institutes of Health (NIH). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2020, January 15). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]
-
MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
Semantic Scholar. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. Retrieved from [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. Retrieved from [Link]
-
bioRxiv. (2025, July 14). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Retrieved from [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS. Retrieved from [Link]
-
ACS Publications. (2020, April 3). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Retrieved from [Link]
-
YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
-
PubMed Central (PMC). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Review of Recent Trends in Electrospray Ionization-Mass Spectrometry for the Analysis of Metal-Organic Ligand Complexes. Retrieved from [Link]
- Google Patents. (2009, October 8). Methods for reducing adduct formation for mass spectrometry analysis.
-
University College London (UCL). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Stanford University Mass Spectrometry. Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Retrieved from [Link]
-
MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.8: Mass Spectrometry Problems. Retrieved from [Link]
-
PubMed Central (PMC). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. Retrieved from [Link]
-
ChemRxiv. (2024, October 21). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved from [Link]
-
OSTI.GOV. (2020, January 15). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]
-
ACS Publications. (2017, March 15). Adduct Formation in ESI/MS by Mobile Phase Additives. Retrieved from [Link]
-
PureSynth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Retrieved from [Link]
-
PubMed Central (PMC). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Retrieved from [Link]
-
Reddit. (2025, March 16). Mass spec on a pure compound woes - posting for advice. Retrieved from [Link]
-
ResearchGate. (2021, June 12). What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
PubMed Central (PMC). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Retrieved from [Link]
-
ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. biotage.com [biotage.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. pure-synth.com [pure-synth.com]
- 20. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
Comparative Guide to Kinase Inhibitors: A Focus on the Aminopyrimidine Scaffold in CDK4/6 Inhibition
Introduction: The Central Role of Cyclin-Dependent Kinases 4 and 6 in Cancer
The cell cycle is a fundamental process, meticulously orchestrated by a family of enzymes known as cyclin-dependent kinases (CDKs). Among these, CDK4 and CDK6 act as critical gatekeepers, controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many forms of cancer, this control is lost due to the hyperactivation of the CDK4/6 pathway, leading to unchecked cellular proliferation. This pathway is therefore a prime target for therapeutic intervention.
This guide provides a comparative analysis of kinase inhibitors that target CDK4/6, with a particular focus on compounds built around the aminopyrimidine scaffold. While the specific compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is not extensively characterized in public scientific literature, its core structure is representative of a highly successful class of ATP-competitive kinase inhibitors. Therefore, we will use the well-established CDK4/6 inhibitor, Ribociclib (Kisqali), which features a related pyrido[2,3-d]pyrimidine core, as our primary example. We will compare its performance and characteristics against two other leading CDK4/6 inhibitors: Palbociclib (Ibrance) and Abemaciclib (Verzenio).
This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform preclinical and translational research.
Mechanism of Action: Restoring Control of the Cell Cycle
Ribociclib, Palbociclib, and Abemaciclib share a common mechanism of action. They are highly selective, reversible, small-molecule inhibitors that target the ATP-binding pocket of both CDK4 and CDK6. By preventing ATP from binding, these inhibitors block the kinase activity of the CDK4/6-Cyclin D complex. This, in turn, prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition, ultimately leading to G1 cell cycle arrest.
Figure 1: The CDK4/6-Rb signaling pathway and the mechanism of action for CDK4/6 inhibitors.
Comparative Analysis: Potency, Selectivity, and Pharmacokinetics
While all three inhibitors target CDK4/6, they exhibit distinct profiles in terms of potency against their primary targets, selectivity across the kinome, and their pharmacokinetic properties. These differences can have significant implications for both preclinical research design and clinical outcomes.
In Vitro Potency and Selectivity
The biochemical potency of these inhibitors is typically determined through in vitro kinase assays that measure the concentration of the drug required to inhibit 50% of the kinase activity (IC50).
| Compound | Target | IC50 (nmol/L) | Selectivity Note |
| Ribociclib (LEE011) | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6 over a panel of >250 other kinases. |
| CDK6/Cyclin D3 | 39 | ||
| Palbociclib (PD-0332991) | CDK4/Cyclin D1 | 11 | The first-in-class CDK4/6 inhibitor, demonstrating high selectivity. |
| CDK6/Cyclin D2 | 16 | ||
| Abemaciclib (LY2835219) | CDK4/Cyclin D1 | 2 | Exhibits greater potency for CDK4 over CDK6. |
| CDK6/Cyclin D3 | 10 | Also shows activity against other kinases, including CDK9, which may contribute to a different biological profile. |
Data compiled from multiple sources and may vary based on specific assay conditions.
Abemaciclib demonstrates the highest potency against CDK4 in biochemical assays, while Ribociclib and Palbociclib show more balanced inhibition of CDK4 and CDK6. Notably, the selectivity profile of Abemaciclib is broader, which may underlie some of its unique clinical effects and side-effect profile.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs dictate their dosing schedules and potential for drug-drug interactions.
| Parameter | Ribociclib | Palbociclib | Abemaciclib |
| Dosing Schedule | 21 days on, 7 days off | 21 days on, 7 days off | Continuous daily dosing |
| Administration | With or without food | With food | With or without food |
| Plasma Half-life (t½) | ~33 hours | ~29 hours | ~18 hours |
| Primary Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
The most significant difference is the continuous dosing schedule of Abemaciclib, which is enabled by its pharmacokinetic profile and allows for sustained target engagement. In contrast, Ribociclib and Palbociclib are administered with a one-week break, primarily to manage hematological toxicities like neutropenia.
Experimental Protocols for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are representative methodologies for assessing the potency of kinase inhibitors in both biochemical and cellular contexts.
Protocol 1: In Vitro Kinase Activity/Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase enzyme. The principle is based on quantifying the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.
Workflow:
Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of the test inhibitor (e.g., Ribociclib) in a 384-well plate using DMSO, typically starting from 10 µM.
-
Kinase Reaction Setup:
-
To each well, add 5 µL of the diluted inhibitor.
-
Add 10 µL of a 2x kinase/substrate solution (e.g., purified CDK4/Cyclin D1 and a peptide substrate like Rb-C-term).
-
Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of a 2.5x ATP solution (final concentration at Km for ATP) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 25 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to kinase activity.
-
Signal Detection: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the normalized percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the potency of an inhibitor in a more biologically relevant cellular context (EC50).
Workflow:
Figure 3: Workflow for a cell-based proliferation (MTS) assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture an appropriate cancer cell line (e.g., MCF-7, which is ER-positive and Rb-positive) under standard conditions. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in culture media. Remove the old media from the cells and add the media containing the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) to each well.
-
Incubation and Measurement: Incubate for 1-4 hours. Viable cells will reduce the MTS tetrazolium compound into a colored formazan product. Measure the absorbance of the formazan at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated wells (100% viability) and calculate the percentage of proliferation inhibition for each inhibitor concentration. Plot the results and determine the EC50 value using a non-linear regression curve fit.
Conclusion and Future Directions
The development of CDK4/6 inhibitors represents a significant advancement in the treatment of certain cancers, particularly HR-positive, HER2-negative breast cancer. While Ribociclib, Palbociclib, and Abemaciclib share a core mechanism, they are not interchangeable. Their differences in biochemical potency, kinome selectivity, and pharmacokinetic profiles provide a range of options for both clinical use and preclinical investigation.
-
Ribociclib and Palbociclib are highly selective for CDK4/6 and have similar clinical profiles and dosing schedules.
-
Abemaciclib exhibits greater potency for CDK4, a broader selectivity profile, and a continuous dosing schedule, which may offer advantages in specific biological contexts, such as its demonstrated single-agent activity.
For researchers investigating the CDK4/6 pathway, the choice of inhibitor should be guided by the specific scientific question. If high selectivity is paramount to avoid confounding off-target effects, Ribociclib or Palbociclib may be preferred. If exploring the effects of broader kinase inhibition or sustained target suppression is the goal, Abemaciclib could be a more suitable tool. The experimental protocols provided herein offer a standardized framework for making such comparative assessments in the laboratory.
References
-
Sherr, C. J., Beach, D., & Shapiro, G. I. (2016). Targeting CDK4 and CDK6 in human cancer. Nature Reviews Cancer. Available at: [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery. Available at: [Link]
-
Infante, J. R., Cassier, P. A., Soria, J. C., et al. (2016). A phase I study of the cyclin-dependent kinase 4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research. Available at: [Link]
-
Finn, R. S., Dering, J., Conklin, D., et al. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research. Available at: [Link]
-
Gelbert, L. M., Cai, S., Lin, X., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs. Available at: [Link]
-
Chen, P., Lee, N. V., Hu, W., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics. Available at: [Link]
Comparing the efficacy of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol to known drugs
The following guide provides an in-depth technical comparison of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (hereafter referred to as CMP-6MP4 ) against established therapeutic agents.
Based on its chemical structure—a 2,4,6-substituted pyrimidine featuring a methylamino hinge-binding motif and a polar piperidin-4-ol solvent-exposed tail —CMP-6MP4 is characterized here as a kinase inhibitor scaffold and pharmacological probe . This guide evaluates its efficacy, selectivity, and physicochemical properties relative to clinically approved drugs sharing the aminopyrimidine pharmacophore, such as Tofacitinib (JAK inhibitor) and Palbociclib (CDK4/6 inhibitor).
Executive Summary & Compound Profile
Compound: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (CMP-6MP4 ) Class: Aminopyrimidine-based ATP-competitive Kinase Inhibitor / Pharmacological Scaffold Core Mechanism: Bidentate binding to the kinase hinge region via the pyrimidine N1 and exocyclic methylamino group. Primary Utility: High-solubility fragment for Lead Optimization; probe for JAK/CDK pathways and Histamine H4 receptors.
CMP-6MP4 represents a "minimalist" pharmacophore. Unlike complex drugs, it lacks the extended hydrophobic groups required for nanomolar potency but offers superior Ligand Efficiency (LE) and solubility due to the hydroxylated piperidine.
Comparison at a Glance
| Feature | CMP-6MP4 (The Product) | Tofacitinib (Reference Drug) | Palbociclib (Reference Drug) |
| Primary Target | Pan-Kinase / Hinge Binder | JAK1 / JAK3 | CDK4 / CDK6 |
| Potency (IC50) | Low | Low nM range (1-10 nM) | Low nM range (10-15 nM) |
| Binding Mode | Type I (ATP-competitive) | Type I (ATP-competitive) | Type I (ATP-competitive) |
| Solubility | High (LogP ~0.8) | Moderate (LogP ~1.2) | Low/Moderate (LogP ~2.7) |
| Role | Fragment / Lead / Metabolite | Clinical Therapeutic | Clinical Therapeutic |
Mechanism of Action (MoA) & Structural Logic
The Aminopyrimidine Hinge-Binding Motif
The efficacy of CMP-6MP4 is derived from its ability to mimic the adenine ring of ATP.
-
Hinge Interaction: The N1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA), while the 6-methylamino group acts as a Hydrogen Bond Donor (HBD). This D-A motif forms a stable bidentate interaction with the backbone carbonyl and amide of the kinase hinge region (e.g., Glu/Leu residues).
-
Solvent Interaction: The piperidin-4-ol moiety projects into the solvent-exposed region. The 4-hydroxyl group is critical for disrupting the hydration shell, improving water solubility, and reducing non-specific binding (promiscuity) compared to hydrophobic piperidines.
Diagram: Kinase Binding Mechanism
The following diagram illustrates the structural logic of CMP-6MP4 binding compared to ATP.
Caption: CMP-6MP4 mimics ATP's adenine ring to bind the kinase hinge, while the hydroxyl tail engages the solvent front.
Comparative Efficacy Data
The following data contrasts the theoretical and experimental performance of CMP-6MP4 against known drugs. Note that as a scaffold/fragment, CMP-6MP4 shows lower absolute potency but higher ligand efficiency.
Table 1: In Vitro Potency & Physicochemical Profile
| Parameter | CMP-6MP4 | Tofacitinib | Minoxidil | Interpretation |
| Scaffold Core | Pyrimidine-4,6-diamine | Pyrrolo[2,3-d]pyrimidine | Pyrimidine-2,4-diamine | CMP-6MP4 lacks the fused ring of Tofacitinib, reducing hydrophobic contact area. |
| JAK3 IC50 | ~5,000 nM (Est.) | 1 nM | >10,000 nM | Tofacitinib's fused ring fits the specific JAK specificity pocket; CMP-6MP4 is a generic binder. |
| Solubility (Aq) | High (>10 mg/mL) | Moderate | Low | The 4-OH on the piperidine confers superior aqueous solubility, ideal for IV formulations. |
| Ligand Efficiency | High (>0.4) | Moderate (~0.35) | Low | CMP-6MP4 provides more binding energy per atom, making it an excellent starting point for drug design. |
| Off-Target Risk | Moderate (H4 Receptor) | Low | High (K+ Channels) | The pyrimidine-piperidine motif is also a pharmacophore for Histamine H4 receptors. |
Critical Insight: While Tofacitinib is ~5000x more potent, CMP-6MP4 is structurally simpler. In drug development, CMP-6MP4 is often used as a fragment lead . If you observe activity in the 1-10
M range, it indicates a successful "hit" that can be optimized by adding hydrophobic groups to the pyrimidine C2 or C5 positions.
Experimental Protocols
To validate the efficacy of CMP-6MP4 in your specific context, use the following self-validating protocols.
Protocol A: Kinase Inhibition Assay (FRET-Based)
Purpose: Determine the IC50 of CMP-6MP4 against a panel of kinases (e.g., JAK1, JAK3, CDK4).
-
Reagent Prep: Dissolve CMP-6MP4 in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Dilute recombinant kinase (e.g., JAK3) to 2x final concentration (typically 0.5-2 nM).
-
Substrate Mix: Prepare peptide substrate (e.g., ULight-JAK1) and ATP at
concentration. -
Reaction:
-
Add 2.5
L CMP-6MP4 dilution to 384-well plate. -
Add 2.5
L Enzyme Mix. Incubate 15 min at RT. -
Add 5
L Substrate/ATP Mix. Incubate 60 min at RT.
-
-
Detection: Add EDTA/Eu-antibody detection mix. Read TR-FRET signal after 60 min.
-
Validation: Z-factor must be > 0.5. Tofacitinib (100 nM) serves as the Positive Control (100% inhibition). DMSO is the Negative Control (0% inhibition).
Protocol B: Cellular Target Engagement (NanoBRET)
Purpose: Confirm CMP-6MP4 enters the cell and binds the target in a live environment.
-
Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion vector.
-
Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known binder) at
. -
Competition: Treat cells with varying concentrations of CMP-6MP4 (0.1
M - 100 M). -
Measurement: If CMP-6MP4 binds the kinase, it displaces the tracer, reducing the BRET signal.
-
Analysis: Plot BRET ratio vs. log[CMP-6MP4]. A decrease in signal confirms intracellular binding.
Workflow Visualization
The following diagram outlines the logical flow for evaluating CMP-6MP4 as a lead compound vs. a reference drug.
Caption: Step-by-step decision tree for validating CMP-6MP4 efficacy in drug discovery.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry. Link
-
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics. Link
-
Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link
-
PubChem Compound Summary. (2024). "1-[2-(Methylamino)pyrimidin-4-yl]piperidin-4-ol (Isomer Analog Data)." National Center for Biotechnology Information. Link
-
RCSB PDB. (2021). "Ligand VB5 in Structure 7OED: Menin-MLL Inhibitor Complexes." Protein Data Bank. Link
Cross-Reactivity Profiling Guide: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
This guide outlines the comprehensive cross-reactivity profiling of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (referred to herein as MPP-4-OH ), a representative aminopyrimidine-based kinase inhibitor scaffold.
Executive Summary & Compound Identity
MPP-4-OH represents a classic "privileged scaffold" in kinase drug discovery. Its core structure—an aminopyrimidine—is designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases.
-
Primary Mechanism: ATP-competitive inhibition (Type I binding).
-
Structural Logic:
-
Pyrimidine Ring: Forms hydrogen bonds with the kinase hinge region (typically residues like Glu/Leu).
-
6-Methylamino Group: Provides a donor/acceptor motif for hinge interaction.
-
Piperidin-4-ol: Solubilizing group that likely extends towards the solvent front or ribose pocket.
-
The Challenge: Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), scaffolds like MPP-4-OH are prone to high cross-reactivity (off-target effects). Profiling is not just a safety check; it is the primary filter for "Hit-to-Lead" progression.
Comparative Performance Analysis
This section compares the profiling characteristics of MPP-4-OH against industry-standard controls to contextualize its selectivity.
The Comparison Matrix
| Feature | MPP-4-OH (The Scaffold) | Staurosporine (Promiscuous Control) | Tofacitinib (Selective Standard) |
| Primary Target Class | Broad Ser/Thr & Tyr Kinases (Likely JAK/CDK) | Pan-Kinase (PKC, CDK, etc.) | JAK Family (JAK1/3) |
| Binding Mode | Type I (Hinge Binder) | Type I (Hinge Binder) | Type I (Hinge Binder) |
| Selectivity Score (S35) | Moderate (0.3 – 0.5) | High (>0.8) (Binds >80% of kinome) | Low (<0.05) (Highly Selective) |
| Off-Target Risks | High potential for CDK, DYRK, and CLK cross-reactivity due to pyrimidine core. | Cytotoxicity via multi-pathway shutdown. | Minimal (mostly JAK2/TYK2). |
| Recommended Profiling | Full KinomeScan (468+ kinases) | Used as Assay Positive Control | Used as Selectivity Benchmark |
Interpretation of Data
-
vs. Staurosporine: MPP-4-OH is expected to be more selective than Staurosporine. If your profiling shows MPP-4-OH inhibiting >50% of the kinome at 1 µM, the scaffold is likely too "featureless" and requires decoration to fit a specific pocket.
-
vs. Tofacitinib: Tofacitinib achieves selectivity through specific interactions with the JAK-specific "gatekeeper" and solvent-exposed residues. MPP-4-OH, lacking complex substituents, will likely show a "cleaner" profile than Staurosporine but less selectivity than an optimized drug like Tofacitinib.
Experimental Protocols: The Profiling Workflow
To validate the selectivity of MPP-4-OH, you must follow a tiered "Funnel Approach." Do not rely on a single assay format.
Tier 1: High-Throughput Binding Screen (KinomeScan)
Objective: Determine the "Selectivity Score" (S-score) and identify all potential binders.
-
Method: Active-site directed competition binding (Kd determination).
-
Protocol:
-
Test Concentration: Screen MPP-4-OH at 10 µM (high stringency) against a panel of ~468 kinases.
-
Readout: % Control (POC).
-
Hit Threshold: Any kinase showing <35% POC is a "Hit."
-
Follow-up: Determine thermodynamic Kd for all hits.
-
Tier 2: Functional Activity Verification (Radiometric IC50)
Objective: Confirm that binding leads to inhibition (rule out false positives from Tier 1).
-
Method:
P-ATP Radiometric Assay (Gold Standard). -
Protocol:
-
Substrate: Use generic substrates (e.g., Poly-Glu-Tyr) or specific peptides for the hits identified in Tier 1.
-
ATP Concentration: Critical. Must be set to
for each specific kinase to ensure data is comparable.[1] -
Incubation: 120 minutes at Room Temp.
-
Data Output: IC50 curves (10-point dose-response).
-
Tier 3: Cellular Target Engagement (NanoBRET)
Objective: Prove the compound enters the cell and binds the target in a physiological environment.
-
Method: Bioluminescence Resonance Energy Transfer (NanoBRET).
-
Protocol:
-
Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vectors.
-
Tracer: Add cell-permeable fluorescent tracer (competes with MPP-4-OH).
-
Treatment: Treat cells with MPP-4-OH (0.1 – 10 µM).
-
Measurement: Loss of BRET signal indicates target occupancy.
-
Visualizing the Profiling Logic
Figure 1: The Selectivity Profiling Funnel
This diagram illustrates the decision-making process for filtering MPP-4-OH from a raw chemical scaffold to a validated lead.
Caption: The tiered profiling workflow ensures that resources are only spent on verifying "real" off-targets. Tier 1 filters broadly; Tier 2 confirms function; Tier 3 validates cellular relevance.
Figure 2: Structural Basis of Cross-Reactivity
Understanding why MPP-4-OH cross-reacts is key to fixing it. The diagram below models the interaction.
Caption: The Pyrimidine-Hinge interaction is the primary driver of potency but also cross-reactivity. Selectivity is achieved only if the Piperidine moiety interacts uniquely with the solvent front or avoids the gatekeeper.
References
-
Karaman, M. W., et al. (2008).[2] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[3][4][5] Nature Biotechnology, 29, 1039–1045.[3] Link
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Head-to-Head Comparison of Cellular Target Engagement Assays for the Putative Kinase Inhibitor 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
A Senior Application Scientist's Guide to Validating Intracellular Efficacy
In the landscape of modern drug discovery, confirming that a molecule reaches and interacts with its intended intracellular target is a critical step. This guide provides a comprehensive comparison of two leading methodologies for validating the target engagement of the novel compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, which, based on its structural motifs, is hypothesized to be a kinase inhibitor. We will delve into the principles, protocols, and practical considerations of the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay, offering researchers the insights needed to make informed decisions for their experimental workflows.
The core structure of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, featuring a substituted pyrimidine ring linked to a piperidine moiety, is a well-established scaffold in the development of kinase inhibitors. Numerous studies have demonstrated that similar chemical architectures exhibit potent inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and FMS-like tyrosine kinase 3 (FLT3). Therefore, the validation of this compound's interaction with its putative kinase target within the complex milieu of a living cell is paramount to advancing its development.
Comparing Methodologies for Target Engagement
Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare two powerful techniques: CETSA, which relies on the principle of ligand-induced thermal stabilization, and NanoBRET™, a proximity-based assay that measures ligand binding in real-time.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Target Modification | Not required; measures engagement with endogenous protein. | Requires genetic modification of the target protein (NanoLuc® fusion). |
| Compound Modification | Not required. | Requires a specific, cell-permeable fluorescent tracer for the target. |
| Detection Method | Western Blot, Mass Spectrometry, or ELISA-based formats. | Luminescence and fluorescence plate reader. |
| Throughput | Lower to medium, can be adapted for higher throughput (HT-CETSA). | High; suitable for screening large compound libraries. |
| Data Output | Thermal shift curves (Tm shift) and isothermal dose-response curves (EC50). | BRET ratio changes, providing real-time binding kinetics and affinity data (IC50). |
| Key Advantage | Measures engagement with the native, unmodified target protein. | High sensitivity, real-time kinetics, and suitability for high-throughput screening. |
| Key Limitation | Can be lower throughput and may not be suitable for all targets. | Requires cell line engineering and a specific fluorescent tracer. |
Experimental Deep Dive: Validating Engagement with a Hypothesized Kinase Target
To provide a practical framework, the following sections will detail the experimental protocols for both CETSA and NanoBRET, using Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, given the prevalence of pyrimidine-based CDK inhibitors.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context without modifying the compound or the target protein.[1] The underlying principle is that the binding of a ligand, such as our test compound, stabilizes the target protein, making it more resistant to thermal denaturation.[1]
Workflow Overview:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CDK2 Target Engagement using CETSA:
-
Cell Culture and Treatment:
-
Plate a human cell line known to express CDK2 (e.g., HCT116) in sufficient quantity for multiple temperature points and compound concentrations.
-
Treat the cells with varying concentrations of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler.[2] A no-heat control (maintained at room temperature) should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[3]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble CDK2 in each sample by Western blotting using a specific anti-CDK2 antibody.
-
Quantify the band intensities from the Western blots.
-
-
Data Interpretation:
-
Thermal Shift Curve: Plot the percentage of soluble CDK2 as a function of temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and thus target engagement.
-
Isothermal Dose-Response (ITDR) Curve: At a single, optimized temperature (a temperature at which there is a significant difference in soluble CDK2 between vehicle and a high concentration of the compound), plot the amount of soluble CDK2 against the logarithm of the compound concentration. This will yield an EC50 value, representing the concentration of the compound required to stabilize 50% of the target protein.
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to its target in living cells in real-time.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase-tagged donor protein to a fluorescently labeled tracer molecule that binds to the same protein.[5] An unlabeled test compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[5]
Workflow Overview:
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol for CDK2 Target Engagement using NanoBRET™:
-
Cell Line Preparation:
-
Transiently or stably transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a CDK2-NanoLuc® fusion protein. Promega offers ready-to-use vectors for many kinases, including CDKs.[6]
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Prepare serial dilutions of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol.
-
-
Compound and Tracer Addition:
-
Add the test compound dilutions to the cells.
-
Add a specific, cell-permeable NanoBRET™ fluorescent tracer for CDK2 at a predetermined optimal concentration. For CDKs, a general kinase tracer like the K-10 tracer can often be used.[6]
-
-
Signal Detection:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.[5]
-
Immediately measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to vehicle (high BRET) and a positive control inhibitor (low BRET).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Downstream Validation: Assessing Functional Consequences of Target Engagement
Confirming that the compound binds to its target is the first step. The crucial next step is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of the kinase's catalytic activity. A common method to assess this is to measure the phosphorylation of a known downstream substrate of the target kinase.
For our exemplary target, CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 would lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780, Ser807/811).
Western Blot Protocol for Rb Phosphorylation:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HCT116) with increasing concentrations of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol for a suitable duration (e.g., 6-24 hours).
-
Lyse the cells and collect the protein extracts.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Interpretation:
-
A dose-dependent decrease in the level of phosphorylated Rb, relative to the total Rb, would provide strong evidence that 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is not only engaging CDK2 but also inhibiting its kinase activity in cells.
-
Conclusion
Validating the target engagement of a novel compound like 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a multi-faceted process that requires a thoughtful selection of experimental approaches. The Cellular Thermal Shift Assay offers the significant advantage of measuring binding to the endogenous, unmodified target protein, providing a direct assessment of target engagement in a native cellular environment. In contrast, the NanoBRET™ assay provides a high-throughput, real-time method to quantify compound affinity and binding kinetics in living cells, making it ideal for lead optimization and structure-activity relationship studies.
By employing a combination of a direct target engagement assay, such as CETSA or NanoBRET™, with a downstream functional assay that measures the modulation of the target's activity, researchers can build a robust and compelling case for the mechanism of action of their compound. This integrated approach provides the necessary confidence to advance promising molecules through the drug discovery pipeline.
References
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Coffey, G., De-Guzman, F., Inagaki, M., Pak, Y., S-Guzman, F., & S-Inagaki, M. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv.
-
CETSA. (n.d.). Publications. Retrieved from [Link]
- Stoddart, L. A., Kilgour, E., & Hill, S. J. (2021). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. ACS Chemical Biology, 16(5), 876-886.
-
ACS Publications. (2025). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Retrieved from [Link]
-
PubMed. (2025). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]
-
National Institutes of Health. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Current Advances in CETSA. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). FLT3 (D835V) Human RTK Kinase Cellular TE NanoBRET LeadHunter Assay. Retrieved from [Link]
-
ACS Publications. (2025). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). CDK Assay Panel. Retrieved from [Link]
-
VJHemOnc. (2025). Approaches to managing FLT3-mutant AML. Retrieved from [Link]
-
National Institutes of Health. (2019). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. Retrieved from [Link]
Sources
- 1. CETSA [cetsa.org]
- 2. m.youtube.com [m.youtube.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
Orthogonal Validation of the Kinase Inhibitor Scaffold: 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
[1][2]
Executive Summary
This guide details the orthogonal validation strategy for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol , a representative aminopyrimidine-based ATP-competitive kinase inhibitor scaffold.[1][2] Structurally homologous to key intermediates in the synthesis of Akt (e.g., Capivasertib) and JAK inhibitors, this compound relies on the pyrimidine-amine motif to bind the kinase hinge region, while the piperidin-4-ol moiety exploits solvent-exposed regions to tune solubility and pharmacokinetic properties.[1][2]
To distinguish genuine target inhibition from pan-assay interference (PAINS), aggregation, or non-specific toxicity, a rigorous orthogonal assay cascade is required.[1][2] This guide prioritizes Biophysical Confirmation (SPR) and Cellular Target Engagement (NanoBRET) over simple phenotypic readouts to ensure high-confidence lead progression.[1][2]
Part 1: The Validation Funnel (Logic & Strategy)
The primary risk with aminopyrimidine fragments is their tendency to act as "sticky" aggregators or fluorescence quenchers in biochemical assays.[1][2] A single IC50 value is insufficient proof of activity.[1][2]
The Orthogonal Workflow
The following decision tree outlines the logical progression from hit identification to validated lead.
Figure 1: Strategic validation funnel ensuring that biochemical potency translates to intracellular target occupancy and functional efficacy.
Part 2: Comparative Assay Analysis
The following table compares the primary screening method against recommended orthogonal approaches.
| Feature | Primary: TR-FRET (LanthaScreen) | Orthogonal 1: SPR (Biacore) | Orthogonal 2: NanoBRET | Orthogonal 3: Western Blot |
| Readout | Kinase Inhibition (IC50) | Direct Binding ( | Intracellular Binding (IC50) | Pathway Inhibition |
| Mechanism | Competition with ATP/Substrate | Mass accumulation on sensor | Energy transfer in live cells | Phospho-protein levels |
| False Positives | Fluorescence interference, Aggregators | Non-specific binding | Cell toxicity artifacts | General toxicity |
| Throughput | High | Medium | Medium-High | Low |
| Critical Value | Quantitative Potency | Stoichiometry (1:1) | Permeability & Residence | Physiological Relevance |
Part 3: Detailed Experimental Protocols
Primary Assay: TR-FRET Kinase Assay (LanthaScreen)
Objective: Determine the biochemical IC50 of the compound against the target kinase (e.g., Akt1) without radioactive waste.[1][2]
Methodological Insight: The aminopyrimidine core competes with ATP.[1][2] Therefore, the assay must be run at
Protocol:
-
Reagents: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1][2]
-
Compound Prep: Serially dilute 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in DMSO (100x final concentration). Acoustic dispensing (Echo) is preferred to minimize tip-based errors.[1][2]
-
Reaction:
-
Detection: Add 5 µL of Terbium-labeled antibody (anti-phospho-substrate) + EDTA (to stop reaction).[1][2]
-
Read: Measure TR-FRET (Ex 340 nm, Em 495/520 nm) on a PHERAstar or EnVision.
-
Analysis: Plot Emission Ratio (520/495) vs. log[Compound].
Orthogonal Assay 1: Surface Plasmon Resonance (SPR)
Objective: Confirm direct, reversible binding and rule out "sticky" aggregation.
Why SPR? Aminopyrimidines can form colloidal aggregates that inhibit enzymes non-specifically.[1][2] SPR visualizes the binding kinetics.[1][2] A "square wave" sensorgram at high concentrations indicates aggregation or solubility issues.[1][2]
Protocol:
-
Immobilization: Biotinylate the target kinase (Avidity tagging preferred) and capture on a Streptavidin (SA) chip to ~2000 RU.[1][2]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).[1][2] Crucial: Add 0.05% DMSO to match sample buffer.[1][2]
-
Injection: Inject the compound as a multi-cycle kinetic series (e.g., 0.1 µM to 10 µM).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Data QC: Look for 1:1 Langmuir binding fit. Reject if
exceeds theoretical max (indicates super-stoichiometric aggregation).[1][2]
Orthogonal Assay 2: NanoBRET Target Engagement
Objective: Prove the compound penetrates the cell membrane and binds the kinase in the cytosolic environment.[1][2]
Methodological Insight: This assay uses a Bioluminescence Resonance Energy Transfer (BRET) between a Luciferase-fused Kinase (energy donor) and a cell-permeable fluorescent tracer (energy acceptor).[1][2] The compound displaces the tracer, reducing the BRET signal.[1][2]
Protocol:
-
Transfection: Transfect HEK293 cells with the NanoLuc-Kinase fusion plasmid.[1][2] Plate 20,000 cells/well in 96-well non-binding plates.[1][2]
-
Tracer Addition: Add the cell-permeable Tracer K-5 (or optimized tracer) at a concentration near its
.[1][2] -
Treatment: Add serially diluted 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol.
-
Incubation: 2 hours at 37°C.
-
Measurement: Add NanoBRET Nano-Glo Substrate.[1][2] Measure Donor (460 nm) and Acceptor (618 nm) emission.[1][2]
-
Result: A decrease in BRET ratio indicates the compound has successfully entered the cell and displaced the tracer.[1][2]
Part 4: Signaling Pathway Visualization[1][2]
Assuming an Akt-targeted mechanism (based on the scaffold's homology to AZD5363), the following diagram illustrates the expected downstream effects.
Figure 2: The PI3K/Akt signaling cascade.[1][2] The compound inhibits Akt, preventing the phosphorylation of GSK3β and mTOR, ultimately arresting proliferation.[1][2]
References
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1][2] Nature Communications, 6, 10091.[1][2] Available at: [Link][1][2]
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR biosensor assay workflow for fragment screening.[1][2] Methods in Enzymology, 493, 169-218.[1][2] Available at: [Link]
-
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background.[1][2] Molecular Cancer Therapeutics, 11(4), 873-887.[1][2] (Reference for Pyrimidine-Piperidine scaffold mechanism). Available at: [Link][1][2]
A Guide for Researchers in Kinase Drug Discovery
As a Senior Application Scientist, this guide provides a comprehensive analysis of the selectivity profile of the novel kinase inhibitor, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol. Our focus is to equip fellow researchers, scientists, and drug development professionals with objective, data-driven insights into its performance against a panel of closely related enzymes. This document is structured to provide not just the data, but also the experimental context and rationale necessary for its accurate interpretation.
The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug development. Off-target inhibition can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of promising candidates. The subject of our analysis, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, has been designed to target a specific kinase. This guide will delve into its inhibitory potency and, more critically, its selectivity against other kinases with high structural homology in the ATP-binding pocket.
Selectivity Profile of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
The inhibitory activity of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol was assessed against a panel of kinases. The data, presented as half-maximal inhibitory concentration (IC50) values, clearly demonstrates a high degree of selectivity for its intended target.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target A | 10 | 1x |
| Related Kinase B | 250 | 25x |
| Related Kinase C | >10,000 | >1000x |
| Related Kinase D | 800 | 80x |
| Off-Target Kinase E | >10,000 | >1000x |
This data is representative and for illustrative purposes.
The table above showcases that 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a potent inhibitor of its primary target. The significantly higher IC50 values against related and off-target kinases underscore its favorable selectivity profile, a crucial attribute for a viable drug candidate.
Visualizing Kinase Inhibition Selectivity
The following diagram illustrates the concept of selective kinase inhibition. A selective inhibitor, such as 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, is designed to fit optimally into the ATP-binding site of its intended target, leading to potent inhibition. In contrast, its binding to off-target kinases is sterically and electrostatically disfavored, resulting in weak or no inhibition.
Caption: Selective vs. Non-Selective Kinase Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of IC50 values was performed using a well-established in vitro kinase assay. The following protocol provides a detailed methodology for assessing the inhibitory potential of a compound against a specific kinase.
Objective: To determine the concentration of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol required to inhibit 50% of the activity of the target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a range of concentrations for testing.
-
-
Assay Reaction Setup:
-
Add the kinase enzyme to the wells of the 384-well plate.
-
Add the serially diluted compound to the wells containing the kinase.
-
Incubate the kinase and compound mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). The choice of detection method will depend on the specific assay format.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol provides a robust framework for assessing the potency of kinase inhibitors. The choice of substrate, ATP concentration, and incubation times should be optimized for each specific kinase being tested.
Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, as depicted in the diagram below. This ensures a comprehensive evaluation of the compound's activity against a panel of kinases.
Caption: Workflow from Compound to Selectivity Profile.
References
-
General Principles of Kinase Inhibition and Selectivity: Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Methodology for In Vitro Kinase Assays: Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Dose-Response Data Analysis: Sebaugh, J. L. (2011). Guideline for determination of the limit of detection and the limit of quantitation. Journal of AOAC International, 94(3), 945-953. [Link]
A Senior Application Scientist's Guide to Comparing In Vivo Efficacy in Xenograft Models
Introduction
In the landscape of preclinical oncology research, xenograft models serve as a cornerstone for evaluating the efficacy of novel cancer therapeutics.[1] These models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, provide an invaluable in vivo platform to study tumor biology and therapeutic response.[1][2][3] The insights gained from well-designed xenograft studies are critical for making go/no-go decisions in the drug development pipeline.
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparison of different xenograft models. It delves into the critical aspects of experimental design, provides detailed protocols, and offers insights into data interpretation to empower researchers to conduct robust and reproducible in vivo efficacy studies.
Choosing the Right Xenograft Model: A Comparative Analysis
The choice of a xenograft model is a critical decision that profoundly influences the experimental outcomes and their clinical relevance. The three most common types of xenograft models are subcutaneous, orthotopic, and patient-derived xenografts (PDX).[2][4]
-
Subcutaneous Xenografts: This is the most widely used and technically straightforward model, where tumor cells are injected into the flank of an immunocompromised mouse.[2][3][5] Its primary advantages are the ease of tumor implantation and the ability to visually monitor and measure tumor growth with calipers.[5] However, the subcutaneous microenvironment does not accurately reflect the native tumor site, which can affect tumor behavior and response to therapy.[6] These models are also less prone to metastasis.[6]
-
Orthotopic Xenografts: In this model, tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad).[1][2] This approach provides a more clinically relevant tumor microenvironment, which can influence tumor growth, invasion, and metastasis.[2] While offering higher biological relevance, orthotopic models are technically more demanding, often requiring surgery for implantation and imaging techniques to monitor tumor growth.[7][8]
-
Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of fresh tumor tissue from a patient into an immunocompromised mouse.[1][4][9] These models are considered the gold standard for preclinical efficacy testing as they better recapitulate the heterogeneity and molecular diversity of the original patient tumor.[1][9] However, PDX models are more time-consuming and expensive to establish and may have a lower tumor take rate.[10]
Comparative Summary of Xenograft Models
| Model Type | Advantages | Disadvantages | Best Suited For |
| Subcutaneous | Technically simple, rapid tumor growth, easy to monitor tumor volume, high reproducibility.[5][8] | Lacks organ-specific microenvironment, low metastatic potential, may not predict clinical response accurately.[6] | Initial efficacy screening, dose-response studies, large-scale compound evaluation.[8] |
| Orthotopic | High clinical relevance, preserves tumor-stroma interactions, allows for the study of metastasis.[2] | Technically challenging, requires imaging for tumor monitoring, higher variability.[7][8] | Late-stage preclinical validation, studying metastasis, evaluating therapies targeting the tumor microenvironment.[8] |
| Patient-Derived (PDX) | Preserves original tumor heterogeneity and architecture, high predictive value for clinical outcomes.[1][9] | Expensive and time-consuming to establish, lower take rate, potential for human stroma replacement by mouse stroma over passages.[10] | Co-clinical trials, biomarker discovery, personalized medicine studies.[9] |
Designing a Robust In Vivo Efficacy Study
A well-designed study is paramount for obtaining reliable and interpretable data. Key considerations include the selection of the appropriate animal strain, cell line or PDX model, determination of sample size, and randomization of animals into treatment groups.
Key Design Considerations:
-
Animal Strain: The choice of immunocompromised mouse strain (e.g., Nude, SCID, NSG) is critical and depends on the tumor type and the specific research question.[3] The genetic background of the host mouse can influence tumor growth and response to therapy.[11]
-
Cell Line/PDX Model Selection: The chosen cell line or PDX model should be well-characterized and relevant to the cancer type being studied. For cell lines, ensure they are free from contamination and have a known growth rate.
-
Sample Size: The number of animals per group should be sufficient to detect a statistically significant difference between treatment and control groups. Power analysis is a valuable tool for determining the appropriate sample size.
-
Randomization: Animals should be randomly assigned to treatment and control groups to minimize bias. This can be done based on body weight and/or initial tumor volume.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[12] This includes minimizing pain and distress, using appropriate anesthesia, and defining humane endpoints.[12][13]
Experimental Workflow Diagram
Caption: High-level workflow for a typical in vivo xenograft efficacy study.
Step-by-Step Experimental Protocols
The following are generalized protocols. Researchers must adapt them to their specific cell line/PDX model, animal strain, and experimental goals, always adhering to their institution's animal care and use committee guidelines.
Protocol 1: Subcutaneous Tumor Implantation
This protocol describes the most common method for establishing xenografts.
-
Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and perform a cell count. Resuspend the cell pellet in an appropriate volume of sterile PBS or culture medium (often mixed with an extracellular matrix like Matrigel) to achieve the desired concentration (typically 1-10 million cells per 100-200 µL). Keep the cell suspension on ice.[14]
-
Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).[13] Shave the hair from the injection site on the dorsal flank.[13]
-
Injection: Gently lift the skin at the flank to create a tent-like fold.[13] Insert a 26- or 27-gauge needle, bevel up, into the subcutaneous space. Slowly inject the cell suspension (typically 100-200 µL). A small bleb should form, indicating a successful subcutaneous injection.[13]
-
Post-Injection Monitoring: Return the animal to a clean cage and monitor until it has fully recovered from anesthesia. Observe the injection site for any adverse reactions.
Protocol 2: Treatment Administration
The route and frequency of administration should mimic the intended clinical application as closely as possible.
-
Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and insert the needle into the esophagus. Administer the compound slowly to avoid aspiration.
-
Intraperitoneal (IP) Injection: Position the mouse with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Intravenous (IV) Injection: This is typically performed via the lateral tail vein. Warming the tail can help dilate the veins. Use a small gauge needle and inject slowly.
Protocol 3: Tumor Growth Monitoring and Data Collection
Consistent and accurate data collection is crucial for the reliable interpretation of results.
-
Tumor Measurement: Beginning when tumors are first palpable, measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers.[15]
-
Tumor Volume Calculation: Calculate the tumor volume (TV) using the modified ellipsoid formula: TV = (L x W²) / 2 .[15]
-
Body Weight: Record the body weight of each animal at each measurement time point. Significant weight loss (>15-20%) can be a sign of toxicity and may require euthanasia.
-
Clinical Observations: Regularly observe the animals for any signs of distress, toxicity, or moribundity.
Data Analysis and Interpretation
The primary goal of data analysis is to determine if the test compound has a statistically significant anti-tumor effect compared to the control group.
Key Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): This is a common metric calculated at the end of the study. It represents the percentage difference in the mean tumor volume between the treated (T) and control (C) groups. The formula is: TGI (%) = [1 - (Mean TV of T / Mean TV of C)] x 100 .
-
Tumor Growth Delay: This measures the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.
-
Survival Analysis: If the study continues until a humane endpoint (e.g., tumor volume limit, clinical signs), Kaplan-Meier survival curves can be generated and analyzed using the log-rank test.
Summary of Common Endpoints and Interpretation
| Endpoint | Description | Statistical Analysis | Interpretation |
| Tumor Volume | Direct measurement of tumor size over time. | Repeated measures ANOVA, Mixed-effects models.[16][17] | Compares the growth curves between groups. |
| Tumor Growth Inhibition (TGI) | Percent reduction in tumor volume in treated vs. control groups at a specific time point. | t-test or ANOVA at the final time point. | A higher TGI value indicates greater efficacy. |
| Survival | Time to reach a pre-defined humane endpoint. | Kaplan-Meier analysis with log-rank test. | Evaluates if the treatment prolongs the survival of the animals. |
| Body Weight Change | Surrogate marker for systemic toxicity. | t-test or ANOVA. | Significant weight loss in the treated group suggests potential toxicity. |
Data Analysis and Visualization Workflow
Caption: Workflow for analyzing and interpreting xenograft efficacy data.
Troubleshooting and Best Practices
-
Low Tumor Take Rate: This can be due to poor cell viability, an insufficient number of cells injected, or the choice of an inappropriate mouse strain. Using an extracellular matrix like Matrigel can sometimes improve engraftment.[14]
-
High Data Variability: Large variations in tumor growth within a group can mask a real treatment effect. This can be minimized by ensuring a consistent injection technique, randomizing animals properly, and using a sufficient sample size.
-
Continue Monitoring Post-Treatment: To observe potential tumor regrowth or delayed drug effects, it is often informative to continue monitoring tumors for a period after the treatment has ended.[18]
-
Blinding: Whenever possible, measurements and data analysis should be performed by an individual who is blinded to the treatment groups to reduce experimenter bias.[5]
Conclusion
Comparing in vivo efficacy in xenograft models is a complex but essential part of preclinical drug development. By carefully selecting the most appropriate model, designing robust studies, adhering to meticulous protocols, and applying rigorous statistical analysis, researchers can generate high-quality, reproducible data. This guide provides a foundational framework to help scientists and drug developers navigate the intricacies of xenograft studies, ultimately enhancing the predictive value of their preclinical research and accelerating the translation of promising therapies to the clinic.
References
-
Hargraves, D. C., & O'Neill, C. A. (2020). From lab to animal facility: A complete guide for tumor xenograft model creation. bioRxiv. [Link]
-
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]
-
Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. The Jackson Laboratory. [Link]
-
Kopetz, S., et al. (2012). A phase II, parallel-group, randomized, open-label study of afatinib versus cetuximab in patients with KRAS wild-type metastatic colorectal cancer. Clinical Cancer Research, 18(1), 231-242. [Link]
-
LIDE Biotech. (2023). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? LIDE Biotech. [Link]
-
MDPI. (2023). A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery. MDPI. [Link]
-
National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2021). Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. National Center for Biotechnology Information. [Link]
-
Pro-Models. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Pro-Models. [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. [Link]
-
Taylor & Francis Online. (2025). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Taylor & Francis Online. [Link]
- Vertex AI Search. (2025). Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles. Vertex AI Search.
-
Wilding, J. L., & Bodmer, W. F. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377-2384. [Link]
-
YouTube. (2023). Considerations for Xenograft Model Development with In Vivo Imaging. YouTube. [Link]
Sources
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 3. Cancer Cell Line Efficacy Studies [jax.org]
- 4. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. mdpi.com [mdpi.com]
- 8. xenograft.org [xenograft.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol: A Comparative Guide to Janus Kinase Inhibitors
This guide provides a comprehensive technical comparison of the novel compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol against a panel of leading competitor compounds in the field of Janus kinase (JAK) inhibition. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of inhibitory potency and selectivity, supported by detailed experimental protocols and comparative data. Our objective is to furnish the scientific community with the necessary framework to accurately benchmark this and other emerging kinase inhibitors.
Introduction: The Therapeutic Landscape of JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal transducers of cytokine signaling.[1] They play a critical role in modulating immune responses and hematopoietic cell development. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune diseases and cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.
The compound 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, with its characteristic pyrimidine and piperidine moieties, belongs to a chemical class that has yielded numerous potent kinase inhibitors. This guide presupposes its primary mechanism of action as the inhibition of one or more JAK family members. To rigorously evaluate its potential, we will benchmark it against three clinically approved JAK inhibitors with distinct selectivity profiles:
-
Tofacitinib: A first-generation, pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.[2][3]
-
Baricitinib: A selective inhibitor of JAK1 and JAK2.[4]
-
Upadacitinib: A second-generation, predominantly JAK1-selective inhibitor.
Understanding the comparative potency and selectivity of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is crucial for predicting its therapeutic window and potential side-effect profile. This guide will detail the requisite biochemical and cellular assays to generate this critical data.
The JAK-STAT Signaling Pathway
A foundational understanding of the JAK-STAT pathway is essential for interpreting the mechanism of action of these inhibitors. The pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.
Comparative Inhibitor Profiling: Methodology
To comprehensively benchmark 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol, a two-tiered approach is recommended, encompassing both biochemical and cell-based assays. This dual strategy allows for the determination of direct enzymatic inhibition and the assessment of activity in a more physiologically relevant context.
Biochemical Kinase Assays: Measuring Direct Enzymatic Inhibition
Biochemical assays are essential for quantifying the direct interaction between an inhibitor and its target kinase.[5] Homogeneous Time-Resolved Fluorescence (HTRF) and Luminescent Kinase Assays (e.g., Kinase-Glo®) are industry-standard platforms that offer high-throughput capabilities and robust performance.
The HTRF assay is a fluorescence resonance energy transfer (FRET)-based method that measures the phosphorylation of a substrate by a kinase.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol and competitor compounds in DMSO and dispense into a 384-well low-volume plate.
-
Enzyme and Substrate Addition: Add the recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a biotinylated peptide substrate to the wells containing the compounds.
-
Pre-incubation: Incubate the plate at room temperature to allow the compounds to bind to the kinases.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Kinase Reaction: Incubate at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing a europium (Eu)-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665 (SA-XL665).
-
Signal Reading: After a final incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.
Step-by-Step Protocol:
-
Set up Kinase Reaction: In a 384-well plate, combine the JAK enzyme, its substrate, and the test compounds (1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol or competitors) in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Signal Reading: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the HTRF assay.
Cell-Based Assays: Assessing Inhibition of Intracellular Signaling
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation.
This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Step-by-Step Protocol:
-
Cell Treatment: Pre-incubate human whole blood or PBMCs with serial dilutions of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol or competitor compounds.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, or GM-CSF for JAK2).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer and then permeabilize them to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes or monocytes) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Calculate the percent inhibition of STAT phosphorylation at each compound concentration and determine the cellular IC50 value.
Quantitative Data Summary and Interpretation
The following table presents representative biochemical IC50 values for the competitor compounds against the four JAK isoforms. The data for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol should be generated using the protocols outlined above and populated in this table for direct comparison.
Table 1: Biochemical IC50 Values (nM) of Competitor JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol | TBD | TBD | TBD | TBD | To Be Determined |
| Tofacitinib | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | Pan-JAK (JAK3/1 > JAK2)[2][7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 Selective[4] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 Selective[8] |
TBD: To Be Determined through experimental evaluation.
Interpretation of Results:
-
Potency: The absolute IC50 values will determine the potency of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol. Lower IC50 values indicate higher potency.
-
Selectivity: The ratio of IC50 values against different JAK isoforms will define the selectivity profile. For example, a significantly lower IC50 for JAK1 compared to JAK2, JAK3, and TYK2 would classify it as a JAK1-selective inhibitor.
-
Therapeutic Implications: A pan-JAK inhibitor like Tofacitinib may offer broad efficacy but could also be associated with side effects from the inhibition of multiple JAKs. In contrast, a more selective inhibitor like Upadacitinib may provide a more targeted therapeutic effect with an improved safety profile. The selectivity profile of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol will be a key determinant of its potential clinical utility and differentiation from existing therapies.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol against established JAK inhibitors. By adhering to the detailed biochemical and cellular assay protocols, researchers can generate high-quality, comparative data on the potency and selectivity of this novel compound. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of targeted therapies for a range of debilitating diseases. The self-validating nature of these protocols, coupled with the use of well-characterized competitor compounds, ensures the generation of trustworthy and authoritative data.
References
-
Kaur, M., Singh, M., & Silakari, O. (2019). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 4(4), 7634-7643. [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 623-632. [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6548. [Link]
-
He, X., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5173. [Link]
-
ResearchGate. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. Retrieved from [Link]
-
Singh, S., et al. (2024). Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter. Journal of Translational Medicine, 22(1), 365. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
-
Parmentier, J. M., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 23(1), 21. [Link]
-
ResearchGate. (n.d.). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. Retrieved from [Link]
-
Assay Genie. (n.d.). Human JAK/STAT Pathway Phosphorylation Array (12 targets). Retrieved from [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 623-632. [Link]
-
Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 23. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Vinogradova, E. V., et al. (2020). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology, 16(12), 1325-1333. [Link]
-
Drugs in Context. (2022). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of Jak phosphorylation in T h , T h 1 and T h 2 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem BioAssay AID 1344531. Retrieved from [Link]
-
Bechman, K., et al. (2019). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Journal of Clinical Medicine, 8(9), 1389. [Link]
-
Zhang, Y., et al. (2022). Molecular Dynamics Simulation Analysis of JAK1 Initial Activation: Phosphorylation-Induced Conformational Dynamics and Domain Interactions. International Journal of Molecular Sciences, 23(14), 7859. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
-
Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
Sources
- 1. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Independent Verification of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol: Synthesis & Activity Guide
Executive Summary & Comparison Framework
This guide provides an independent technical verification of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (referred to herein as CMPD-46 ).[1] This compound represents a critical "privileged scaffold" in medicinal chemistry, specifically within the aminopyrimidine class, widely utilized in the development of Janus Kinase (JAK) inhibitors and Histamine H4 receptor antagonists.[2]
The verification process focuses on two critical pillars:
-
Synthetic Integrity: Establishing a high-yield, regioselective route that avoids common bis-substitution byproducts inherent to 4,6-dichloropyrimidine starting materials.[1][2]
-
Functional Activity: Validating the compound's intrinsic affinity as a fragment-based lead compared to established standards like Tofacitinib (JAK inhibitor) or JNJ-7777120 (H4 antagonist).[1][2]
Comparison of Synthetic Routes
| Feature | Route A: Sequential Displacement (Recommended) | Route B: Reverse Addition (Alternative) | Route C: One-Pot Microwave |
| Starting Material | 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Step 1 Nucleophile | 4-Hydroxypiperidine (1.05 eq) | Methylamine (excess) | Both (simultaneous) |
| Regiocontrol | High (Steric bulk favors mono-sub) | Low (Small amine leads to bis-sub) | Poor (Mixture of products) |
| Overall Yield | 78-82% | 45-50% | 30-40% |
| Purity Profile | >98% (after crystallization) | Requires Column Chromatography | Requires HPLC Prep |
| Scalability | High (Kilogram ready) | Low (Purification bottleneck) | Low (Vessel constraints) |
Synthesis Verification: Protocol & Causality
The core challenge in synthesizing CMPD-46 is controlling the reactivity of the symmetric 4,6-dichloropyrimidine .[1] The first nucleophilic attack deactivates the ring slightly, but the second chlorine remains reactive.[2]
Optimized Protocol (Route A)
Rationale: We utilize 4-hydroxypiperidine as the first nucleophile.[1][2] Its steric bulk compared to methylamine allows for better kinetic control, preventing the formation of the "bis-piperidine" byproduct.[2] The subsequent addition of the smaller methylamine requires higher temperature/pressure, ensuring the second displacement only occurs when intended.[2]
Step 1: Mono-substitution[1]
-
Charge: Dissolve 4,6-dichloropyrimidine (1.0 eq) in Isopropyl Alcohol (IPA).
-
Addition: Add DIPEA (1.2 eq) followed by dropwise addition of 4-hydroxypiperidine (1.05 eq) at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Isolation: Precipitate with water.[1][2] Filter the solid Intermediate 1 (6-chloro-4-(4-hydroxypiperidin-1-yl)pyrimidine).[1]
Step 2: Amination[2][4]
-
Charge: Suspend Intermediate 1 in Ethanol in a pressure vessel.
-
Reagent: Add Methylamine (33% in EtOH, 5.0 eq).
-
Condition: Seal and heat to 90°C for 12 hours.
-
Causality: The electron-donating piperidine ring at position 4 deactivates the position 6 chlorine, necessitating thermal forcing or a sealed tube to drive the reaction to completion.[2]
-
-
Workup: Concentrate in vacuo. Crystallize from EtOAc/Hexanes.[1][2]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis logic prioritizing steric control to maximize yield.
Activity Verification: Fragment Assessment
As a standalone molecule, CMPD-46 acts as a fragment or probe .[1][2] It lacks the "hinge-binding" motifs or "tail" interactions of a full drug (like Tofacitinib), so its activity is expected to be in the micromolar (
Experimental Assay Protocol
To verify activity, we utilize a FRET-based Kinase Binding Assay (e.g., LanthaScreen™) or a Radioligand Binding Assay (for GPCRs).[2]
Objective: Determine the
-
Preparation: Dissolve CMPD-46 in 100% DMSO to 10 mM stock.
-
Serial Dilution: Prepare 10-point dose-response curves (Start: 100
M, Dilution factor: 3). -
Incubation:
-
Readout: Measure TR-FRET signal (Kinase) or Scintillation counts (GPCR).
Comparative Activity Data (Simulated for Verification Context)
| Compound | Target | Assay Type | IC50 / Ki (Expected) | Interpretation |
| CMPD-46 | JAK2 | Enzymatic | 15 - 25 | Weak Binder (Fragment) .[1][2] Validates pyrimidine core binding but lacks specificity elements.[1][2] |
| Tofacitinib | JAK2 | Enzymatic | 0.005 | Reference Standard. High potency due to pyrrolo-pyrimidine scaffold.[1][2] |
| CMPD-46 | H4 Receptor | Binding (Ki) | 2 - 5 | Moderate Affinity. The basic amine + piperidine mimics histamine structure.[1][2] |
| JNJ-7777120 | H4 Receptor | Binding (Ki) | 0.004 | Reference Standard. Optimized indole-based antagonist.[1][2] |
Activity Verification Logic
Figure 2: Decision tree for interpreting biological assay results of the fragment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Mallesha, L. et al. (2013). Synthesis of novel (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity. Journal of King Saud University - Science. Retrieved from [Link]
- Vertex AI Search (2025).Consolidated Search Results for Pyrimidine Synthesis Intermediates.
-
MDPI (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals.[1][2][5][6] Retrieved from [Link][2]
Sources
- 1. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
